molecular formula C37H68O5 B13849139 1-Palmitoyl-2-linoleoyl-rac-glycerol

1-Palmitoyl-2-linoleoyl-rac-glycerol

Numéro de catalogue: B13849139
Poids moléculaire: 592.9 g/mol
Clé InChI: SVXWJFFKLMLOHO-UMKNCJEQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Palmitoyl-2-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C37H68O5 and its molecular weight is 592.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H68O5

Poids moléculaire

592.9 g/mol

Nom IUPAC

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m1/s1

Clé InChI

SVXWJFFKLMLOHO-UMKNCJEQSA-N

SMILES isomérique

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES canonique

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Origine du produit

United States

Foundational & Exploratory

Technical Guide: Physical and Biological Properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG), a class of glycerolipids where two fatty acid chains are esterified to a glycerol backbone. Specifically, this molecule contains a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position of the glycerol moiety. Diacylglycerols are crucial intermediates in various metabolic pathways and are recognized as important second messengers in cellular signaling. This technical guide provides a comprehensive overview of the known physical properties of this compound, general experimental protocols for the characterization of lipids, and insights into a relevant biological signaling pathway.

Core Physical Properties

Data Presentation: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₃₇H₆₈O₅[1]
Molecular Weight 592.9 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Insoluble in water; Soluble in non-polar organic solvents such as chloroform and ethanol.[2][3][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically documented. However, standardized methods for the analysis of lipids, such as those outlined by the United States Pharmacopeia (USP), can be adapted for its characterization.[5][6][7]

Determination of Melting Point (General Protocol adapted from USP <741>)[5][8]

Objective: To determine the temperature at which the lipid transitions from a solid to a liquid state.

Apparatus:

  • Capillary tubes

  • Melting point apparatus with a temperature-controlled block and a viewing lens/camera

  • Thermometer calibrated against a reference standard

Procedure:

  • Ensure the this compound sample is dry and in a powdered form.

  • Pack the sample into a capillary tube to a height of 2.5-3.5 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the starting temperature to approximately 5°C below the expected melting point.

  • Heat the sample at a controlled rate, typically 1°C per minute.

  • Observe the sample through the viewing lens.

  • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility (General Protocol)[2][3]

Objective: To assess the solubility of the lipid in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add a small, accurately weighed amount of this compound to a series of test tubes.

  • To each test tube, add a specific volume of a different solvent (e.g., water, ethanol, chloroform, hexane).

  • Vortex each tube vigorously for a set period to ensure thorough mixing.

  • Allow the tubes to stand and observe for any undissolved material.

  • Qualitatively assess the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the supernatant can be analyzed to determine the concentration of the dissolved lipid.

Biological Significance and Signaling Pathways

While direct signaling pathways for this compound are not extensively characterized, a closely related synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , has been shown to possess significant immunomodulatory effects.[8][9][10] Studies on PLAG provide valuable insights into the potential biological roles of structurally similar diacylglycerols.

PLAG has been demonstrated to modulate the Interleukin-4 (IL-4) / Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway .[8][10][11] This pathway is critical in the regulation of immune responses, particularly in T-helper 2 (Th2) cell differentiation and the inflammatory response.

Signaling Pathway of PLAG in Immune Modulation

The following diagram illustrates the proposed mechanism by which PLAG influences the IL-4/STAT6 signaling cascade.

PLAG_Signaling_Pathway Proposed Signaling Pathway of PLAG in Immune Modulation cluster_cell Immune Cell (e.g., T-cell, Hepatocyte) PLAG 1-Palmitoyl-2-linoleoyl- 3-acetyl-rac-glycerol (PLAG) IL4_Secretion IL-4 Secretion PLAG->IL4_Secretion Inhibits aPKC Atypical PKC PLAG->aPKC Attenuates IL4_Receptor IL-4 Receptor IL4_Secretion->IL4_Receptor Activates JAK1 JAK1 IL4_Receptor->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 p-STAT6 (Phosphorylated) STAT6_Dimer STAT6 Dimerization & Nuclear Translocation pSTAT6->STAT6_Dimer Gene_Transcription Gene Transcription (e.g., VCAM, IL-8) STAT6_Dimer->Gene_Transcription Promotes Immune_Response Modulated Immune Response (Reduced Neutrophil Migration) Gene_Transcription->Immune_Response Leads to aPKC->STAT6 Activates

Caption: Proposed mechanism of PLAG's immunomodulatory effect via the IL-4/STAT6 pathway.

Experimental Workflow for Diacylglycerol Analysis

The analysis of diacylglycerols from biological samples is a complex process that typically involves extraction, purification, and quantification.

DAG_Analysis_Workflow General Workflow for Diacylglycerol Analysis Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer method) Sample->Extraction Purification Purification of DAGs (Solid-Phase Extraction or TLC) Extraction->Purification Derivatization Derivatization (Optional) (Improves detection) Purification->Derivatization Analysis Quantification (LC-MS/MS or GC-MS) Derivatization->Analysis Data Data Analysis Analysis->Data

Caption: A generalized workflow for the extraction and analysis of diacylglycerols.

Conclusion

This compound is a diacylglycerol with significant biological relevance. While specific experimental data on some of its physical properties are lacking, its molecular characteristics are well-defined. The study of related compounds like PLAG provides a strong indication of its potential role in immunomodulation through pathways such as the IL-4/STAT6 signaling cascade. The experimental protocols outlined in this guide, though general, provide a solid foundation for researchers to characterize this and other similar lipid molecules. Further research is warranted to fully elucidate the specific physical properties and the precise biological functions of this compound.

References

1-Palmitoyl-2-linoleoyl-rac-glycerol structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 1-Palmitoyl-2-linoleoyl-rac-glycerol. Due to the limited availability of in-depth biological data for this specific diacylglycerol, this guide also includes a detailed analysis of the closely related and well-researched compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), to provide relevant context for potential biological activities and experimental methodologies.

This compound: Structure and Properties

This compound is a diacylglycerol (DAG) containing a glycerol backbone with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position. The designation rac-glycerol indicates a racemic mixture of the stereoisomers.

Chemical Formula: C₃₇H₆₈O₅[1]

IUPAC Name: [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]

Synonyms: DG 34:2[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 592.9 g/mol [1]
Monoisotopic Mass 592.50667527 Da[1]
XLogP3 13.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 36[1]
Exact Mass 592.506675 g/mol [1]
Topological Polar Surface Area 72.8 Ų[1]
Heavy Atom Count 42[1]
Complexity 642[1]

Biological Activity and Signaling Pathways: A Look at a Close Analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

While specific research on the biological activity of this compound is limited in publicly available literature, extensive studies have been conducted on its acetylated derivative, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). PLAG has been identified as a constituent of Sika deer antlers and is recognized for its immunomodulatory effects.[2] It is believed that insights into PLAG's mechanisms can inform potential areas of investigation for related diacylglycerols.

PLAG has been shown to modulate immune functions, including accelerating hematopoiesis and exhibiting therapeutic effects in animal models of sepsis and asthma.[3]

Immunomodulatory Effects of PLAG in Immune-Mediated Hepatitis

In a model of concanavalin A-induced hepatitis, PLAG demonstrated a protective effect on the liver by modulating the immune response.[2] Pretreatment with PLAG was found to reduce the infiltration of leukocytes into the liver and decrease plasma levels of several key cytokines.[2]

The proposed mechanism involves the regulation of cytokine secretion and neutrophil migration. PLAG was observed to decrease the levels of interleukin (IL)-4, IL-6, and IL-10, while maintaining interferon (IFN)-γ levels.[2] This suggests a nuanced modulation of the immune response rather than broad suppression.

Signaling Pathway of PLAG in Hepatocytes and Neutrophil Migration

The hepatoprotective effects of PLAG appear to be mediated through the inhibition of specific signaling cascades. In vitro studies have shown that PLAG can attenuate the IL-4-induced activation of atypical protein kinase C (aPKC) and signal transducer and activator of transcription 6 (STAT6) in hepatocytes.[2] This, in turn, inhibits neutrophil migration towards the liver tissue by suppressing the expression of IL-8 and vascular cell adhesion molecule (VCAM).[2]

PLAG_Signaling_Pathway cluster_Hepatocyte Hepatocyte cluster_Neutrophil Neutrophil IL4 IL-4 aPKC aPKC IL4->aPKC STAT6 STAT6 aPKC->STAT6 IL8_VCAM IL-8 / VCAM Expression STAT6->IL8_VCAM Neutrophil_Migration Neutrophil Migration IL8_VCAM->Neutrophil_Migration Promotes PLAG PLAG PLAG->aPKC Inhibits

Proposed signaling pathway of PLAG in hepatocytes.

Experimental Protocols

The following are summaries of experimental protocols used in the study of PLAG, which may be adaptable for the investigation of this compound.

Chemical Synthesis of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

A brief outline of the chemical synthesis of PLAG is provided as a reference for researchers interested in preparing similar lipid molecules.

Step 1: Synthesis of 1-palmitoyl-3-acetyl-rac-glycerol

  • 1-palmitoyl-rac-glycerol and acetylchloride are used as starting materials to synthesize the key intermediate, 1-palmitoyl-3-acetyl-rac-glycerol.[3]

  • The resulting crude product is purified using hexane.[3]

Step 2: Synthesis of PLAG

  • The carboxylic acid moiety of linoleic acid is activated with pivaloyl chloride in the presence of triethylamine in hexane to form a mixed anhydride.[3]

  • This mixed anhydride is then reacted with the purified 1-palmitoyl-3-acetyl-rac-glycerol.[3]

  • A catalytic amount of 4-dimethylaminopyridine (DMAP) is used to facilitate the reaction, yielding PLAG.[3]

PLAG_Synthesis_Workflow cluster_Step1 Step 1: Intermediate Synthesis cluster_Step2 Step 2: Final Product Synthesis A1 1-palmitoyl-rac-glycerol B Crude 1-palmitoyl-3-acetyl-rac-glycerol A1->B A2 Acetylchloride A2->B C Purified Intermediate B->C Purification (Hexane) F PLAG C->F Reaction (DMAP catalyst) D1 Linoleic Acid E Mixed Anhydride D1->E Activation D2 Pivaloyl Chloride D2->E Activation E->F Reaction (DMAP catalyst)

Workflow for the chemical synthesis of PLAG.
In Vivo Model of Concanavalin A-Induced Hepatitis

This protocol describes the animal model used to assess the immunomodulatory effects of PLAG.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Treatment: Mice are pretreated with PLAG (or a vehicle control) orally or via another appropriate route of administration.

  • Induction of Hepatitis: Hepatitis is induced by an intravenous injection of Concanavalin A (Con A).

  • Sample Collection: Blood and liver tissues are collected at specified time points after Con A injection.

  • Analysis:

    • Plasma levels of cytokines (e.g., IL-4, IL-6, IL-10, IFN-γ, CXCL2) are measured using ELISA or multiplex assays.

    • Liver tissues are analyzed for histopathological changes (e.g., necrosis, leukocyte infiltration) using H&E staining.

    • mRNA and protein levels of relevant cytokines and chemokines in the liver are quantified by qRT-PCR and Western blotting, respectively.

Conclusion

This compound is a diacylglycerol with defined chemical and physical properties. While direct research into its biological functions is not extensively documented, the study of its acetylated analog, PLAG, provides a valuable framework for potential research directions. The immunomodulatory activities of PLAG, particularly its ability to mitigate immune-mediated liver injury by modulating cytokine signaling and neutrophil migration, suggest that this compound could also possess interesting biological properties. The experimental protocols and signaling pathway information presented here for PLAG can serve as a guide for future investigations into this and other related lipid molecules in the fields of immunology and drug development.

References

An In-depth Technical Guide to the Natural Sources of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Oils and Fats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a specific diacylglycerol (DAG), in various oils and fats. This document delves into the quantitative analysis, experimental methodologies for its detection, and its role in cellular signaling pathways.

Introduction

This compound is a diacylglycerol composed of a glycerol backbone with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. Diacylglycerols are important intermediates in lipid metabolism and are known to be present in edible oils and fats as minor components. They are formed through the hydrolysis of triacylglycerols or phospholipids. The specific isomeric structure of DAGs, such as 1,2-DAGs versus 1,3-DAGs, is critical as it influences their physical properties and biological activity, including their role as second messengers in signal transduction pathways.

Data Presentation: Diacylglycerol Content in Edible Oils

The concentration of total diacylglycerols and the ratio of 1,2-diacylglycerols to 1,3-diacylglycerols are important indicators of the quality and freshness of edible oils.[1] High-quality, fresh oils typically have a higher proportion of 1,2-diacylglycerols. The table below presents available data on the total diacylglycerol content in select edible oils. It is important to note that the concentration of the specific this compound isomer will be a fraction of the total 1,2-diacylglycerol content, dependent on the fatty acid composition of the oil.

Oil TypeTotal Diacylglycerol (DAG) Content (%)Ratio of 1,2-DAG to 1,3-DAGReference
Olive Oil (Extra Virgin)1.5 - 3.5High (typically > 70:30)[1]
Palm Oil2.0 - 8.0Varies with processing
Sunflower Oil0.5 - 2.0Varies
Soybean Oil0.5 - 2.5Varies
Canola Oil0.3 - 1.5Varies

Note: The specific concentration of this compound is dependent on the overall fatty acid profile of the oil, where palmitic and linoleic acid are present.

Experimental Protocols

The accurate quantification of this compound requires sophisticated analytical techniques to separate and identify specific diacylglycerol isomers. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for this purpose.

Protocol 1: Quantification of Diacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detailed analysis of diacylglycerol isomers after derivatization to increase their volatility.

1. Lipid Extraction:

  • A modified Folch or Bligh-Dyer method is typically used for lipid extraction from the oil or fat sample.

  • Procedure:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add water to induce phase separation.

    • The lower chloroform phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen.

2. Isolation of Diacylglycerol Fraction:

  • Solid-Phase Extraction (SPE) is used to isolate the diacylglycerol fraction from other lipid classes.

  • Procedure:

    • Use a silica-based SPE cartridge.

    • Condition the cartridge with hexane.

    • Load the lipid extract dissolved in a non-polar solvent (e.g., hexane).

    • Wash with a non-polar solvent to elute neutral lipids like triacylglycerols.

    • Elute the diacylglycerol fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and diethyl ether).

3. Derivatization:

  • The hydroxyl group of the diacylglycerols is derivatized to form a more volatile silyl ether, typically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.

  • Procedure:

    • Dissolve the dried diacylglycerol fraction in a suitable solvent (e.g., pyridine or toluene).

    • Add the silylating reagent (e.g., MSTFA with a catalyst like TMCS).

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: Typically 280-300°C.

    • Oven Temperature Program: A temperature gradient is used to separate the different diacylglycerol species, for example, starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 340°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate for the detection of the derivatized diacylglycerols (e.g., m/z 50-800).

    • Identification: Identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum.

Protocol 2: Separation of Diacylglycerol Isomers by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation of 1,2- and 1,3-diacylglycerol isomers, often without the need for derivatization.

1. Lipid Extraction and Isolation:

  • Follow the same lipid extraction and diacylglycerol isolation procedures as described in the GC-MS protocol.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column is commonly used for the separation of diacylglycerol isomers.

  • Mobile Phase: A gradient elution is typically employed using a mixture of polar and non-polar solvents. For example, a gradient of acetonitrile and isopropanol can be used.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detector:

    • ELSD: Provides a response proportional to the mass of the analyte and is suitable for non-volatile compounds like diacylglycerols.

    • MS: Provides mass information for more definitive identification of the diacylglycerol species.

  • Quantification: Quantification is achieved by comparing the peak areas of the sample with those of a calibration curve prepared using a standard of this compound.

Signaling Pathways and Biological Significance

Diacylglycerols, particularly the sn-1,2-isomer, are crucial second messengers in various cellular signaling pathways. The activation of these pathways is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates DAG and inositol trisphosphate (IP3).

The primary downstream effector of DAG is Protein Kinase C (PKC). The binding of DAG to the C1 domain of conventional and novel PKC isoforms leads to their activation and translocation to the plasma membrane.[2] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.

While the general role of DAG in PKC activation is well-established, the specific effects of this compound are less characterized. The fatty acid composition of the DAG molecule can influence the affinity for different PKC isoforms and the duration of the signal.

Diagrams of Signaling Pathways and Experimental Workflows

Below are diagrams created using the DOT language to visualize key processes.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Oil/Fat Sample Oil/Fat Sample Lipid Extraction Lipid Extraction Oil/Fat Sample->Lipid Extraction Chloroform:Methanol SPE SPE Lipid Extraction->SPE Silica Cartridge DAG Fraction DAG Fraction SPE->DAG Fraction Derivatization Derivatization DAG Fraction->Derivatization Silylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Quantification

Caption: Experimental workflow for the quantification of diacylglycerols by GC-MS.

PLC_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_cyto Inactive PKC DAG->PKC_cyto recruits & activates PKC_mem Activated PKC Substrate Substrate Protein PKC_mem->Substrate phosphorylates PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes Ca2+ release Ca2+ release IP3->Ca2+ release PKC_cyto->PKC_mem PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Cellular Response Cellular Response PhosphoSubstrate->Cellular Response Receptor Receptor Activation Receptor->PLC

References

In-Depth Technical Guide: 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in cellular signaling research. This document outlines its chemical identity, physicochemical properties, and its crucial role as a second messenger in signal transduction pathways, with a focus on the activation of Protein Kinase C (PKC).

Chemical Identity and Properties

Synonyms:

  • DG 34:2[1]

  • 1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-rac-glycerol

Quantitative Data

The following table summarizes the key physicochemical properties of this compound, primarily based on computed data from publicly available databases.

PropertyValueSource
Molecular Formula C37H68O5PubChem[1]
Molecular Weight 592.9 g/mol PubChem[1]
IUPAC Name [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoatePubChem[1]
Topological Polar Surface Area 72.8 ŲPubChem[1]
Complexity 642PubChem[1]

Role in Cellular Signaling

Diacylglycerols like this compound are critical lipid second messengers.[2][3] Their primary function is to activate Protein Kinase C (PKC), a family of enzymes that control various cellular processes by phosphorylating other proteins.[4][5] The generation of DAG at the cell membrane is a key step in many signal transduction pathways, often initiated by the activation of phospholipase C (PLC) enzymes.[6]

Diacylglycerol-Mediated Signaling Pathway

The canonical pathway involving DAG is its activation of PKC. This process is fundamental to cellular responses to a wide range of extracellular stimuli. Imbalances in DAG signaling have been implicated in various diseases, including cancer and insulin resistance.[6][7][8]

DAG_PKC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular Signal Extracellular Signal Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Extracellular Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Proteins PKC_active->Downstream 5. Phosphorylation Response Cellular Response Downstream->Response 6. Effect

Diagram 1: Diacylglycerol-mediated activation of Protein Kinase C.

Experimental Protocols

Due to the specificity of this compound, detailed experimental protocols are not widely published. However, a general methodology for assessing the activity of diacylglycerols in a key downstream application, such as an in vitro Protein Kinase C activity assay, is provided below. This protocol can be adapted for specific research needs.

In Vitro Protein Kinase C (PKC) Activity Assay

This experiment aims to determine if a diacylglycerol, such as this compound, can activate PKC in vitro.

Materials:

  • Purified, recombinant PKC isoform (e.g., PKCα, PKCβ, PKCγ)

  • This compound

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Kinase reaction termination buffer (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter and vials

Workflow:

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lipid_Vesicles Prepare Lipid Vesicles (DAG + PS) Incubate Incubate Vesicles with Reaction Mix Lipid_Vesicles->Incubate Reaction_Mix Prepare Reaction Mix (Buffer, PKC, Substrate) Reaction_Mix->Incubate Initiate Initiate Reaction with [γ-³²P]ATP Incubate->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Terminate Terminate Reaction Incubate_Reaction->Terminate Spot Spot onto Phosphocellulose Paper Terminate->Spot Wash Wash Paper Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify

Diagram 2: Experimental workflow for an in vitro PKC activity assay.

Methodology:

  • Preparation of Lipid Vesicles:

    • Co-solubilize this compound and phosphatidylserine in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with assay buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, and the substrate peptide.

    • Add the prepared lipid vesicles to the reaction mixture.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

    • Terminate the reaction by adding the kinase reaction termination buffer.

  • Quantification of Phosphorylation:

    • Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Place the washed paper into a scintillation vial with scintillation fluid.

    • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Compare the PKC activity in the presence of this compound to control conditions (e.g., no DAG, PS alone). An increase in radioactive signal indicates PKC activation by the diacylglycerol.

This technical guide provides foundational information for researchers and professionals working with this compound. The provided data and methodologies offer a starting point for further investigation into the specific roles and applications of this important signaling lipid.

References

The Biological Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-2-linoleoyl-rac-glycerol is a member of the diacylglycerol (DAG) family, a class of lipid molecules crucial for cellular signaling. While the general biological roles of diacylglycerols are well-established, particularly their function as second messengers in a multitude of cellular pathways, specific research on the racemic form of 1-palmitoyl-2-linoleoyl-glycerol is limited in the currently available scientific literature. This guide will provide a comprehensive overview of the established roles of the broader diacylglycerol class, with a focus on the ubiquitous Protein Kinase C (PKC) signaling cascade.

Due to the scarcity of data for this compound, this whitepaper will also present findings on a closely related and more extensively studied molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) . It is imperative to note that PLAG is a distinct chemical entity, and its biological activities, particularly its immunomodulatory effects, may not be directly extrapolated to the non-acetylated form. This information is included to provide a broader context for the potential research avenues and biological activities of similar lipid structures.

This document will further detail established experimental protocols for the analysis of diacylglycerols and present signaling pathways in a clear, visual format to aid in research and development.

Introduction to Diacylglycerols (DAGs) as Signaling Molecules

Diacylglycerols are pivotal lipid second messengers generated at the cell membrane in response to extracellular stimuli. The canonical pathway for DAG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which also yields inositol trisphosphate (IP3). As a membrane-bound molecule, DAG activates a variety of downstream effector proteins, thereby regulating a wide array of cellular processes.

The most well-characterized function of DAG is the activation of Protein Kinase C (PKC) isoforms. This activation initiates a signaling cascade that influences cell proliferation, differentiation, apoptosis, and other vital cellular functions.

The Canonical Diacylglycerol Signaling Pathway

The activation of the DAG signaling pathway is a fundamental process in cellular communication. The following diagram illustrates the general mechanism of DAG-mediated signaling.

DAG_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 7. Recruitment PKC_active Active PKC PKC_inactive->PKC_active 9. Activation Cellular_Response Cellular Response PKC_active->Cellular_Response 10. Phosphorylation of Substrates G_Protein->PLC 3. Activation ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor Ca2 Ca2+ ER->Ca2 6. Ca2+ Release Ca2->PKC_inactive

Figure 1: General Diacylglycerol (DAG) Signaling Pathway.

Biological Activities of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

While data on this compound is scarce, its acetylated counterpart, PLAG, has been investigated for its immunomodulatory properties. It is crucial to reiterate that the presence of the acetyl group can significantly alter the molecule's biological activity.

PLAG has been shown to modulate immune responses, including affecting cytokine production and the proliferation of immune cells.[1] In a study on healthy adults, oral supplementation with PLAG was associated with a decrease in the production of IL-4 and IL-6 by peripheral blood mononuclear cells (PBMCs) and a reduction in B cell proliferation.[1] Another study in a mouse model of concanavalin A-induced hepatitis found that PLAG reduced levels of IL-4, IL-6, IL-10, and CXCL2.[2]

Quantitative Data on PLAG's Immunomodulatory Effects

The following table summarizes the quantitative findings from a study on the effects of PLAG supplementation in healthy adults.[1]

ParameterPLAG Group (Pre-intervention)PLAG Group (Post-intervention)Control Group (Pre-intervention)Control Group (Post-intervention)p-value (PLAG vs. Control)
IL-4 Production (pg/mL) 262.1 ± 203.198.0 ± 56.4204.8 ± 137.8116.5 ± 65.1<0.001
IL-6 Production (pg/mL) 10,427.6 ± 7,455.35,017.1 ± 3,692.713,862.4 ± 15,241.87,154.8 ± 5,847.6<0.001
B Cell Proliferation (OD) 0.27 ± 0.480.07 ± 0.06Not ReportedNot Reported<0.05
IgG (mg/dL) 1,327.0 ± 170.61,240.3 ± 184.51,312.0 ± 203.61,238.5 ± 166.0Not Significant
IgM (mg/dL) 114.6 ± 56.3106.5 ± 51.9118.0 ± 50.8109.9 ± 44.9Not Significant
C3 (mg/dL) 109.5 ± 13.099.7 ± 12.4Not ReportedNot ReportedNot Reported

Data are presented as mean ± standard deviation.

Proposed Signaling Pathway for PLAG in Hepatocytes

In a study on concanavalin A-induced liver injury, PLAG was found to attenuate the activation of atypical Protein Kinase C (aPKC) and STAT6 in hepatocytes.[2] This suggests a potential mechanism for its anti-inflammatory effects in this context.

PLAG_Hepatocyte_Signaling cluster_extracellular Extracellular cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R 1. Binding aPKC aPKC IL4R->aPKC 2. Activation PLAG PLAG PLAG->aPKC Inhibition STAT6 STAT6 aPKC->STAT6 3. Phosphorylation STAT6_P p-STAT6 STAT6->STAT6_P Gene_Expression Pro-inflammatory Gene Expression STAT6_P->Gene_Expression 4. Nuclear Translocation and Transcription

Figure 2: Proposed inhibitory action of PLAG on IL-4 signaling in hepatocytes.

Experimental Protocols for Diacylglycerol Analysis

Accurate quantification of cellular diacylglycerol levels is essential for studying its role in signaling. A common method involves the enzymatic conversion of DAG to a radiolabeled product.

Diacylglycerol Kinase Assay

This protocol is adapted from established methods for the quantitative analysis of cellular DAG.

Materials:

  • Cells or tissue homogenate

  • Chloroform/methanol (2:1, v/v)

  • Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0

  • 2x reaction buffer: 100 mM imidazole-HCl (pH 6.6), 100 mM NaCl, 25 mM MgCl₂, 2 mM EGTA

  • 100 mM DTT (freshly prepared)

  • E. coli DAG kinase

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent: chloroform/methanol/acetic acid (65:15:5, v/v/v)

  • Phosphorimager

Procedure:

  • Lipid Extraction:

    • Homogenize cells or tissue in chloroform/methanol (2:1) to extract lipids.

    • Wash the organic phase with 0.9% NaCl.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • DAG Kinase Reaction:

    • Resuspend the dried lipid extract in 20 µL of solubilizing buffer.

    • Add 50 µL of 2x reaction buffer, 10 µL of 100 mM DTT, and 10 µL of E. coli DAG kinase solution.

    • Initiate the reaction by adding 10 µL of [γ-³²P]ATP (or [γ-³³P]ATP).

    • Incubate at room temperature for 30-60 minutes.

    • Stop the reaction by adding 1 mL of chloroform/methanol (2:1).

  • Extraction of Radiolabeled Phosphatidic Acid:

    • Add 0.2 mL of 1 M HCl to the reaction mixture and vortex.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase and wash it twice with 1 mL of chloroform/methanol/1 M HCl (3:48:47, v/v/v).

    • Dry the final organic phase under nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipids in a small volume of chloroform/methanol (2:1).

    • Spot the sample onto a silica gel TLC plate.

    • Develop the plate in a TLC tank with chloroform/methanol/acetic acid (65:15:5).

    • Dry the plate after development.

  • Quantification:

    • Expose the TLC plate to a phosphor screen.

    • Scan the screen using a phosphorimager.

    • Identify the spot corresponding to phosphatidic acid (the product of the kinase reaction) and quantify its radioactivity.

    • Calculate the amount of DAG in the original sample based on the radioactivity of the phosphatidic acid spot and a standard curve.

DAG_Kinase_Assay_Workflow Start Start Lipid_Extraction 1. Lipid Extraction from Sample Start->Lipid_Extraction Reaction_Setup 2. Resuspend Lipids and Add Reaction Mix Lipid_Extraction->Reaction_Setup Add_Kinase_ATP 3. Add DAG Kinase and Radiolabeled ATP Reaction_Setup->Add_Kinase_ATP Incubation 4. Incubate at Room Temperature Add_Kinase_ATP->Incubation Stop_Reaction 5. Stop Reaction and Extract Labeled Product Incubation->Stop_Reaction TLC_Separation 6. Separate Lipids by TLC Stop_Reaction->TLC_Separation Quantification 7. Quantify Radioactivity with Phosphorimager TLC_Separation->Quantification End End Quantification->End

Figure 3: Workflow for the Diacylglycerol (DAG) Kinase Assay.

Future Directions and Conclusion

The biological role of this compound in cellular processes remains an area with significant opportunities for research. While the general functions of diacylglycerols are well understood, the specific contributions of different fatty acid compositions and stereoisomers are less clear. Future studies should aim to:

  • Directly compare the signaling potency of this compound with its sn-1 and sn-2 stereoisomers.

  • Investigate the activation of specific PKC isoforms by this compound.

  • Utilize lipidomic approaches to quantify the endogenous levels of this compound in various cell types and tissues under different physiological conditions.

  • Explore the metabolic fate of this compound and its potential conversion to other signaling lipids.

References

An In-depth Technical Guide to the Metabolic Pathway of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position. As a key intermediate in lipid metabolism, its metabolic fate is critical for cellular energy storage, membrane biosynthesis, and signal transduction. This document provides a comprehensive overview of the metabolic pathways involving this compound, presents quantitative data from relevant studies, details common experimental protocols for its analysis, and includes visual diagrams of the core metabolic and experimental workflows.

Introduction to Diacylglycerol Metabolism

Diacylglycerols (DAGs) occupy a central branch point in lipid metabolism. They are primarily generated from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) or from the dephosphorylation of phosphatidic acid (PA) by phosphatidic acid phosphatase (PAP). The specific fatty acid composition of the DAG molecule, such as in this compound, influences its subsequent metabolic processing and signaling functions.

The primary metabolic fates of DAG are:

  • Conversion to Triacylglycerol (TAG): Acylation by diacylglycerol acyltransferase (DGAT) for energy storage in lipid droplets.

  • Conversion to Phospholipids: Phosphorylation by diacylglycerol kinases (DGKs) to yield PA, or reaction with CDP-choline or CDP-ethanolamine to form phosphatidylcholine (PC) and phosphatidylethanolamine (PE), respectively.

  • Hydrolysis: Cleavage by lipases to release free fatty acids and glycerol.

Core Metabolic Pathways

The metabolism of this compound is channeled into two major pathways: the synthesis of neutral lipids for energy storage and the production of phospholipids for membrane structure and function.

Triacylglycerol (TAG) Synthesis

The most prominent fate for DAG, particularly in tissues like adipose and liver, is its conversion to TAG. This reaction is the final step of the Kennedy pathway and is catalyzed by two key enzymes, DGAT1 and DGAT2. These enzymes transfer an acyl group from Acyl-CoA to the vacant sn-3 position of the DAG molecule.

  • Reaction: this compound + Acyl-CoA → Triacylglycerol + CoA-SH

  • Enzymes: Diacylglycerol Acyltransferase 1 (DGAT1) and Diacylglycerol Acyltransferase 2 (DGAT2).

  • Subcellular Location: Endoplasmic Reticulum (ER).

Phospholipid Synthesis

Alternatively, this compound serves as a precursor for the synthesis of major membrane phospholipids.

  • Phosphatidylcholine (PC) Synthesis: The enzyme CTP:phosphocholine cytidylyltransferase (CCT) produces CDP-choline, which is then used by cholinephosphotransferase (CPT) to transfer a phosphocholine headgroup to the DAG molecule, forming PC.

  • Phosphatidylethanolamine (PE) Synthesis: Similarly, ethanolamine phosphotransferase (EPT) uses CDP-ethanolamine to add a phosphoethanolamine headgroup to the DAG backbone, yielding PE.

  • Conversion to Phosphatidic Acid (PA): Diacylglycerol kinases (DGKs) phosphorylate DAG at the sn-3 position to regenerate PA. This PA can then be re-utilized for the synthesis of other phospholipids like phosphatidylinositol (PI) or be dephosphorylated back to DAG, participating in a cycle.

Below is a diagram illustrating these primary metabolic routes.

Metabolic_Pathway cluster_inputs DAG This compound PA Phosphatidic Acid DAG->PA DGK TAG Triacylglycerol (TAG) DAG->TAG DGAT1/2 PC Phosphatidylcholine (PC) DAG->PC CPT PE Phosphatidylethanolamine (PE) DAG->PE EPT PA->DAG PAP AcylCoA Acyl-CoA AcylCoA->TAG CDP_Choline CDP-Choline CDP_Choline->PC CDP_Ethanolamine CDP-Ethanolamine CDP_Ethanolamine->PE ATP ATP ATP->PA

Caption: Metabolic fate of this compound.

Quantitative Metabolic Data

Quantitative analysis of lipid metabolism is essential for understanding the flux through different pathways. The following table summarizes representative kinetic data for key enzymes involved in DAG metabolism. Note that specific values can vary significantly based on the tissue, species, and experimental conditions.

EnzymeSubstrate(s)Km (µM)Vmax (pmol/min/mg protein)Organism/TissueReference
DGAT1 Dioleoyl-glycerol15.5 ± 2.1155 ± 5Mouse Liver Microsomes
Palmitoyl-CoA7.9 ± 1.1-Mouse Liver Microsomes
DGAT2 Dioleoyl-glycerol78.7 ± 15.61230 ± 91Mouse Liver Microsomes
Palmitoyl-CoA18.2 ± 3.9-Mouse Liver Microsomes
DGKε 1-Stearoyl-2-arachidonoyl-sn-glycerol3 mol %1.8 µmol/min/mgBovine Testis (recombinant)
CPT1 sn-1,2-Diacylglycerol23.41.1 nmol/min/mgRat Liver Microsomes

Experimental Protocols

The study of DAG metabolism requires robust methods for lipid extraction, separation, and analysis.

Protocol: Lipid Extraction from Cultured Cells

This protocol describes a standard method for total lipid extraction based on the Bligh and Dyer technique.

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add 1 mL of a 1:2 (v/v) mixture of Chloroform:Methanol to the culture dish. Scrape cells and transfer the cell lysate/solvent mixture to a glass tube.

  • Phase Separation: Add 0.25 mL of chloroform and vortex thoroughly. Then, add 0.25 mL of water to induce phase separation. Vortex again.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes. Three phases will be visible: an upper aqueous phase, a protein disk, and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform or hexane) and store at -80°C until analysis.

Protocol: Analysis by Thin-Layer Chromatography (TLC)

TLC is a common method for separating different lipid classes.

  • Plate Preparation: Activate a silica gel TLC plate by heating it at 110°C for 30 minutes.

  • Sample Spotting: Spot the resuspended lipid extract onto the origin of the TLC plate using a fine capillary tube. Also, spot standards for DAG, TAG, and phospholipids.

  • Chromatography: Place the plate in a chromatography tank containing a mobile phase designed to separate neutral lipids, typically a mixture of Hexane:Diethyl Ether:Acetic Acid (e.g., 80:20:1, v/v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and air dry. Visualize the separated lipid spots by spraying with a primuline solution and viewing under UV light or by exposing to iodine vapor.

  • Quantification: Scrape the spots corresponding to the lipid of interest and quantify using gas chromatography after transmethylation.

The general workflow for such an experiment is depicted below.

Experimental_Workflow A 1. Cell Culture (e.g., Hepatocytes) B 2. Treatment (e.g., Fatty Acid Pulse-Chase) A->B C 3. Lipid Extraction (Bligh & Dyer Method) B->C D 4. Lipid Separation (e.g., TLC or LC) C->D E 5. Mass Spectrometry (LC-MS/MS for Lipidomics) D->E F 6. Data Analysis (Quantification & Pathway Flux) E->F

Caption: General experimental workflow for lipid metabolism analysis.

Conclusion

This compound is a metabolically dynamic molecule at the crossroads of major lipid metabolic pathways. Its fate is tightly regulated by a suite of enzymes that direct it towards either energy storage in the form of triacylglycerols or incorporation into cellular membranes as phospholipids. The precise flux through these competing pathways is dependent on the cellular energy status, hormonal signals, and the availability of other substrates. Understanding the intricate regulation of its metabolism is crucial for research in fields such as obesity, diabetes, and cardiovascular disease. The protocols and data presented herein provide a foundational guide for professionals engaged in the study of lipid biochemistry and drug development targeting these critical pathways.

The Pivotal Role of Diacylglycerol Isomers in Cellular Signaling: A Comparative Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diacylglycerol (DAG) family of lipid second messengers stands at the crossroads of numerous cellular signaling pathways, governing a vast array of physiological and pathological processes. The specific stereochemistry and fatty acid composition of DAG isomers are critical determinants of their biological activity, dictating their interaction with downstream effectors and the ultimate cellular response. This technical guide provides a comprehensive overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) in comparison to other key diacylglycerol isomers, offering insights into their differential roles in cell signaling, detailed experimental protocols for their study, and a clear presentation of comparative data.

The Structural and Functional Diversity of Diacylglycerol Isomers

Diacylglycerols are composed of a glycerol backbone with two fatty acid chains attached via ester linkages. The positioning of these fatty acid chains gives rise to distinct isomers, primarily sn-1,2-diacylglycerols and sn-1,3-diacylglycerols. It is the sn-1,2-DAG isomer that is the physiologically active second messenger, generated at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] The sn-1,3-DAG isomer is generally considered biologically inactive in the context of classical signaling pathways.[3]

The identity of the fatty acid chains at the sn-1 and sn-2 positions profoundly influences the biological activity of the DAG molecule. Variations in chain length and degree of unsaturation lead to a diverse repertoire of DAG species, each with the potential to elicit distinct cellular responses. This guide focuses on this compound, a DAG species containing a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This will be compared with other commonly studied DAG isomers, including:

  • 1,2-Dipalmitoyl-rac-glycerol (DPG): Contains two saturated palmitic acid chains.

  • 1,2-Dioleoyl-rac-glycerol (DOG): Contains two monounsaturated oleic acid chains.

  • 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): Contains a saturated stearic acid and a polyunsaturated arachidonic acid.

Comparative Data of Diacylglycerol Isomers

The functional differences between DAG isomers are most evident in their ability to activate downstream effector proteins, most notably Protein Kinase C (PKC). The following tables summarize key comparative data for different DAG isomers.

Table 1: Physical and Chemical Properties of Selected Diacylglycerol Isomers

Diacylglycerol IsomerAbbreviationMolecular FormulaMolecular Weight ( g/mol )Fatty Acid Composition
This compound1,2-PLGC37H68O5592.93Palmitic Acid (16:0), Linoleic Acid (18:2)
1,2-Dipalmitoyl-rac-glycerol1,2-DPGC35H68O5568.91Palmitic Acid (16:0), Palmitic Acid (16:0)
1,2-Dioleoyl-rac-glycerol1,2-DOGC39H72O5621.00Oleic Acid (18:1), Oleic Acid (18:1)
1-Stearoyl-2-arachidonoyl-sn-glycerol1,2-SAGC41H72O5645.02Stearic Acid (18:0), Arachidonic Acid (20:4)

Table 2: Comparative Biological Activity of Diacylglycerol Isomers - Protein Kinase C Activation

Diacylglycerol IsomerTarget PKC Isoform(s)Relative Activation PotencyKey Findings
This compound (Inferred) Conventional and Novel PKCsModerate to HighThe presence of an unsaturated fatty acid at the sn-2 position is crucial for potent PKC activation.[3] Expected to be a more potent activator than fully saturated DAGs like DPG.
1,2-Dipalmitoyl-rac-glycerol (DPG)Conventional PKCsLowSaturated DAGs are generally less effective activators of PKC compared to their unsaturated counterparts.[3]
1,2-Dioleoyl-rac-glycerol (DOG)Conventional and Novel PKCsHighA standard potent activator of PKC used in many in vitro studies.[4]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδVery HighDemonstrates significantly higher stimulatory effects on specific PKC isoforms compared to DAGs with omega-3 fatty acids.[5]

Signaling Pathways Modulated by Diacylglycerol Isomers

The primary mechanism by which sn-1,2-diacylglycerols exert their effects is through the recruitment and activation of proteins containing a C1 domain. This family of proteins includes the classical and novel isoforms of Protein Kinase C (PKC), as well as other important signaling molecules.

The Canonical PLC-DAG-PKC Signaling Pathway

The activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of Phospholipase C (PLC). PLC then hydrolyzes PIP2 in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and sn-1,2-DAG. While IP3 diffuses into the cytoplasm to trigger calcium release from intracellular stores, DAG remains in the membrane where it recruits and activates PKC isoforms. This signaling cascade plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[6]

PLC_DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol (e.g., 1,2-PLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response Downstream->Cellular_Response Extracellular Extracellular Signal Extracellular->GPCR

Canonical PLC-DAG-PKC Signaling Pathway.
Other Diacylglycerol Effectors

Beyond PKC, DAG can also activate other C1 domain-containing proteins, leading to a diversification of signaling outputs. These include:

  • Protein Kinase D (PKD): A family of serine/threonine kinases that are downstream targets of PKC and play roles in cell proliferation, survival, and membrane trafficking.[7]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are exchange factors for Ras and Rap small G proteins, linking DAG signaling to the MAPK/ERK pathway.

  • Chimaerins: A family of Rac GTPase-activating proteins (GAPs) involved in regulating the actin cytoskeleton.

  • Munc13: Scaffolding proteins that are essential for neurotransmitter release at synapses.

The specific fatty acid composition of DAG can influence which of these effectors are preferentially activated, adding another layer of complexity to DAG-mediated signaling.

Experimental Protocols

The study of diacylglycerol isomers requires precise and reliable methodologies for their synthesis, purification, and biological characterization. The following sections provide detailed protocols for key experiments.

Synthesis of this compound via Enzymatic Esterification

This protocol describes a common method for the synthesis of specific DAG isomers using lipase-catalyzed esterification.

DAG_Synthesis_Workflow Reactants 1. Reactants: - Glycerol - Palmitic Acid - Linoleic Acid - Immobilized Lipase (e.g., Lipozyme RM IM) Reaction 2. Reaction Setup: - Solvent-free system or organic solvent (e.g., hexane) - Molar ratio of Glycerol:Fatty Acids (e.g., 1:2.1) - Temperature: 40-60°C - Agitation (e.g., 200 rpm) Reactants->Reaction Incubation 3. Incubation: - 2-24 hours with continuous stirring - Application of vacuum to remove water byproduct Reaction->Incubation Termination 4. Reaction Termination: - Filtration to remove immobilized enzyme Incubation->Termination Purification 5. Purification: - Column Chromatography or - Molecular Distillation Termination->Purification Analysis 6. Analysis: - TLC, HPLC, or GC-MS to confirm purity and identity Purification->Analysis

Workflow for the Enzymatic Synthesis of DAG.

Methodology:

  • Reactant Preparation: Combine glycerol, palmitic acid, and linoleic acid in a molar ratio of approximately 1:1.05:1.05 in a round-bottom flask. Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total reactants.

  • Reaction Conditions: The reaction can be performed in a solvent-free system or in an organic solvent like hexane. Heat the mixture to 40-60°C with constant stirring (e.g., 200 rpm). Apply a vacuum to the system to facilitate the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme.[2][8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Termination and Enzyme Removal: Once the desired conversion is achieved (typically within 2-24 hours), cool the reaction mixture and filter to remove the immobilized lipase. The enzyme can often be washed and reused.

  • Purification: The crude product will contain a mixture of monoglycerides (MAGs), DAGs, triglycerides (TAGs), and unreacted free fatty acids. Purification can be achieved by:

    • Column Chromatography: Using a silica gel column with a gradient of solvents (e.g., hexane:ethyl acetate) to separate the different lipid classes.[9]

    • Molecular Distillation: A high-vacuum, short-path distillation technique that separates molecules based on their molecular weight. This is particularly useful for larger-scale preparations.[10]

  • Analysis and Characterization: The purity and identity of the synthesized this compound can be confirmed using TLC, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) after derivatization.[11]

In Vitro Protein Kinase C Activity Assay

This protocol outlines a common method for assessing the ability of different DAG isomers to activate PKC in vitro.

PKC_Assay_Workflow Reagents 1. Reagent Preparation: - Purified PKC isoform - PKC substrate (e.g., myelin basic protein) - Phosphatidylserine (PS) vesicles - DAG isomer stock solutions - [γ-³²P]ATP or fluorescent ATP analog - Kinase buffer Assay_Setup 2. Assay Setup (in microplate): - Add kinase buffer, PS vesicles, and DAG isomer - Add PKC enzyme - Pre-incubate at 30°C for 5 min Reagents->Assay_Setup Initiation 3. Reaction Initiation: - Add PKC substrate and [γ-³²P]ATP - Incubate at 30°C for 10-30 min Assay_Setup->Initiation Termination 4. Reaction Termination: - Spot reaction mixture onto phosphocellulose paper - or add a stop solution (e.g., EDTA) Initiation->Termination Washing 5. Washing (for radioactive assay): - Wash paper to remove unincorporated [γ-³²P]ATP Termination->Washing Detection 6. Detection: - Scintillation counting (radioactive) - Fluorescence/luminescence reading (non-radioactive) Washing->Detection

Workflow for an In Vitro PKC Activity Assay.

Methodology:

  • Preparation of Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) containing phosphatidylserine (PS), a cofactor for PKC activation, and the diacylglycerol isomer of interest. This is typically done by drying a lipid film and then resuspending and sonicating it in buffer.

  • Kinase Reaction Mixture: In a microcentrifuge tube or microplate well, prepare the kinase reaction mixture containing kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA), the prepared lipid vesicles, and the purified PKC isoform.

  • Initiation of the Reaction: Start the reaction by adding a PKC substrate (e.g., a specific peptide substrate or a protein like myelin basic protein) and ATP. For radioactive assays, [γ-³²P]ATP is used. For non-radioactive assays, unlabeled ATP is used, and the phosphorylation is detected using a phosphospecific antibody or a coupled enzyme system that measures ADP production.[12][13]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of the Reaction:

    • Radioactive Assay: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper. The paper is then washed extensively to remove unincorporated [γ-³²P]ATP.

    • Non-Radioactive Assay: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg²⁺ required for kinase activity.

  • Detection and Quantification:

    • Radioactive Assay: The amount of ³²P incorporated into the substrate is quantified by scintillation counting of the filter paper.

    • Non-Radioactive Assay: The amount of phosphorylated product is determined by methods such as ELISA using a phosphospecific antibody, or by measuring the amount of ADP produced using a luciferase-based assay.[13]

  • Data Analysis: Compare the PKC activity in the presence of different DAG isomers to a basal control (no DAG) and a positive control (e.g., phorbol esters). Dose-response curves can be generated to determine the EC₅₀ for each DAG isomer.

Lipidomics Analysis of Cellular Diacylglycerols

This protocol provides a general workflow for the extraction and analysis of diacylglycerol species from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Lipidomics_Workflow Sample 1. Sample Collection and Homogenization: - Cells or tissue - Homogenize in a suitable buffer Extraction 2. Lipid Extraction: - Bligh and Dyer or Folch method - (Chloroform:Methanol:Water) Sample->Extraction Drying 3. Phase Separation and Drying: - Collect the organic phase - Dry under a stream of nitrogen Extraction->Drying Derivatization 4. (Optional) Derivatization: - To improve chromatographic separation and ionization Drying->Derivatization LCMS 5. LC-MS/MS Analysis: - Reversed-phase or normal-phase LC - Electrospray ionization (ESI) MS Derivatization->LCMS Data_Analysis 6. Data Analysis: - Peak integration and identification - Quantification against internal standards LCMS->Data_Analysis

Workflow for Lipidomics Analysis of DAGs.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh and Dyer or Folch procedure, which uses a mixture of chloroform, methanol, and water to partition lipids into an organic phase.[14]

  • Phase Separation and Drying: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Derivatization (Optional): To improve the separation of 1,2- and 1,3-DAG isomers and enhance ionization efficiency in the mass spectrometer, the hydroxyl group of the DAGs can be derivatized.[1]

  • LC-MS/MS Analysis: Reconstitute the dried lipid extract in a suitable solvent and inject it into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).

    • Liquid Chromatography: Use either normal-phase or reversed-phase chromatography to separate the different lipid species.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to generate ions of the DAG molecules. Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and obtain structural information, which allows for the identification of the fatty acid chains.

  • Data Analysis: Process the raw data using specialized software to identify and quantify the different DAG species based on their retention times and mass-to-charge ratios. Quantification is typically performed relative to a set of internal standards (deuterated or odd-chain DAGs) added at the beginning of the extraction process.[14]

Conclusion

The biological activity of diacylglycerols is not monolithic but is instead a finely tuned function of their isomeric structure and fatty acid composition. This compound, with its combination of a saturated and a polyunsaturated fatty acid, represents a physiologically relevant class of DAGs that are potent activators of key signaling proteins like PKC. Understanding the subtle yet significant differences between PLG and other DAG isomers is crucial for elucidating their specific roles in health and disease. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize, purify, and characterize these important lipid mediators, thereby paving the way for the development of novel therapeutic strategies that target specific branches of the diacylglycerol signaling network.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a specific diacylglycerol (DAG) of significant interest in various research and development fields. This document details both chemical and enzymatic synthesis strategies, purification methodologies, and explores its potential role in cellular signaling pathways.

Introduction to this compound

This compound is a diacylglycerol composed of a glycerol backbone with a palmitic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position. Diacylglycerols are critical intermediates in lipid metabolism and are well-established as second messengers in a multitude of cellular signaling cascades. The specific arrangement of fatty acids in this compound confers distinct physicochemical properties that may influence its biological activity, making it a valuable tool for studying lipid-protein interactions and cellular signaling.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. Enzymatic methods are often preferred due to their high specificity, milder reaction conditions, and reduced byproduct formation.

Enzymatic Synthesis

Enzymatic synthesis typically employs lipases, which can catalyze the esterification of glycerol with fatty acids. The use of a sn-1,3-regiospecific lipase is crucial for the targeted synthesis of 1,2-diacylglycerols.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol outlines a plausible two-step enzymatic approach for the synthesis of this compound.

Step 1: Synthesis of 1-Palmitoyl-rac-glycerol

  • Reactants: Palmitic acid and glycerol.

  • Enzyme: Immobilized sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus).

  • Solvent: A suitable organic solvent such as hexane or a solvent-free system.

  • Reaction Conditions:

    • Temperature: 50-60 °C.

    • Molar Ratio: A molar excess of glycerol to palmitic acid is used to favor monoacylglycerol formation.

    • Agitation: Continuous stirring to ensure proper mixing.

    • Reaction Time: 4-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Termination and Initial Purification: The reaction is terminated by filtering off the immobilized enzyme. The unreacted glycerol is removed by washing with water. The resulting mixture is then purified by silica gel column chromatography to isolate 1-Palmitoyl-rac-glycerol.

Step 2: Synthesis of this compound

  • Reactants: 1-Palmitoyl-rac-glycerol and linoleic acid.

  • Enzyme: Immobilized sn-1,3-regiospecific lipase.

  • Solvent: A suitable organic solvent or a solvent-free system.

  • Reaction Conditions:

    • Temperature: 50-60 °C.

    • Molar Ratio: A slight molar excess of linoleic acid to 1-Palmitoyl-rac-glycerol.

    • Agitation: Continuous stirring.

    • Reaction Time: 4-12 hours, monitored by TLC or HPLC.

  • Termination: The reaction is stopped by removing the enzyme via filtration.

Quantitative Data for Enzymatic Synthesis of Diacylglycerols

ParameterValue/RangeReference
Enzyme Immobilized Rhizomucor miehei lipase[1]
Substrates Tripalmitin, Oleic Acid[1]
Reaction Temperature 50-60 °C[2]
Substrate Molar Ratio (Glycerol backbone:Fatty Acid) 1:2 to 1:6[2]
Reaction Time 3 - 12 hours[2]
Yield of Diacylglycerol Up to 85% (for the monoacylglycerol intermediate)[1]
Purity after initial purification >95% (for the monoacylglycerol intermediate)[1]

Note: The data in this table is derived from the synthesis of similar structured triglycerides and diacylglycerols and serves as a guideline.

Chemical Synthesis

Chemical synthesis offers an alternative route but often requires the use of protecting groups to achieve regioselectivity, leading to a multi-step process. A potential pathway could involve the protection of the sn-3 hydroxyl group of a glycerol derivative, followed by stepwise esterification with palmitic acid and linoleic acid, and subsequent deprotection.

A method for a similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-glycerol, involves reacting 1-palmitoyl-3-acetyl glycerol with linoleic acid at a temperature of 25-35°C for 5-6 hours. This suggests a potential chemical synthesis route for the target molecule by adapting the starting materials and reaction conditions.

Purification of this compound

Purification is a critical step to isolate the desired 1,2-diacylglycerol from unreacted starting materials, monoacylglycerols, triacylglycerols, and isomeric byproducts (1,3-diacylglycerols). A combination of chromatographic techniques is typically employed.

Silica Gel Column Chromatography

Experimental Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., diethyl ether or ethyl acetate).

  • Elution:

    • Triacylglycerols will elute first with a low polarity mobile phase.

    • The desired 1,2-diacylglycerol will elute next as the polarity of the mobile phase is gradually increased.

    • Monoacylglycerols and free fatty acids will elute at higher polarities.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC is effective in separating diacylglycerol isomers.[3][4]

Experimental Protocol:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and acetone is often effective for separating diacylglycerol isomers.[4] Isocratic elution with 100% acetonitrile has also been reported for the separation of DAG positional isomers.[3]

  • Detection: A UV detector (at around 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.

  • Fraction Collection: The peak corresponding to this compound is collected.

Quantitative Data for Diacylglycerol Purification

TechniqueStationary PhaseMobile PhasePurity Achieved
Silica Gel Column Chromatography Silica Gel GHexane/Diethyl Ether Gradient>95%
Reversed-Phase HPLC C18Acetonitrile/Acetone Gradient>98%

Note: The purity values are typical for diacylglycerol purifications and may vary depending on the specific conditions.

Role in Cellular Signaling

Diacylglycerols are well-established second messengers that activate a variety of downstream signaling pathways, most notably through the activation of Protein Kinase C (PKC) isoforms.[5] A structurally similar molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to modulate immune responses by affecting cytokine production and neutrophil migration.[6][7] This suggests that this compound may also play a role in regulating inflammatory and immune signaling pathways. The activation of PKC by DAG initiates a cascade of phosphorylation events that control numerous cellular processes, including cell growth, differentiation, and apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis Glycerol Glycerol Lipase_Step1 sn-1,3 Lipase (Esterification) Glycerol->Lipase_Step1 Palmitic_Acid Palmitic_Acid Palmitic_Acid->Lipase_Step1 MAG 1-Palmitoyl-rac-glycerol Lipase_Step1->MAG Lipase_Step2 sn-1,3 Lipase (Esterification) MAG->Lipase_Step2 Linoleic_Acid Linoleic_Acid Linoleic_Acid->Lipase_Step2 Crude_DAG Crude this compound Lipase_Step2->Crude_DAG

Caption: Enzymatic synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification Process Crude_Product Crude Synthesis Mixture Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified DAG Column_Chromatography->Partially_Purified HPLC Preparative HPLC (C18 Column) Partially_Purified->HPLC Pure_Product Pure this compound HPLC->Pure_Product Signaling_Pathway cluster_signaling Potential Signaling Cascade DAG This compound PKC Protein Kinase C (PKC) Activation DAG->PKC binds to C1 domain Downstream Downstream Effector Phosphorylation PKC->Downstream Cellular_Response Cellular Responses (e.g., Gene Expression, Proliferation) Downstream->Cellular_Response Immune_Modulation Immune Modulation (e.g., Cytokine Release) Downstream->Immune_Modulation

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a critical diacylglycerol in various research and pharmaceutical applications. Understanding its behavior in organic solvents is paramount for developing robust formulations, ensuring consistent experimental outcomes, and maintaining product integrity. This document offers a compilation of available data, detailed experimental protocols, and visual representations of key processes to support your work in the laboratory and beyond.

Solubility Profile of this compound

The solubility of this compound is a crucial parameter for its handling, formulation, and analysis. While comprehensive temperature-dependent solubility data for this specific molecule is not extensively published, information on closely related triglycerides and general lipid solubility principles provides valuable guidance. The following tables summarize available and estimated solubility data in common organic solvents.

Table 1: Quantitative Solubility of Related Triglycerides in Select Organic Solvents

SolventRelated CompoundSolubility (at ambient temperature)
Dimethylformamide (DMF)1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol10 mg/mL
Ethanol1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol12.5 mg/mL
Chloroform1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerolSlightly Soluble
Ethyl Acetate1-Palmitoyl-2-Oleoyl-3-Linolenoyl-rac-glycerolSoluble

Note: Data for closely related triglycerides is presented as a proxy due to the limited availability of specific data for this compound.

Stability of this compound in Organic Solvents

The stability of this compound is influenced by factors such as the solvent, temperature, light, and the presence of oxygen. The primary degradation pathways for diacylglycerols are hydrolysis and oxidation of the ester bonds and unsaturated fatty acid chains, respectively.

Table 2: Stability Summary and Potential Degradation Pathways

Stress ConditionPotential Degradation PathwayKey Degradation Products
Hydrolysis (Acidic/Basic) Cleavage of ester bondsGlycerol, Palmitic Acid, Linoleic Acid, Monoacylglycerols
Oxidation Radical chain reaction at the double bonds of the linoleoyl chainHydroperoxides, Aldehydes, Ketones, Epoxides
Photolysis (UV/Visible Light) Can initiate and accelerate oxidationSame as Oxidation
Thermal Stress Can accelerate both hydrolysis and oxidationSame as Hydrolysis and Oxidation

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for monitoring the degradation of PLG and quantifying its degradation products.[1]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the equilibrium solubility of PLG in an organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (PLG)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or CAD)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of PLG to a known volume of the selected organic solvent in a vial.

    • Tightly cap the vials to prevent solvent evaporation.

    • Equilibrate the samples at a constant temperature using a shaker or incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, centrifuge the vials to pellet the excess, undissolved PLG.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter into an autosampler vial.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of PLG.

    • Prepare a series of standard solutions of PLG of known concentrations to generate a calibration curve.

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • Determine the concentration of PLG in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of PLG in the solvent at the given temperature, taking into account the dilution factor.

Protocol for Assessing the Stability of this compound (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways for PLG.

Materials:

  • This compound (PLG) solution in the chosen organic solvent

  • Hydrochloric acid (HCl) for acidic hydrolysis

  • Sodium hydroxide (NaOH) for basic hydrolysis

  • Hydrogen peroxide (H₂O₂) for oxidation

  • UV lamp for photolytic degradation

  • Oven for thermal degradation

  • Validated stability-indicating RP-HPLC method

Procedure:

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Add HCl to the PLG solution and incubate at a specific temperature (e.g., 60°C).

    • Basic Hydrolysis: Add NaOH to the PLG solution and incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Add H₂O₂ to the PLG solution and incubate at room temperature.

    • Photolytic Degradation: Expose the PLG solution to UV light in a photostability chamber.

    • Thermal Degradation: Place the PLG solution in an oven at an elevated temperature (e.g., 70°C).

    • A control sample (unstressed) should be kept under normal storage conditions.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples appropriately.

    • Analyze all samples by the validated stability-indicating RP-HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products.

    • Determine the degradation rate and pathways under each stress condition.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of this compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) sol_prep Prepare Supersaturated Solution sol_equilibrate Equilibrate at Constant Temperature sol_prep->sol_equilibrate sol_separate Separate Solid and Liquid Phases sol_equilibrate->sol_separate sol_analyze Analyze Supernatant (e.g., HPLC) sol_separate->sol_analyze stab_stress Apply Stress Conditions (Heat, Light, pH, Oxidant) stab_sample Sample at Time Intervals stab_stress->stab_sample stab_analyze Analyze Samples (e.g., RP-HPLC) stab_sample->stab_analyze stab_pathway Identify Degradation Products and Pathways stab_analyze->stab_pathway start Start: this compound in Organic Solvent cluster_solubility cluster_solubility start->cluster_solubility cluster_stability cluster_stability start->cluster_stability

Caption: Workflow for Solubility and Stability Testing of PLG.

Potential Degradation Pathways of this compound

This diagram illustrates the primary degradation pathways for this compound in the presence of common stressors.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation plg This compound h_products Glycerol + Palmitic Acid + Linoleic Acid plg->h_products H₂O, H⁺/OH⁻ o_products Hydroperoxides, Aldehydes, Ketones plg->o_products O₂, Light, Heat

Caption: Primary Degradation Pathways of PLG.

Disclaimer: The information provided in this technical guide is based on currently available data and established scientific principles. It is intended for informational purposes for a scientific audience. Researchers should conduct their own experiments to determine the precise solubility and stability of this compound under their specific experimental conditions.

References

Methodological & Application

HPLC method for separation of 1-Palmitoyl-2-linoleoyl-rac-glycerol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the enantioselective separation of 1-Palmitoyl-2-linoleoyl-rac-glycerol isomers is crucial for researchers in lipidomics, biochemistry, and pharmaceutical development. The precise quantification of individual enantiomers, sn-1-palmitoyl-2-linoleoyl-glycerol and sn-2-linoleoyl-3-palmitoyl-glycerol, is essential for understanding their distinct biological roles and metabolic pathways. This application note details a robust and reproducible Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method coupled with UV detection for this purpose.

The separation of diacylglycerol (DAG) enantiomers is a significant analytical challenge due to their identical chemical properties and mass. Effective resolution typically requires conversion to diastereomeric derivatives or the use of a chiral stationary phase (CSP).[1] This protocol employs a pre-column derivatization step, converting the DAG enantiomers into their 3,5-dinitrophenylurethane (DNPU) derivatives. This enhances chromatographic separation on a chiral column and provides a strong chromophore for sensitive UV detection.[2][3]

Experimental Protocols

This section provides a detailed methodology for the sample preparation (derivatization) and subsequent HPLC analysis.

Materials and Reagents
  • This compound standard

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

Equipment
  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector

  • Chiral stationary phase column (e.g., a polysaccharide-based CSP like cellulose tris(3,5-dimethylphenylcarbamate))

  • Reaction vials (2 mL) with screw caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation (DNPU Derivatization)
  • Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial.

  • Dissolve the sample in 200 µL of anhydrous toluene.

  • Add 50 µL of anhydrous pyridine to the vial.

  • Add a 1.5 molar excess of 3,5-Dinitrobenzoyl chloride to the mixture.

  • Cap the vial tightly, vortex for 1 minute, and allow the reaction to proceed at room temperature for 1 hour.

  • Evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivative residue in 1 mL of the HPLC mobile phase (Hexane/Isopropanol mixture).

  • Vortex thoroughly and centrifuge to pellet any insoluble material before transferring the supernatant to an HPLC vial for analysis. This derivatization procedure is adapted from established methods for analyzing diacylglycerols.[4]

HPLC Chromatographic Conditions

The separation is achieved using a normal-phase chiral HPLC setup.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase Hexane:Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Results and Data Presentation

Under the specified conditions, the DNPU derivatives of the sn-1,2 and sn-2,3 enantiomers of palmitoyl-linoleoyl-glycerol are baseline resolved. The sn-1,2-enantiomer is typically eluted before the corresponding sn-2,3-enantiomer on this type of chiral stationary phase.[3] The separation of regioisomers, such as the 1,3-diacylglycerol, can also be achieved, often eluting earlier than the 1,2(2,3)-isomers.[5]

Table 1: Representative Chromatographic Data

AnalyteRetention Time (min)Resolution (Rs)Asymmetry Factor (As)
sn-1-Palmitoyl-2-linoleoyl-glycerol (DNPU derivative)18.5-1.1
sn-2-Linoleoyl-3-palmitoyl-glycerol (DNPU derivative)21.22.81.2

Note: The data presented are representative and may vary depending on the specific column, system, and laboratory conditions.

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data analysis for the separation of the diacylglycerol enantiomers.

HPLC_Workflow Workflow for Chiral Separation of Diacylglycerol Isomers cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Results Sample Sample: this compound Deriv Derivatization with 3,5-Dinitrobenzoyl Chloride Sample->Deriv Recon Reconstitution in Mobile Phase Deriv->Recon Inject HPLC Injection Recon->Inject Separation Chiral NP-HPLC Separation Inject->Separation Detect UV Detection at 254 nm Separation->Detect Chromatogram Chromatogram Generation Detect->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant Peak1 Resolved Peak 1: sn-1,2 Enantiomer Quant->Peak1 Peak2 Resolved Peak 2: sn-2,3 Enantiomer Quant->Peak2

References

Application Notes and Protocols for GC-MS Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) that plays a significant role in cellular signaling and metabolism. As an important second messenger, DAGs are involved in the activation of a variety of signaling proteins, most notably protein kinase C (PKC). The accurate quantification of specific DAG isomers like PLG in biological samples is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for the sensitive and specific quantification of PLG, provided that appropriate sample preparation and derivatization procedures are employed to ensure its volatility and thermal stability.

This document provides detailed application notes and protocols for the extraction, derivatization, and subsequent GC-MS analysis of PLG from biological matrices.

Experimental Protocols

A critical step for the analysis of diacylglycerols by GC-MS is the derivatization of the polar hydroxyl group to a non-polar, thermally stable silyl ether.[1][2] The most common approach is silylation, which significantly increases the volatility of the analyte, a prerequisite for gas chromatography.[1][2]

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Internal Standard (IS), e.g., 1,2-Dinonadecanoin or a deuterated analog

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Glass vials with PTFE-lined caps

  • Heating block or oven

Sample Preparation and Lipid Extraction

The following protocol is a general guideline for the extraction of total lipids from a biological matrix (e.g., plasma, cell culture). The specific volumes may need to be adjusted based on the sample type and amount.

  • Homogenization: Homogenize the biological sample (e.g., 100 µL of plasma or 1x10^6 cells) in a glass tube.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the extracted lipid fraction under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 100 µL) for the derivatization step.

Derivatization: Silylation
  • Transfer the reconstituted lipid extract to a clean, dry glass vial.

  • Add 50 µL of anhydrous pyridine to the vial.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 60 minutes.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated diacylglycerols. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-800
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is typically performed using a calibration curve generated from the analysis of silylated PLG standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of silylated diacylglycerols. These values are illustrative and should be determined for each specific assay.

ParameterTypical Value
Retention Time (min)Varies with column and temperature program
Limit of Detection (LOD)0.1 - 1 ng/mL[3]
Limit of Quantification (LOQ)0.5 - 5 ng/mL[3]
Linearity (R²)> 0.99[1]
Precision (%RSD)< 15%
Accuracy/Recovery (%)85 - 115%
Mass Spectral Fragmentation

The electron ionization mass spectrum of the trimethylsilyl (TMS) derivative of this compound will exhibit characteristic fragment ions that can be used for its identification and quantification. Key expected fragments include:

  • Molecular Ion ([M]⁺): The molecular ion of the TMS-derivatized PLG (C40H76O5Si) would be at m/z 664.5. However, it may be of low abundance or absent.

  • [M-15]⁺: A prominent ion resulting from the loss of a methyl group (CH₃) from a TMS group.

  • [M-90]⁺: Loss of a trimethylsilanol group (TMSOH).

  • Acylium Ions ([RCO]⁺): Fragments corresponding to the palmitoyl (m/z 239) and linoleoyl (m/z 263) acyl chains.

  • Fragments from the Glycerol Backbone: Ions characteristic of the silylated glycerol backbone, such as m/z 147.[4]

Visualizations

Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for PLG sample Biological Sample (Plasma, Cells, etc.) extraction Lipid Extraction (Folch Method) sample->extraction Add Internal Standard derivatization Silylation (BSTFA/TMCS) extraction->derivatization Dried Lipid Extract gcms GC-MS Analysis derivatization->gcms TMS-PLG Derivative data Data Processing (Quantification) gcms->data

Caption: Workflow for the GC-MS analysis of this compound.

Diacylglycerol Signaling Pathway

Diacylglycerols are crucial second messengers that are generated at the cell membrane in response to extracellular signals.[5] They activate a range of downstream effector proteins, with Protein Kinase C (PKC) being the most well-characterized.

dag_signaling Simplified Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc pip2 PIP2 dag 1,2-Diacylglycerol (e.g., PLG) pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc Protein Kinase C (PKC) dag->pkc activates rasgrp RasGRP dag->rasgrp activates munc13 Munc13 dag->munc13 activates chimaerin Chimaerin dag->chimaerin activates downstream Downstream Cellular Responses pkc->downstream rasgrp->downstream munc13->downstream chimaerin->downstream extracellular Extracellular Signal extracellular->receptor

Caption: Overview of the diacylglycerol (DAG) signaling cascade.

References

Application Notes and Protocols for the Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Vegetable Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific 1,2-diacylglycerol (DAG) found in various vegetable oils. Diacylglycerols are important lipids that serve as intermediates in triglyceride metabolism and cellular signaling. The quantification of specific DAG isomers like PLG in vegetable oils is crucial for quality control, authenticity assessment, and understanding the nutritional and physiological effects of these oils. This document provides detailed application notes and experimental protocols for the quantification of PLG in vegetable oils using common analytical techniques.

Analytical Methodologies

The primary methods for the quantification of diacylglycerol isomers in vegetable oils are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) or other detectors.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution and sensitivity. However, due to the low volatility of diacylglycerols, a derivatization step is typically required to convert them into more volatile compounds before analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for separating DAG isomers without the need for derivatization.[2] Coupling HPLC with mass spectrometry (LC-MS) allows for sensitive and specific detection and quantification.

Quantitative Data Summary

While the exact concentration of this compound is not widely reported across a range of vegetable oils, the total content of 1,2-diacylglycerols is a key quality parameter, especially for olive oil.[3] High-quality, fresh oils tend to have a higher proportion of 1,2-diacylglycerols compared to their 1,3-isomers.

Vegetable OilTypical Total 1,2-Diacylglycerol ContentNotes
Extra Virgin Olive OilHigh, with a high 1,2- to 1,3-DAG ratio indicating freshness and quality.[3]The ratio of 1,2- to 1,3-diacylglycerols is a key quality indicator.
Soybean OilContains a mixture of 1,2- and 1,3-diacylglycerol isomers.[2]The specific concentration of PLG can be determined using the methods below.
Sunflower OilContains various diacylglycerol isomers.The fatty acid profile of the oil will influence the specific DAG composition.
Canola OilContains various diacylglycerol isomers.The specific concentration of PLG can be determined using the methods below.
Corn OilContains various diacylglycerol isomers.The specific concentration of PLG can be determined using the methods below.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a general method for the analysis of diacylglycerols in vegetable oils by GC-MS, which includes a derivatization step.

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction:

    • Weigh approximately 100 mg of the vegetable oil sample into a glass tube.

    • Dissolve the oil in 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex the mixture thoroughly for 1 minute.

    • Add 1 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer it to a new tube.

    • Dry the extracted lipids under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Add 50 µL of pyridine to act as a catalyst.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 320°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 340°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-800.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. For PLG-TMS derivative, characteristic ions should be monitored.

3. Quantification

  • Create a calibration curve using a certified standard of this compound that has undergone the same derivatization process.

  • The concentration of PLG in the sample is determined by comparing the peak area of the corresponding derivative to the calibration curve.

Protocol 2: Quantification of this compound by RP-HPLC-MS

This protocol outlines a method for the separation and quantification of PLG without derivatization.

1. Sample Preparation

  • Weigh approximately 50 mg of the vegetable oil sample into a vial.

  • Dissolve the oil in 1 mL of isopropanol:acetonitrile (1:1, v/v).

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. RP-HPLC-MS Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol.

    • Gradient: Start with 70% A and 30% B, hold for 2 minutes. Linearly increase to 70% B over 18 minutes. Hold at 70% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Data Acquisition: Full scan mode (m/z 300-1000) for identification and Selected Reaction Monitoring (SRM) for quantification. For PLG, the transition from the precursor ion [M+NH4]+ to characteristic product ions would be monitored.

3. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of PLG in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Vegetable Oil Sample extraction Lipid Extraction (e.g., Chloroform/Methanol) start->extraction derivatization Derivatization (for GC-MS) (e.g., Silylation) extraction->derivatization dissolution Dissolution (for HPLC) extraction->dissolution gcms GC-MS Analysis derivatization->gcms filtration Filtration dissolution->filtration hplcms HPLC-MS Analysis filtration->hplcms quantification Quantification (Calibration Curve) gcms->quantification hplcms->quantification results Results (PLG Concentration) quantification->results

Caption: General experimental workflow for the quantification of this compound (PLG) in vegetable oils.

logical_relationship cluster_properties Chemical Properties cluster_analysis_methods Analytical Methods cluster_application Applications of Quantification compound This compound (PLG) structure 1,2-Diacylglycerol Isomer compound->structure fatty_acids Contains Palmitic (16:0) and Linoleic (18:2) acids compound->fatty_acids gcms GC-MS (with derivatization) compound->gcms hplcms HPLC-MS (direct analysis) compound->hplcms quality Oil Quality Assessment (e.g., freshness) gcms->quality authenticity Authenticity Verification gcms->authenticity nutrition Nutritional Studies gcms->nutrition hplcms->quality hplcms->authenticity hplcms->nutrition

Caption: Logical relationships in the analysis of this compound.

References

Application Note: Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol using LC-MS/MS in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) species, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Diacylglycerols are critical lipid molecules that function as secondary messengers in cellular signaling and are key intermediates in lipid metabolism. Accurate quantification of specific DAG isomers like PLG is crucial for understanding disease pathogenesis in areas such as metabolic disorders and cancer.

The presented protocol outlines a comprehensive workflow, including lipid extraction from plasma, normal-phase chromatographic separation, and sensitive detection by electrospray ionization tandem mass spectrometry. This method is designed to provide high selectivity and accuracy for lipidomics research and drug development applications.

Signaling Pathway of Diacylglycerol

Diacylglycerols, including this compound, are key players in the phosphatidylinositol signaling pathway. Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane where it activates Protein Kinase C (PKC).[1] The activation of PKC isoforms initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive activates PKC_active PKC (active) PKC_inactive->PKC_active Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) PKC_active->Cellular_Response phosphorylates targets

Caption: Diacylglycerol Signaling Pathway. (Within 100 characters)

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analysis of diacylglycerols using an LC-MS/MS method. These values demonstrate the sensitivity and reliability of the technique for lipidomics analysis.

ParameterValue
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Note: These are typical values for diacylglycerol analysis and may vary depending on the specific instrumentation and matrix.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the extraction and quantification of this compound from plasma samples.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (e.g., d5-labeled diacylglycerol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Hexane (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium Acetate

  • Water (LC-MS grade)

  • Plasma samples

Sample Preparation: Lipid Extraction

A common method for extracting lipids from plasma is a modified Bligh-Dyer extraction.

  • To 100 µL of plasma in a glass tube, add the internal standard.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of water. Vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Normal-phase chromatography is often employed for the separation of neutral lipids like diacylglycerols.

  • Column: Silica-based normal-phase column (e.g., 2.1 x 100 mm, 3 µm)

  • Mobile Phase A: Hexane

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient: A typical gradient starts with a low percentage of MTBE, which is gradually increased to elute the diacylglycerols. For example, start with 5% B, increase to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

  • Ammonium Adduct Formation: To enhance ionization, ammonium acetate (e.g., 10 mM) can be added to the mobile phase post-column or infused into the source. Diacylglycerols readily form [M+NH₄]⁺ adducts.

  • MRM Transitions: The precursor ion will be the [M+NH₄]⁺ of this compound. The product ions typically result from the neutral loss of one of the fatty acyl chains along with ammonia.

    • Precursor Ion (m/z): [Calculated m/z for C₃₇H₆₈O₅ + NH₄]⁺

    • Product Ion 1 (m/z): [Precursor - (Palmitic Acid + NH₃)]⁺

    • Product Ion 2 (m/z): [Precursor - (Linoleic Acid + NH₃)]⁺

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of the target analyte.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Lipid_Extraction Bligh-Dyer Lipid Extraction Add_IS->Lipid_Extraction Dry_Down Dry Down Under Nitrogen Lipid_Extraction->Dry_Down Reconstitution Reconstitution in Mobile Phase Dry_Down->Reconstitution LC_Separation Normal-Phase HPLC Separation Reconstitution->LC_Separation MS_Detection ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis & Reporting Peak_Integration->Data_Analysis

Caption: LC-MS/MS Workflow for PLG Analysis. (Within 100 characters)

References

Utilizing 1-Palmitoyl-2-linoleoyl-rac-glycerol as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the cornerstone of lipid analysis due to its high sensitivity and specificity. However, variations in sample preparation, extraction efficiency, and instrument response can introduce significant variability. The use of internal standards is a critical practice to normalize these variations and ensure data accuracy. 1-Palmitoyl-2-linoleoyl-rac-glycerol, a diacylglycerol (DAG), serves as an effective internal standard for the quantification of various lipid classes, particularly other diacylglycerols and related neutral lipids. Its structural similarity to endogenous DAGs allows it to mimic their behavior during extraction and ionization, while its unique mass distinguishes it from naturally occurring species.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based lipidomics.

Physicochemical Properties and Storage

A thorough understanding of the internal standard's properties is crucial for its effective use.

PropertyValueSource
Molecular Formula C37H68O5[1]
Average Molecular Weight 592.9 g/mol [1]
Exact Mass 592.50667527 Da[1]
Physical State Not explicitly stated, but similar lipids are solids or liquids
Solubility Soluble in organic solvents such as chloroform and methanol
Storage Conditions -20°C for long-term stability

Experimental Protocols

This section details the necessary protocols for utilizing this compound as an internal standard for the quantitative analysis of lipids in biological samples.

Preparation of Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for spiking into samples.

Materials:

  • This compound

  • Chloroform:Methanol (2:1, v/v)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh a precise amount (e.g., 1 mg) of this compound using an analytical balance.

  • Dissolve the weighed standard in a known volume (e.g., 1 mL) of chloroform:methanol (2:1, v/v) to achieve a stock concentration of 1 mg/mL.

  • Vortex the solution until the standard is completely dissolved.

  • Store the stock solution in a glass vial at -20°C.

Sample Preparation and Lipid Extraction (Folch Method)

Objective: To extract lipids from a biological matrix (e.g., plasma, cell culture) and incorporate the internal standard.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells)

  • This compound internal standard working solution (e.g., 10 µg/mL in chloroform:methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Pipettes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a clean centrifuge tube, add the biological sample.

  • Spike the sample with a known amount of the this compound internal standard working solution. The final concentration should be within the linear range of the instrument's detector. A typical starting concentration is 100-500 ng/mL in the final injection volume.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample (e.g., 2 mL for 100 µL of plasma).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent).

  • Vortex again for 30 seconds to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and internal standard using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v).

G Lipid Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_final_prep Final Preparation Sample Sample Add_IS Spike with 1-Palmitoyl-2-linoleoyl- rac-glycerol Internal Standard Sample->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_Salt Add 0.9% NaCl Vortex1->Add_Salt Vortex2 Vortex Add_Salt->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Phase Collect Lower Organic Phase Centrifuge->Collect_Phase Dry_Down Dry Under Nitrogen Collect_Phase->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Experimental workflow for lipid extraction using an internal standard.
LC-MS/MS Analysis

Objective: To separate and quantify the target lipids and the internal standard using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example for Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific MRM transitions for the precursor ion ([M+NH4]+ or [M+H]+) to a characteristic product ion must be optimized for the specific instrument. For this compound, the ammoniated adduct is commonly observed.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (IS) 610.5 (as [M+NH4]+)337.3 (Loss of linoleic acid)203020
Analyte 1 (Example: 1,2-Dioleoyl-glycerol)638.6 (as [M+NH4]+)351.3 (Loss of oleic acid)203522
Analyte 2 (Example: 1-Stearoyl-2-arachidonoyl-glycerol)664.6 (as [M+NH4]+)319.3 (Loss of stearic acid)203525

Note: The optimal cone voltage and collision energy should be determined empirically for each analyte and instrument.

Data Analysis and Quantification

Objective: To calculate the concentration of the target lipids in the original sample.

Procedure:

  • Integrate the peak areas of the MRM transitions for both the endogenous lipids and the this compound internal standard.

  • Calculate the response ratio for each analyte: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Generate a calibration curve using known concentrations of authentic standards for the target lipids, also spiked with the same concentration of the internal standard. Plot the response ratio against the concentration of the standard.

  • Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.

  • Correct for the initial sample volume and any dilution factors to report the final concentration in the original sample (e.g., in µg/mL or µmol/L).

Signaling Pathway Context

Diacylglycerols are key second messengers in various cellular signaling pathways. For instance, in the G-protein coupled receptor (GPCR) signaling pathway, activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG then activates protein kinase C (PKC), which phosphorylates downstream targets, leading to a variety of cellular responses. Accurate quantification of specific DAG species using internal standards like this compound is crucial for studying the dynamics of these pathways in various physiological and pathological conditions.

G Simplified GPCR-PLC Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G Protein (Gq) GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (Quantified using internal standard) PIP2->DAG ER Endoplasmic Reticulum (Ca2+ release) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets Ligand Ligand Ligand->GPCR

Caption: Role of diacylglycerol in a signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of diacylglycerols and other neutral lipids in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. Accurate quantification of these lipid species is essential for advancing our understanding of their role in health and disease, and for the development of novel diagnostic and therapeutic strategies.

References

Application Notes: Enzymatic Assay for the Detection of Diacylglycerols, Including 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC). 1-Palmitoyl-2-linoleoyl-rac-glycerol is a specific diacylglycerol species. The quantification of diacylglycerols is essential for understanding lipid metabolism and cellular signaling in various physiological and pathological states, including cancer and metabolic disorders.[1]

This document describes a highly sensitive, non-isotopic, fluorometric assay for the quantitative measurement of total diacylglycerol content in biological samples. The assay is based on a coupled enzymatic reaction that ultimately generates a fluorescent signal proportional to the amount of DAG present in the sample.[2][3]

Principle of the Assay

The enzymatic assay for the detection of diacylglycerol involves a multi-step enzymatic cascade. First, Diacylglycerol Kinase (DGK) catalyzes the phosphorylation of DAG to produce phosphatidic acid (PA), utilizing ATP as the phosphate donor.[1][2][4] Subsequently, a lipase hydrolyzes PA to glycerol-3-phosphate. Finally, glycerol-3-phosphate oxidase (GPO) oxidizes glycerol-3-phosphate, which results in the formation of hydrogen peroxide. The hydrogen peroxide, in the presence of a horseradish peroxidase catalyst, reacts with a fluorometric probe to produce a highly fluorescent product.[2][3] The fluorescence intensity, measured at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm, is directly proportional to the concentration of DAG in the sample.[2][3]

Experimental Protocols

I. Reagent Preparation

  • 10X Assay Buffer: Prepare a buffer solution appropriate for the enzymatic reactions. The exact composition may vary, but it typically contains buffering agents (e.g., Tris-HCl), salts (e.g., MgCl2), and a detergent (e.g., Triton X-100) to solubilize the lipid substrate.

  • DAG Standard: Prepare a stock solution of a known diacylglycerol standard (e.g., 1,2-dioleoyl-sn-glycerol) in a suitable organic solvent. A series of dilutions should be prepared to generate a standard curve.

  • Kinase Mixture: This solution contains Diacylglycerol Kinase (DGK) and ATP. It should be kept on ice during preparation and use.

  • Lipase Solution: A solution containing a specific lipase capable of hydrolyzing phosphatidic acid.

  • Enzyme Mixture: This mixture contains glycerol-3-phosphate oxidase and the fluorometric probe.

  • Sample Preparation: Lipid extraction from cell lysates or tissues should be performed. The extracted lipids should be dissolved in a buffer containing a detergent like Triton X-100 to ensure proper dispersion in the aqueous assay buffer.

II. Assay Procedure

  • Standard Curve Preparation: Add 20 µL of each DAG standard dilution to separate wells of a 96-well microtiter plate.[3]

  • Sample and Control Preparation:

    • For each sample, two wells are required: one with the Kinase Mixture (+Kin) and one without (-Kin) to account for any background from pre-existing phosphatidic acid.[3]

    • Add 20 µL of the prepared sample to the respective wells.

    • Add 20 µL of Assay Buffer to the wells designated for the standard curve and the sample background (-Kin).

  • Kinase Reaction:

    • Add 20 µL of the Kinase Mixture to the wells for the standards and the +Kin samples.[3]

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 2 hours.[3]

  • Lipase Reaction:

    • Transfer 20 µL of the reaction mixture from each well to a new 96-well plate suitable for fluorescence measurements.[3]

    • Add 40 µL of the Lipase Solution to each well.[3]

    • Incubate at 37°C for 30 minutes.[3]

  • Detection:

    • Add the prepared Detection Enzyme Mixture to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength between 530-560 nm and an emission wavelength between 585-595 nm using a microplate reader.[2]

III. Data Analysis

  • Background Subtraction: Subtract the fluorescence reading of the blank (no DAG) from all standard and sample readings.

  • Standard Curve Generation: Plot the background-subtracted fluorescence values of the standards against their corresponding concentrations to generate a standard curve.

  • DAG Concentration Calculation:

    • Determine the net fluorescence for each sample by subtracting the fluorescence of the -Kin well from the +Kin well.

    • Use the standard curve to determine the concentration of DAG in each sample based on its net fluorescence.

Data Presentation

Table 1: Assay Performance Characteristics

ParameterValueReference
Detection MethodFluorometric[2]
Excitation Wavelength530 - 560 nm[2]
Emission Wavelength585 - 595 nm[2]
Detection Sensitivity~15 µM[3]
Assay Format96-well microtiter plate[2][3]
Positive ControlRecombinant DAGK[2][4]

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_measurement Measurement & Analysis prep_standards Prepare DAG Standards kinase_reaction Add Kinase Mixture Incubate at 37°C for 2 hours prep_standards->kinase_reaction prep_samples Prepare Samples (with +/- Kinase controls) prep_samples->kinase_reaction lipase_reaction Add Lipase Solution Incubate at 37°C for 30 minutes kinase_reaction->lipase_reaction detection_reaction Add Detection Enzyme Mixture Incubate at RT lipase_reaction->detection_reaction measure_fluorescence Measure Fluorescence (Ex: 530-560nm, Em: 585-595nm) detection_reaction->measure_fluorescence data_analysis Calculate Net Fluorescence Determine DAG Concentration measure_fluorescence->data_analysis

Caption: Workflow for the enzymatic detection of diacylglycerol.

Signaling_Pathway cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation & Detection DAG Diacylglycerol (e.g., this compound) PA Phosphatidic Acid DAG->PA Diacylglycerol Kinase ATP ATP ATP->PA ADP ADP G3P Glycerol-3-Phosphate PA->G3P Lipase H2O2 Hydrogen Peroxide G3P->H2O2 Glycerol-3-Phosphate Oxidase Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product Probe Fluorometric Probe Probe->Fluorescent_Product

Caption: Enzymatic reaction cascade for diacylglycerol detection.

References

Application Notes and Protocols: 1-Palmitoyl-2-linoleoyl-rac-glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) in advanced drug delivery systems. While direct literature on PLG is emerging, significant data from its acetylated analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), offers valuable insights into its potential. This document extrapolates from existing research on PLAG and other diacylglycerols to provide detailed protocols and application guidance for PLG-based formulations, particularly focusing on Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).

Introduction to this compound (PLG)

This compound is a diacylglycerol composed of a glycerol backbone with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. Its amphiphilic nature, arising from the combination of saturated and unsaturated fatty acid chains, makes it a promising excipient for enhancing the solubility and bioavailability of poorly water-soluble drugs. Its structural similarity to endogenous lipids suggests good biocompatibility and potential for oral drug delivery.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC37H68O5[1]
Molecular Weight592.9 g/mol [1]
AppearanceColorless Liquid[][3]
SolubilitySlightly soluble in Chloroform and Ethyl Acetate[][4]
Storage Temperature-20°C[3]

Applications in Drug Delivery

The primary application of PLG in drug delivery is as a lipid-based excipient in oral formulations, particularly in SNEDDS. These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.

Advantages of PLG in SNEDDS:

  • Enhanced Drug Solubility: As an oily phase, PLG can effectively solubilize lipophilic drugs, a critical first step for oral absorption.

  • Improved Bioavailability: By presenting the drug in a solubilized, pre-concentrated form within fine oil droplets, SNEDDS can bypass the dissolution rate-limiting step of absorption, leading to improved bioavailability. Studies on the related compound PLAG have shown a significant increase in oral bioavailability when formulated as a solid SNEDDS (S-SNEDDS)[5].

  • Protection from Degradation: Encapsulation within the lipid matrix can protect sensitive drugs from enzymatic degradation in the gastrointestinal tract.

  • Potential for Solid Dosage Forms: Liquid SNEDDS containing PLG can be solidified by adsorbing them onto porous carriers, enabling the production of solid oral dosage forms like powders, granules, and tablets with improved stability and patient compliance[5][6].

Experimental Protocols

The following protocols are based on established methods for the formulation and characterization of SNEDDS, with specific adaptations for the use of PLG.

Protocol for Preparation of PLG-based Liquid SNEDDS

This protocol outlines the steps for developing a liquid self-nanoemulsifying drug delivery system using this compound.

Materials:

  • This compound (PLG) (Oil phase)

  • Surfactant (e.g., Sodium Lauryl Sulfate (SLS), Kolliphor® RH40, Cremophor® EL)

  • Co-surfactant/Hydrophilic polymer (e.g., Hydroxypropyl Methylcellulose (HPMC), Transcutol® P, PEG 400)

  • Active Pharmaceutical Ingredient (API) - poorly water-soluble

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening:

    • Determine the solubility of the API in various oils (including PLG), surfactants, and co-surfactants to select the most suitable excipients.

    • An excess amount of the API is added to a known volume of the excipient, vortexed, and shaken in a water bath at 25°C for 72 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug content using a validated analytical method (e.g., HPLC).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • To identify the self-nanoemulsifying region, pseudo-ternary phase diagrams are constructed using PLG (oil), a selected surfactant, and a co-surfactant.

    • Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, mix with PLG at various weight ratios (e.g., 1:9 to 9:1).

    • Titrate each mixture with water dropwise under gentle agitation and observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to delineate the nanoemulsion region.

  • Formulation of Drug-Loaded Liquid SNEDDS:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Accurately weigh the required amounts of PLG, surfactant, and co-surfactant.

    • Add the pre-weighed API to the mixture and vortex until a clear, homogenous solution is obtained. Gentle heating in a water bath may be used if necessary to aid dissolution.

Protocol for Preparation of PLG-based Solid SNEDDS (S-SNEDDS)

This protocol describes the conversion of the liquid SNEDDS into a solid powder for improved stability and handling.

Materials:

  • Optimized drug-loaded liquid PLG-SNEDDS

  • Porous carrier (e.g., Calcium silicate, Neusilin® US2, Aerosil® 200)

  • Antioxidant (e.g., Butylated hydroxyanisole (BHA)) (optional, for stability)

  • Spray dryer or Fluid bed granulator

Procedure (Spray Drying Method):

  • Prepare the optimized liquid SNEDDS as described in Protocol 3.1. An antioxidant like BHA can be added to the liquid formulation to prevent oxidative degradation of PLG[7].

  • Disperse the porous carrier in the liquid SNEDDS with continuous stirring to form a uniform suspension.

  • Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, aspiration rate).

  • Spray-dry the suspension to obtain a fine, free-flowing powder (S-SNEDDS).

  • Collect the S-SNEDDS powder and store it in an airtight container.

Protocol for Characterization of PLG-based SNEDDS

1. Droplet Size Analysis:

  • Dilute the liquid SNEDDS or reconstituted S-SNEDDS with a suitable aqueous medium (e.g., distilled water, phosphate buffer).

  • Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

2. In Vitro Dissolution Testing:

  • Perform dissolution studies using a USP dissolution apparatus (e.g., paddle type).

  • Use a dissolution medium relevant to the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). For poorly soluble drugs, the addition of a surfactant to the dissolution medium may be necessary[7].

  • Add the liquid SNEDDS or S-SNEDDS formulation to the dissolution vessel.

  • Withdraw samples at predetermined time intervals, filter, and analyze for drug content using a validated analytical method.

3. Solid-State Characterization (for S-SNEDDS):

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the S-SNEDDS powder and confirm the adsorption of the liquid SNEDDS onto the carrier.

  • Powder X-ray Diffraction (PXRD): To determine the physical state of the drug (crystalline or amorphous) within the S-SNEDDS formulation. An amorphous state generally leads to enhanced solubility and dissolution[7].

Quantitative Data Summary

The following table summarizes key quantitative data obtained from studies on the closely related compound, PLAG, in S-SNEDDS formulations. These values can serve as a benchmark for the development of PLG-based systems.

Table of Formulation and Performance Parameters for PLAG-based S-SNEDDS[5][6][7]:

ParameterFormulation DetailsResult
Composition PLAG/SLS/HPMC/BHA/Calcium Silicate (1:0.25:0.1:0.0002:0.5 w/w)-
Emulsion Droplet Size Reconstituted S-SNEDDS< 300 nm
Solubility Enhancement Compared to drug alone~32-36 fold increase
In Vitro Dissolution In 60 minutes~80% (S-SNEDDS) vs. ~20% (commercial soft capsule)
Stability 60°C for 5 days~100% drug remaining (S-SNEDDS) vs. ~70% (commercial soft capsule)
Oral Bioavailability In rats (AUC)~3-fold increase compared to commercial soft capsule

Visualizations

Workflow for PLG-based SNEDDS Development

G cluster_0 Formulation Development cluster_1 Solidification cluster_2 Characterization A Excipient Screening (Solubility Studies) B Construct Pseudo-Ternary Phase Diagrams A->B C Prepare Drug-Loaded Liquid SNEDDS B->C D Adsorption onto Porous Carrier C->D E Spray Drying / Fluid Bed Granulation D->E F Droplet Size Analysis E->F G In Vitro Dissolution E->G H Solid-State Analysis (SEM, PXRD) E->H

Caption: Workflow for the development and characterization of PLG-based S-SNEDDS.

Proposed Cellular Uptake Pathway for Lipid-Based Nanoparticles

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LNP PLG-based Nanoparticle Membrane LNP->Membrane Endocytosis Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Resolution of Triglyceride Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of triglyceride isomers. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and remedy common issues, particularly poor peak resolution, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is achieving good peak resolution for triglyceride isomers so difficult?

Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), share the same fatty acid composition and, consequently, the same equivalent carbon number (ECN).[1] Their physicochemical properties are nearly identical, with structural differences only in the positioning of the fatty acids on the glycerol backbone.[1] This subtle variation makes their separation by conventional reversed-phase HPLC exceptionally challenging, often resulting in co-elution.[1]

Q2: What are the primary HPLC techniques for separating triglyceride isomers?

There are two main HPLC-based approaches for tackling this separation challenge:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC may struggle with regioisomers, optimization of the column, mobile phase, and temperature can lead to successful separation.[1] It is frequently paired with mass spectrometry (MS) for definitive identification and quantification.[1]

  • Silver Ion HPLC (Ag+-HPLC): This powerful technique is often considered a reference method for separating triglyceride regioisomers.[1] The separation is based on the interaction between the π-electrons of the double bonds in unsaturated fatty acids and silver ions bonded to the stationary phase.[1][2] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, enabling the resolution of isomers.[1]

Q3: My triglyceride isomer peaks are co-eluting or showing poor resolution. What are the initial troubleshooting steps?

Poor resolution is a common hurdle. A systematic approach to troubleshooting is crucial. The primary factors to investigate are the stationary phase (column), the mobile phase composition, and the column temperature.

Below is a troubleshooting workflow to guide your optimization process:

G cluster_column Stationary Phase Considerations cluster_mobile_phase Mobile Phase Optimization cluster_temperature Temperature Control start Poor Peak Resolution check_column Step 1: Evaluate Stationary Phase start->check_column check_mobile_phase Step 2: Optimize Mobile Phase check_column->check_mobile_phase If resolution is still poor column_type Select Appropriate Column (e.g., Polymeric ODS, C30) check_column->column_type check_temperature Step 3: Adjust Column Temperature check_mobile_phase->check_temperature If resolution is still poor modifier Vary Modifier Type & Percentage (e.g., Acetone, IPA, MTBE) check_mobile_phase->modifier resolution_ok Resolution Improved check_temperature->resolution_ok If optimization is successful lower_temp Lower Temperature for NARP (e.g., 10-25°C) check_temperature->lower_temp column_length Increase Column Length (Connect columns in series) gradient Adjust Gradient Profile (Steeper or shallower) flow_rate Optimize Flow Rate (Lower for better resolution) temp_gradient Consider Temperature Gradient

Troubleshooting workflow for poor peak resolution.

In-depth Troubleshooting Guides

Issue 1: Poor resolution with a standard C18 column.

Possible Cause: The selectivity of a standard monomeric C18 column may be insufficient to resolve structurally similar triglyceride isomers.

Solutions:

  • Switch to a Polymeric ODS Column: Polymeric ODS columns have demonstrated a better ability to recognize and separate triglyceride positional isomers.[3]

  • Increase Column Length: Connecting two or three C18 columns in series can significantly increase the theoretical plates and improve resolution, which is a common practice for analyzing complex triglyceride mixtures.[3][4][5]

  • Consider a C30 Column: For some applications, a C30 stationary phase may offer different selectivity compared to C18.

  • Utilize Silver-Ion HPLC (Ag+-HPLC): If your isomers differ in the number or position of double bonds, Ag+-HPLC is a highly effective alternative to reversed-phase methods.[3]

Issue 2: Sub-optimal separation after changing the column.

Possible Cause: The mobile phase composition is not optimized for the specific isomers and stationary phase.

Solutions:

  • Systematically Vary the Organic Modifier: Acetonitrile is a common primary solvent in NARP-HPLC for triglycerides.[3][4][6] The choice and concentration of the organic modifier are critical for achieving selectivity.[1] Experiment with different modifiers such as acetone, isopropanol (IPA), or methyl tert-butyl ether (MTBE).[1][3] Even small changes in the modifier percentage can have a significant impact on resolution.[1]

  • Adjust the Gradient Elution Profile: For complex mixtures, a gradient elution is typically necessary.[3] Try adjusting the gradient slope (making it shallower to increase separation time between closely eluting peaks) or using a step-gradient to selectively resolve problematic pairs.[4][5]

  • Optimize the Flow Rate: Lowering the flow rate generally provides more time for interactions between the analytes and the stationary phase, which can lead to better resolution, albeit with longer run times.[5]

Issue 3: Inconsistent retention times and poor resolution despite column and mobile phase optimization.

Possible Cause: The column temperature is not controlled or optimized. Temperature is a critical parameter in the separation of triglycerides.

Solutions:

  • Control and Optimize Column Temperature: In NARP-HPLC, lower temperatures often enhance separation.[1][3] For example, the separation of OPO and OOP isomers has shown best results at 10°C, while POP and PPO separation was optimal at 25°C on a specific polymeric ODS column.[7] It is recommended to experiment with a range of temperatures (e.g., from 40°C down to 10°C) to find the ideal condition for your specific isomer pair.[7]

  • Consider Temperature Gradients: In some cases, a temperature gradient during the run can help to improve the separation of complex mixtures containing triglycerides with a wide range of saturation levels.[4]

Issue 4: Peaks are tailing or broadening, leading to poor resolution.

Possible Cause: Several factors can contribute to poor peak shape, including issues with the injection solvent, column contamination, or extra-column volume.

Solutions:

  • Check the Injection Solvent: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for injection, it can cause peak distortion.[7] Never use hexane as an injection solvent in reversed-phase HPLC of triglycerides, as it can lead to severe peak broadening or double peaks.[6][7] If solubility is an issue, use the modifier component of the mobile phase (e.g., acetone) as the injection solvent.[7]

  • Address Column Contamination: If the column is contaminated, it can lead to active sites that cause peak tailing. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening. Ensure that all connecting tubing is as short and has as narrow an internal diameter as possible.[7]

Quantitative Data Summary

The following tables provide starting points and optimization ranges for key HPLC parameters based on successful separations reported in the literature.

Table 1: Mobile Phase Compositions for NARP-HPLC of Triglyceride Isomers

Primary SolventModifierTypical Concentration RangeApplication Notes
AcetonitrileAcetoneGradientAcetone is a highly effective organic modifier for triglyceride analysis.[4][5]
AcetonitrileIsopropanol (IPA)Gradient or IsocraticUsed to improve solubility and optimize separation.[1][3]
AcetonitrileMethyl tert-butyl ether (MTBE)GradientAn alternative modifier to improve separation of critical pairs.[1][3][8]
Propanol-2Acetonitrile35% / 65% (Isocratic)Used for separation of triglycerides with isomeric conjugated fatty acids.[9]

Table 2: Recommended Column Temperatures for Triglyceride Isomer Separation

Isomer Pair ExampleColumn TypeOptimal Temperature (°C)Reference Notes
POP / PPONon-endcapped polymeric ODS25Lower temperatures did not yield clear peaks for this pair on this column type.[7][10]
OPO / OOPNon-endcapped polymeric ODS10The lowest tested temperature showed the best resolution for this pair.[7][10]
General NARP-HPLCC18 / ODS10 - 20Lower temperatures generally improve separation, but solubility must be considered.[1]
General AnalysisC1830 - 40Higher temperatures can decrease retention times but may also reduce selectivity.[4]

Experimental Protocols

Protocol 1: NARP-HPLC Method for the Separation of POP/PPO and OPO/OOP Isomers

This protocol is a generalized procedure based on methodologies that have successfully resolved these challenging regioisomer pairs.

Objective: To achieve baseline or near-baseline resolution of dipalmitoyl-oleoyl-glycerol (POP/PPO) and dioleoyl-palmitoyl-glycerol (OPO/OOP) positional isomers.

Instrumentation:

  • HPLC system with a gradient pump and a column thermostat.

  • Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) is recommended as triglycerides lack strong UV chromophores.[1]

Chromatographic Conditions:

ParameterRecommendation
Column Non-endcapped polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol or Acetone
Gradient Start with a shallow gradient, for example, 95:5 (A:B) to 85:15 (A:B) over 30-40 minutes. The gradient will need to be optimized.
Flow Rate 0.8 - 1.0 mL/min.[7]
Column Temperature Critical parameter. For POP/PPO, start optimization at 25°C. For OPO/OOP, start at 10°C.[7]
Injection Volume 10-20 µL.
Sample Preparation Dissolve the sample in the initial mobile phase composition or in the modifier solvent (e.g., acetone).

Methodology:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Run the gradient program.

  • If resolution is inadequate, systematically adjust one parameter at a time:

    • Modify the gradient slope (make it shallower).

    • Adjust the column temperature in 2-5°C increments.

    • If using isopropanol, try substituting with acetone as the modifier, and re-optimize the gradient.

Signaling Pathways and Logical Relationships

The separation of triglyceride isomers is governed by the physicochemical interactions within the HPLC system. The logical relationship for method development is outlined below.

G compound Triglyceride Isomer Mixture hplc_system HPLC System compound->hplc_system detector Detector (MS, ELSD) hplc_system->detector stationary_phase Stationary Phase (e.g., C18, Polymeric ODS) stationary_phase->hplc_system mobile_phase Mobile Phase (Acetonitrile + Modifier) mobile_phase->hplc_system temperature Column Temperature temperature->hplc_system chromatogram Chromatogram detector->chromatogram poor_resolution Poor Resolution chromatogram->poor_resolution Peaks Overlap good_resolution Good Resolution chromatogram->good_resolution Baseline Separated optimize Optimize Parameters poor_resolution->optimize optimize->stationary_phase optimize->mobile_phase optimize->temperature

Logical relationship in HPLC method development.

References

Technical Support Center: Optimizing Lipid Extraction for Diacylglycerol Analysis from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of diacylglycerols (DAGs) from plasma for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Which is the best liquid-liquid extraction (LLE) method for diacylglycerols in plasma?

A1: The choice of LLE method depends on your specific experimental needs, including the lipid classes of primary interest and required throughput. The Folch and Bligh-Dyer methods are considered gold standards for lipid extraction.[1] For plasma, the Bligh-Dyer and Folch methods have been shown to yield the highest peak areas for both lipid and metabolite species.[2] The Matyash method, which uses the less dense and less toxic solvent methyl-tert-butyl ether (MTBE), is another effective alternative.[3] A single-phase extraction using 1-butanol/methanol (BUME) has also been shown to be efficient for a wide range of lipids, including glycerolipids.[4][5]

Q2: What is the optimal sample-to-solvent ratio for plasma lipid extraction?

A2: For untargeted lipidomics studies using human plasma, a sample-to-total-solvent ratio of 1:20 (v/v) is recommended for both the Bligh-Dyer and Folch methods.[2] This ratio has been shown to provide higher peak areas, especially for low-abundance lipid species. Increasing the solvent volume generally leads to a gradual increase in the peak area of a diverse range of lipids.[2][6]

Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it?

A3: A major cause of matrix effects in DAG analysis from plasma is the presence of co-eluting phospholipids, which can cause ion suppression or enhancement in the electrospray ionization (ESI) source.[7][8][9] To mitigate this, a fluorous biphasic liquid-liquid extraction can be employed after the initial lipid extraction to selectively remove phospholipids. This method has been shown to remove over 99.9% of phospholipids, enabling a more accurate analysis of DAGs.[7][8]

Q4: What are the advantages of Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for plasma DAG analysis?

A4: SPE offers a simplified and often faster alternative to traditional LLE methods.[10][11] It can be formatted into 96-well plates for higher throughput.[10][12] SPE can provide equivalent or better recovery, reproducibility, and lipidome coverage compared to LLE, with the added benefit of reduced solvent consumption and labor.[11]

Q5: How should I properly store my plasma samples to ensure the stability of diacylglycerols?

A5: For long-term storage, plasma samples should be kept at -80°C.[13] It is also recommended to divide the separated serum or plasma into small aliquots to avoid repeated freeze-thaw cycles.[13] Studies have shown that the extraction state (frozen vs. thawed) can affect total lipid class amounts, with diacylglycerol levels potentially decreasing in thawed samples.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low DAG Recovery - Inefficient extraction of non-polar lipids.[5]- Suboptimal sample-to-solvent ratio.- Insufficient disruption of lipid-protein complexes.- For biphasic methods like Folch or Bligh-Dyer, ensure the correct solvent ratios are used to achieve proper phase separation.[1]- Increase the solvent volume; a 1:20 sample-to-solvent ratio is often optimal for plasma.[2]- Ensure thorough vortexing or sonication after the addition of methanol to disrupt protein-lipid interactions.[3]
Poor Reproducibility (%CV > 20%) - Inconsistent sample handling and extraction procedure.- Instability of DAGs during storage or processing.- Standardize all steps of the extraction protocol, including timing, temperatures, and volumes.- Use of an automated extraction system can improve reproducibility.- Add internal standards (e.g., deuterated DAG) prior to extraction to account for variability.[15][16]- Minimize sample exposure to room temperature and avoid repeated freeze-thaw cycles.[13][14]
High Background Signal in Blank Samples - Contamination of the LC-MS system.[13]- Carryover from previous injections.- Flush the LC system and injection port thoroughly.[13]- Run several blank injections between samples to ensure the system is clean.[13]
Isomer Separation Issues (1,2- vs. 1,3-DAGs) - Inadequate chromatographic separation.- Utilize normal-phase high-performance liquid chromatography (HPLC) which is well-suited for separating neutral lipid isomers like 1,2- and 1,3-DAGs.[17][18]

Data Presentation: Comparison of Extraction Methods

Table 1: Overview of Common Liquid-Liquid Extraction Methods for Plasma Lipids

Method Key Solvents Principle Typical Sample-to-Solvent Ratio Advantages Disadvantages
Folch Chloroform, MethanolBiphasic extraction creating an upper aqueous/methanol phase and a lower chloroform phase containing lipids.[1][3]1:20 (for tissue)Considered a "gold standard"; high recovery for many lipid classes.[1]Uses large volumes of chlorinated solvent.
Bligh-Dyer Chloroform, MethanolA rapid biphasic method using a lower solvent-to-sample ratio than Folch.[1]1:3 (for muscle)Faster than Folch; reduced solvent usage.May be less efficient for samples with high lipid content (>2%).[1]
Matyash Methyl-tert-butyl ether (MTBE), MethanolBiphasic extraction where the upper MTBE layer contains the lipids.Not specified in snippetsAvoids the use of chloroform; MTBE is less dense than water, simplifying lipid phase collection.[3]May be less efficient for some polar lipids compared to other methods.[19]
Alshehry (BUME) 1-Butanol, MethanolA single-phase extraction that is fast and simple.[3][4]1:10 (10 µL plasma to 100 µL solvent)[4]High throughput, no drying or reconstitution steps needed, uses non-halogenated solvents.[4]May have lower recovery for less polar lipids like TGs and DGs compared to phospholipids.[19]

Table 2: Recovery Rates of Internal Standards for Different Extraction Methods

Extraction Method Average Recovery (%) Lipid Classes with Highest Recovery Lipid Classes with Lowest Recovery
Alshehry (BUME) 99%[19]Phospholipids (>95%)[19]Triacylglycerols (TG) and Diacylglycerols (DG) (<80%)[19]
Folch 86%[19]Not specifiedNot specified
Matyash 73%[19]Not specifiedNot specified

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Liquid-Liquid Extraction

This protocol is a common starting point for plasma lipid extraction.

  • To 100 µL of plasma in a glass tube, add a known amount of deuterated diacylglycerol (D5-DAG) internal standard.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly to create a single-phase solution.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water to induce phase separation and vortex again.

  • Centrifuge at 1,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., 2:1 chloroform:methanol or isopropanol/acetonitrile).

Protocol 2: Single-Phase Butanol/Methanol (BUME) Extraction

This protocol is suitable for high-throughput applications.

  • Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of a 1:1 (v/v) 1-butanol:methanol solution containing your internal standards.[4]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant containing the extracted lipids to an autosampler vial for direct injection into the LC-MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Bligh-Dyer) cluster_processing Post-Extraction Processing cluster_analysis Analysis Plasma Plasma Sample (100 µL) ISTD Add Internal Standard (e.g., D5-DAG) Plasma->ISTD Spike Add_Solvent1 Add Chloroform:Methanol (1:2) ISTD->Add_Solvent1 Vortex1 Vortex to Monophase Add_Solvent1->Vortex1 Add_Solvent2 Add Chloroform & Water Vortex1->Add_Solvent2 Vortex2 Vortex to Induce Phase Separation Add_Solvent2->Vortex2 Centrifuge Centrifuge (1000 x g) Vortex2->Centrifuge Collect_Phase Collect Lower Organic Phase Centrifuge->Collect_Phase Lipids in Chloroform Dry Dry Under Nitrogen Collect_Phase->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject

Caption: Workflow for diacylglycerol extraction from plasma using the Bligh-Dyer method.

Troubleshooting_Flow Start Start: Poor DAG Analysis Results Problem Identify Primary Issue Start->Problem Low_Recovery Low DAG Recovery? Problem->Low_Recovery No Poor_Repro Poor Reproducibility? Problem->Poor_Repro Yes Low_Recovery->Poor_Repro No Sol_Recovery Check Sample:Solvent Ratio (Aim for 1:20) Optimize vortexing/sonication Low_Recovery->Sol_Recovery Yes Matrix_Effects High Matrix Effects? Poor_Repro->Matrix_Effects No Sol_Repro Standardize Protocol Use Internal Standards Minimize Freeze-Thaw Cycles Poor_Repro->Sol_Repro Yes Sol_Matrix Incorporate Phospholipid Removal Step (e.g., Fluorous Biphasic Extraction) Matrix_Effects->Sol_Matrix Yes End End: Optimized Analysis Matrix_Effects->End No Sol_Recovery->End Sol_Repro->End Sol_Matrix->End

Caption: A logical troubleshooting guide for common issues in DAG analysis.

References

Technical Support Center: Quantification of Triglycerides by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of triglycerides (TGs) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in LC-MS quantification of triglycerides?

A1: The primary sources of variability include matrix effects, improper sample preparation, co-elution of isobaric and isomeric species, and suboptimal ionization conditions.[1][2][3][4] Accurate quantification requires careful optimization of the entire analytical method, from sample collection to data analysis.[5]

Q2: How do matrix effects impact triglyceride quantification and how can they be minimized?

A2: Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of target triglycerides, leading to inaccurate quantification.[3][4][6][7] In biological samples, phospholipids are a major cause of matrix effects.[3] To minimize these effects, consider the following:

  • Effective sample preparation: Techniques like protein precipitation or solid-phase extraction (SPE) can help remove interfering substances.[8]

  • Chromatographic separation: Optimize the LC method to separate triglycerides from matrix components.[1]

  • Use of internal standards: Isotope-labeled internal standards are crucial to compensate for matrix effects and other variations.[1][2][9]

  • Post-column infusion studies: This can help identify regions of ion suppression or enhancement in your chromatogram.[3]

Q3: Why is the choice of internal standard critical for accurate triglyceride quantification?

A3: A suitable internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and matrix effects.[1] An ideal IS for triglyceride analysis is a stable isotope-labeled version of a triglyceride that is not naturally present in the sample, such as TG(17:0/17:0/17:0) or TG(19:0/19:0/19:0).[9] Using an IS with a similar chemical structure and retention time to the analytes of interest helps ensure accurate and precise quantification.[10]

Q4: What are the challenges related to the chromatographic separation of triglycerides?

A4: The main challenges are the separation of isobaric (same mass, different fatty acid composition) and isomeric (same fatty acid composition, different positions on the glycerol backbone) triglycerides.[1][2] Reversed-phase LC (RPLC) with C18 or C30 columns is commonly used.[1][2] C30 columns can offer better resolution for isomeric triglycerides.[2] Two-dimensional LC (LCxLC) can also be employed for complex samples to enhance separation.[1]

Q5: Which ionization technique is best for triglyceride analysis?

A5: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used. APCI is often preferred for non-polar molecules like triglycerides.[11] ESI is also widely used, but it can be more susceptible to matrix effects.[6] The choice of ionization source may depend on the specific triglycerides being analyzed and the sample matrix. It is recommended to perform infusion experiments to optimize ionization parameters for your analytes.[8]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor Peak Shape (Fronting, Tailing, or Broad Peaks) Column overload, column contamination, improper mobile phase, temperature fluctuations.[12][13]- Inject a smaller sample volume. - Use a guard column and ensure proper sample cleanup. - Check mobile phase composition and pH. Ensure adequate equilibration time. - Use a column oven to maintain a stable temperature.
Retention Time Shifts Column degradation, changes in mobile phase composition, fluctuating flow rate, instrument contamination.[12]- Use a benchmarking method with a standard compound to check system performance.[8] - Prepare fresh mobile phase daily. - Purge the pump to remove air bubbles and check for leaks. - Clean the ion source and other instrument components regularly.[8]
Low Signal Intensity or No Peak Low analyte concentration, ion suppression, incorrect MS settings, sample degradation.[13]- Concentrate the sample or inject a larger volume (if not causing peak shape issues). - Investigate and mitigate matrix effects (see FAQs). - Optimize MS parameters (e.g., ionization source settings, collision energy) through infusion of a standard.[8] - Ensure proper sample storage and handle samples on ice.
High Background Noise Contaminated mobile phase, solvent impurities, column bleed, dirty ion source.[12]- Use high-purity LC-MS grade solvents and additives.[8] - Install a divert valve to direct the flow to waste during column equilibration and washing.[8] - Condition a new column properly. - Perform regular maintenance and cleaning of the ion source.
Inconsistent Quantitative Results Matrix effects, poor reproducibility of sample preparation, instability of internal standard, instrument drift.[3][10]- Use a stable isotope-labeled internal standard for every sample.[9] - Automate sample preparation steps where possible to improve consistency. - Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. - Implement a system suitability test (SST) to ensure the system is performing correctly before running samples.[12]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for triglyceride quantification found in the literature. These values can serve as a benchmark for method development and validation.

Parameter Typical Value Reference
Limit of Quantification (LOQ) 5-20 ng/mL[2]
Lower Limit of Quantification (LLOQ) in Plasma 11.1 µg/mL[10]
Linearity (R²) ≥ 0.995[2]
Intra-day Precision (CV) ≤ 10-20.9%[2][10]
Inter-day Precision (CV) ≤ 15-36.6%[2][10]
Spike-Recovery 85-110%[2]
Mass Accuracy (HRAM) ≤ 3 ppm[2]

Experimental Workflow & Protocols

Troubleshooting Workflow for Triglyceride Quantification

The following diagram illustrates a logical workflow for troubleshooting common issues in LC-MS triglyceride quantification.

Triglyceride LC-MS Troubleshooting Workflow Troubleshooting Workflow for Triglyceride Quantification start Problem Identified (e.g., Poor Peak Shape, Inconsistent Results) check_system Run System Suitability Test (SST) with a known standard start->check_system sst_pass SST Passes? check_system->sst_pass instrument_issue Problem is with the LC-MS System sst_pass->instrument_issue No method_issue Problem is with the Method or Sample sst_pass->method_issue Yes check_lc Inspect LC System: - Mobile Phase - Pump & Flow Rate - Column & Oven instrument_issue->check_lc check_ms Inspect MS System: - Ion Source Cleaning - MS Calibration/Tune - Detector instrument_issue->check_ms check_sample_prep Review Sample Preparation: - Extraction Efficiency - Internal Standard Addition - Potential for Contamination method_issue->check_sample_prep end Problem Resolved check_lc->end check_ms->end check_method_params Review LC-MS Method Parameters: - Gradient Profile - Injection Volume - MS Acquisition Settings (MRM) check_sample_prep->check_method_params check_matrix_effects Investigate Matrix Effects: - Post-column Infusion - Compare pre- vs. post-extraction spike check_method_params->check_matrix_effects check_matrix_effects->end

Caption: A flowchart for systematic troubleshooting of LC-MS triglyceride analysis.

Detailed Protocol: Protein Precipitation for Triglyceride Extraction from Human Serum

This protocol describes a common method for extracting triglycerides from human serum prior to LC-MS analysis.

1. Materials:

  • Human serum samples

  • Isopropanol (LC-MS grade)

  • Deionized water

  • Internal standard solution (e.g., a mixture of deuterated triglycerides in isopropanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 25,000 x g

  • LC vials

2. Procedure:

  • Sample Thawing: Thaw frozen human serum samples on ice to prevent degradation.

  • Aliquoting: Once thawed, vortex the serum samples gently. Aliquot 50 µL of serum into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the internal standard solution to each serum sample. The amount should be optimized to yield a response comparable to the endogenous triglycerides.

  • Protein Precipitation: Add 200 µL of cold isopropanol to each tube (a 4:1 ratio of isopropanol to serum).

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.

  • Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 25,000 x g) for 3-5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant containing the extracted triglycerides and transfer it to a clean microcentrifuge tube.

  • Dilution: Dilute the supernatant 1:1 with deionized water.

  • Transfer to Vial: Mix the diluted supernatant and transfer an appropriate volume to an LC vial for analysis.

  • Injection: Inject 2 µL of the final extract onto the LC-MS/MS system.

This protocol provides a starting point, and optimization may be necessary depending on the specific sample type and instrumentation used.

References

Technical Support Center: Improving Reproducibility in Lipidomics Analysis of Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their lipidomics analysis of complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting reproducibility in lipidomics?

A1: Reproducibility in lipidomics is influenced by several factors throughout the analytical workflow. Key areas of concern include sample collection and preparation, instrument variability, and data processing and analysis.[1][2] Inconsistent protocols for sample handling and extraction can introduce significant variability.[3] The performance of the mass spectrometer can also fluctuate, and the choice of data analysis software and parameters can lead to differing results from the same dataset.[4][5][6][7]

Q2: How can I minimize variability during sample preparation?

A2: To minimize variability, it is crucial to follow standardized and rigorous sample preparation protocols.[3] This includes using consistent extraction techniques, such as the Folch or Bligh-Dyer methods, and ensuring the complete removal of contaminants that could interfere with the analysis.[3] The use of internal standards added at the beginning of the workflow is highly recommended to account for sample loss during extraction.[8][9] Additionally, minimizing the time between sample collection and extraction, and storing samples appropriately (e.g., at -80°C) can prevent lipid degradation.[10]

Q3: What is the role of internal standards, and how do I choose the right ones?

A3: Internal standards (IS) are essential for accurate and reproducible quantification of lipids.[8] They are compounds chemically similar to the analytes of interest but isotopically labeled or containing an odd-chain fatty acid, allowing them to be distinguished by the mass spectrometer.[8] IS are added in a known amount to each sample before extraction to correct for variations in extraction efficiency, instrument response, and sample volume.[8][11] The ideal internal standard should not be naturally present in the sample.[8] For untargeted lipidomics, a mixture of IS representing different lipid classes is recommended to cover the broad range of lipids being analyzed.[12][13]

Q4: How can I ensure the quality of my mass spectrometry data?

A4: To ensure high-quality mass spectrometry data, regular instrument calibration and maintenance are critical.[14] Quality control (QC) samples should be analyzed periodically throughout the analytical run to monitor instrument performance and stability.[12][13] QC samples are typically a pooled mixture of a small aliquot from each study sample.[12][13][15] Consistent signal intensity and retention times for internal standards across all samples, including QCs, are indicators of good data quality.[14]

Q5: What are batch effects, and how can I correct for them?

A5: Batch effects are systematic variations between different analytical runs or batches of samples that can introduce bias into the results.[14] These can arise from changes in instrument performance, reagent quality, or other environmental factors. To correct for batch effects, it is important to randomize the injection order of samples and intersperse QC samples throughout the run.[14] Various data normalization techniques, such as ComBat or LOESS normalization, can be applied during data processing to mitigate batch effects.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape in Chromatography - Inappropriate column chemistry for the lipids of interest.- Suboptimal mobile phase composition.- Column degradation.- Select a column with appropriate stationary phase (e.g., C18, HILIC) for your target lipids.[16]- Optimize the mobile phase gradient and additives (e.g., ammonium formate, formic acid).[17]- Replace the column if it has exceeded its lifetime.
High Variability in Internal Standard Intensity - Inconsistent addition of internal standard.- Degradation of internal standard.- Ion suppression effects.- Use a calibrated pipette and ensure consistent vortexing after adding the internal standard.- Store internal standards properly and check for degradation.- Optimize chromatographic separation to reduce co-elution with high-abundance lipids causing ion suppression.[18]
Inconsistent Lipid Identifications Between Software - Different algorithms for peak picking and feature alignment.- Use of different lipid libraries or databases.[4]- Over-reliance on automated annotations without manual validation.[19]- Manually curate and validate software-generated lipid identifications, especially for low-abundance species.[4][5][6][7]- Use multiple software platforms and compare the results for consensus identifications.[4][5][6][7]- Confirm identifications by comparing fragmentation patterns (MS/MS spectra) with spectral libraries.[4][5][6][7]
Missing Values in the Dataset - Lipids are below the limit of detection (LOD).- Poor ionization efficiency for certain lipid classes.- Employ appropriate imputation methods for missing values, considering the reason for their absence (e.g., below LOD).[20]- Optimize mass spectrometer source conditions to improve ionization of a broader range of lipids.
Difficulty in Biological Interpretation of Results - Lack of integration with other omics data.- Insufficient understanding of the underlying lipid metabolic pathways.- Integrate lipidomics data with genomics, transcriptomics, or proteomics data for a systems biology perspective.[21]- Utilize pathway analysis tools to understand how changes in lipid profiles relate to biological processes.[14]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using the Folch Method

This protocol outlines a standard procedure for extracting lipids from plasma samples.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal standard mixture

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 200 µL of plasma.

  • Add a known amount of the internal standard mixture to the plasma.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the tube vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

Protocol 2: Quality Control Sample Preparation and Analysis

This protocol describes the preparation and use of pooled quality control (QC) samples.

Procedure:

  • After thawing all study samples, create a pooled QC sample by taking a small, equal aliquot (e.g., 20 µL) from each individual sample.

  • Vortex the pooled QC sample thoroughly to ensure homogeneity.

  • Aliquot the pooled QC sample into multiple vials and store at -80°C.

  • During the LC-MS analysis, inject a QC sample at the beginning of the run, at regular intervals (e.g., every 10-12 injections), and at the end of the run.

  • Monitor the performance of the QC samples to assess instrument stability and data quality.[12][13]

Data Presentation

The following table provides a hypothetical example of how to present quantitative data on the reproducibility of different extraction methods.

Lipid Class Extraction Method Average Peak Area Coefficient of Variation (CV%)
Phosphatidylcholines (PC)Folch1.25E+078.5
Bligh-Dyer1.18E+079.2
MTBE1.31E+077.9
Triacylglycerols (TG)Folch8.76E+0612.1
Bligh-Dyer8.54E+0613.5
MTBE9.02E+0611.8
Ceramides (Cer)Folch3.45E+0510.3
Bligh-Dyer3.31E+0511.1
MTBE3.58E+059.8

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Analysis cluster_interpretation Biological Interpretation SampleCollection Sample Collection (e.g., Plasma) AddIS Addition of Internal Standards SampleCollection->AddIS Extraction Lipid Extraction (e.g., Folch) AddIS->Extraction Drydown Dry-down & Reconstitution Extraction->Drydown LC_Separation Chromatographic Separation Drydown->LC_Separation QC_Analysis QC Sample Analysis Drydown->QC_Analysis MS_Detection Mass Spectrometry Detection (MS1 & MS/MS) LC_Separation->MS_Detection PeakPicking Peak Picking & Alignment MS_Detection->PeakPicking QC_Analysis->LC_Separation Normalization Normalization & Batch Correction PeakPicking->Normalization LipidID Lipid Identification Normalization->LipidID Stats Statistical Analysis LipidID->Stats PathwayAnalysis Pathway Analysis Stats->PathwayAnalysis BiomarkerDisc Biomarker Discovery Stats->BiomarkerDisc

Caption: A generalized workflow for a reproducible lipidomics experiment.

Troubleshooting_Logic Start High CV in Results? CheckIS Check Internal Standard Performance Start->CheckIS IS_OK IS Variation Low? CheckIS->IS_OK CheckQC Review QC Sample Data QC_OK QC Clustering Tight? CheckQC->QC_OK CheckChroma Examine Chromatography Chroma_OK Good Peak Shape & RT Alignment? CheckChroma->Chroma_OK CheckDataProc Verify Data Processing Parameters RevisitParams Re-evaluate Processing Parameters CheckDataProc->RevisitParams No Final Reproducible Results CheckDataProc->Final Yes IS_OK->CheckQC Yes OptimizePrep Optimize Sample Preparation IS_OK->OptimizePrep No QC_OK->CheckChroma Yes InstrumentMaint Perform Instrument Maintenance/Calibration QC_OK->InstrumentMaint No Chroma_OK->CheckDataProc Yes OptimizeMethod Optimize LC Method Chroma_OK->OptimizeMethod No

References

Technical Support Center: Strategies for Separating Co-eluting Lipid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid isomer analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic separation of co-eluting lipid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of lipid isomers so challenging?

A1: The separation of lipid isomers is difficult due to their high degree of structural similarity. Isomers often possess the same mass and similar physicochemical properties, leading to nearly identical retention times in standard chromatography and indistinguishable mass spectra.[1] Key challenges arise from isomers differing only in the position of a double bond (C=C location isomers), the stereochemistry of a hydroxyl group, the position of fatty acyl chains on the glycerol backbone (sn-positional isomers), or the geometry of double bonds (cis/trans isomers).[1][2][3][4]

Q2: What are the primary strategies to overcome the co-elution of lipid isomers?

A2: The main approaches involve enhancing chromatographic separation, utilizing advanced mass spectrometry techniques, or employing post-ionization separation technologies.[1]

  • Chromatographic Optimization: This includes the selection of specialized stationary phases, optimization of mobile phase composition and temperature, and exploring alternative chromatography modes like supercritical fluid chromatography (SFC).[1]

  • Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can sometimes differentiate isomers based on unique fragmentation patterns, even without complete chromatographic separation.[1] Other methods involve chemical derivatization or online reactions to pinpoint isomeric features.

  • Post-Ionization Separation: Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) adds another dimension of separation based on the ion's size, shape, and charge in the gas phase, which can effectively resolve co-eluting isomers.[1][2][3]

Q3: Can I resolve co-eluting isomers using only mass spectrometry?

A3: In some cases, yes. Tandem mass spectrometry (MS/MS) can distinguish between isomers if they produce unique fragment ions upon collision-induced dissociation (CID).[1] However, many lipid isomers yield very similar fragmentation spectra.[1] For more reliable differentiation without chromatographic separation, several techniques are available:

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This is a powerful alternative that separates ionized isomers based on their physical structure (collision cross-section).[1][2][3]

  • Ozone-Induced Dissociation (OzID): This technique involves the reaction of ions with ozone, which cleaves C=C bonds and produces fragment ions indicative of the double bond's original location.[5][6][7][8]

  • Photochemical Derivatization: Methods like the Paternò-Büchi (PB) reaction can be coupled with MS/MS to locate C=C bonds.[9][10][11][12][13]

  • Ultraviolet Photodissociation (UVPD): This fragmentation technique can generate unique fragments for structural elucidation of isomers.[11][14][15][16][17]

Q4: What alternative separation techniques exist beyond standard HPLC for lipid isomers?

A4: Supercritical Fluid Chromatography (SFC) is a significant alternative to HPLC for lipid analysis.[1][18] SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[1][18] This often leads to high separation efficiency, faster analysis times, and unique selectivity for isomers, making it well-suited for separating nonpolar compounds like sterols and other lipid classes.[1][18][19][20][21][22]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My chromatogram shows a single, broad, or shouldered peak for lipid isomers that are expected to separate.

Q: What are the likely causes and how can I fix this?

A: This issue, known as co-elution, is common when the chosen chromatographic conditions are insufficient to resolve structurally similar compounds. A shouldered peak is a strong indicator of partial co-elution.

  • Solution 1: Optimize Mobile Phase. Adjusting the solvent composition can alter selectivity. For reversed-phase liquid chromatography (RP-LC), modifying the organic solvent (e.g., acetonitrile, isopropanol, methanol) ratios or the additives (e.g., ammonium formate, formic acid) can improve separation.[23]

  • Solution 2: Modify Column Temperature. Temperature affects the viscosity of the mobile phase and the interaction of analytes with the stationary phase. Systematically varying the column temperature can sometimes enhance resolution.

  • Solution 3: Reduce Flow Rate. Lowering the flow rate can increase the number of theoretical plates and improve separation, although it will also increase the run time.

  • Solution 4: Check for Extra-Column Volume. Excessive tubing length or poor connections can cause peak broadening and obscure separation. Ensure all connections are secure and tubing is as short as possible.

Problem 2: I've optimized my standard C18 column, but critical isomer pairs still co-elute.

Q: What are my next steps when a C18 column is not providing adequate selectivity?

A: When a standard C18 phase fails, you need to explore stationary phases with different retention mechanisms or alternative chromatographic modes.

  • Solution 1: Switch to a Different Stationary Phase. Consider columns with different selectivities, such as:

    • Charged Surface Hybrid (CSH) C18: These columns can offer enhanced separation of lipid molecular species and isomers.[23][24]

    • Phenyl-Hexyl or Diphenyl Phases: These can provide alternative selectivity through pi-pi interactions.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on polarity and is effective for separating lipid classes, which can reduce isomeric overlap within a class.[4][25]

  • Solution 2: Employ Supercritical Fluid Chromatography (SFC). SFC often provides orthogonal selectivity to RP-LC and can be highly effective for separating nonpolar lipid isomers.[19][20][21]

Problem 3: My MS cannot differentiate the co-eluting isomers because they are isobaric and have similar fragmentation patterns.

Q: How can I identify and quantify co-eluting isomers if my MS/MS data is not specific?

A: When MS/MS is insufficient, you must rely on upstream separation enhancement or an additional post-ionization separation dimension.

  • Solution 1: Integrate Ion Mobility Spectrometry (IMS). Coupling your LC system to an IMS-MS instrument provides an orthogonal separation based on ion shape and size. Co-eluting isomers with the same m/z will appear at the same retention time but can be separated by their different drift times in the IMS dimension.[2][3][26][27][28][29][30][31][32]

  • Solution 2: Utilize Online Chemical Derivatization or Reactions.

    • Ozone-Induced Dissociation (OzID): Introduce ozone into the mass spectrometer to induce fragmentation at C=C bonds, allowing for the determination of double bond positions in co-eluting unsaturated lipids.[5][6][7][8]

    • Photochemical Derivatization (e.g., Paternò-Büchi reaction): An online photochemical reaction can derivatize C=C bonds prior to MS/MS analysis, leading to diagnostic fragment ions that reveal the double bond location.[9][10][11][12][13][33]

Data Presentation

Table 1: Comparison of Chromatographic Strategies for Lipid Isomer Separation

StrategyPrinciple of SeparationCommon Isomers SeparatedAdvantagesDisadvantages
Reversed-Phase LC (RP-LC) Hydrophobicity (acyl chain length and degree of unsaturation)cis/trans isomers, some C=C positional isomers.[34]Robust, widely available, good for general lipid profiling.[23][24]Often insufficient for co-eluting sn-positional and many C=C positional isomers.[4][27]
Hydrophilic Interaction LC (HILIC) Polarity of the lipid headgroup.Separates lipid classes, reducing intra-class isomeric complexity.[25]Good for class separation, complementary to RP-LC.[4]Limited separation of isomers within the same class.[19]
Supercritical Fluid Chromatography (SFC) Polarity and interaction with stationary phase in a supercritical fluid mobile phase.sn-positional isomers, cis/trans isomers, and other structural isomers.[19][20]High efficiency, fast separations, unique selectivity.[18][20][21][22]Requires specialized instrumentation.
Silver Ion Chromatography (Ag-HPLC) Interaction of C=C double bonds with silver ions impregnated on the stationary phase.C=C positional and geometric (cis/trans) isomers.[35]Highly specific for unsaturated lipid isomers.Can be complex to set up and maintain.

Table 2: Overview of Mass Spectrometry-Based Techniques for Isomer Differentiation

TechniquePrincipleIsomer Type IdentifiedKey Advantages
Ion Mobility Spectrometry (IMS) Gas-phase separation based on ion size, shape, and charge.[28]sn-positional, C=C positional, cis/trans isomers.[2][3][29]Adds an orthogonal dimension of separation to LC-MS, increasing peak capacity.[3][36]
Ozone-Induced Dissociation (OzID) Gas-phase reaction with ozone cleaves C=C bonds, producing diagnostic fragments.[7]C=C positional isomers.[5][6][8]Directly identifies double bond locations without chromatographic separation.[6]
Photochemical Derivatization (e.g., Paternò-Büchi) UV-light induced reaction at C=C bonds, followed by MS/MS.[9][12]C=C positional isomers.[9][10][11][13]High specificity for C=C bonds.[9]
Ultraviolet Photodissociation (UVPD) High-energy photon absorption leads to unique fragmentation pathways.[15]sn-positional and C=C positional isomers.[14][16][17]Provides rich structural information from fragmentation patterns.[15]

Experimental Protocols

Protocol 1: Enhanced Lipid Isomer Separation using a CSH C18 Column

This protocol is based on the method described for the separation of lipid isomers in human plasma.[23]

  • Lipid Extraction:

    • Utilize a modified Bligh and Dyer extraction method for plasma samples.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient (20-minute method):

      • 0-2.0 min: 40% B

      • 2.0-2.5 min: 43% B

      • 5.0-5.5 min: 50% B

      • 8.0-8.5 min: 54% B

      • 11.0-11.5 min: 70% B

      • 14.0-14.5 min: 99% B

      • 16.5-20.0 min: 40% B (re-equilibration)

    • Column Temperature: 55 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection:

    • Couple the UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Acquire data in both positive and negative electrospray ionization (ESI) modes.

    • For structural elucidation, consider using an instrument with an ion mobility cell to acquire data in HDMSE mode, which provides both low and elevated energy data from a single injection.[37]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation & Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction lc LC Separation (e.g., RP-LC, HILIC, SFC) extraction->lc ims Ion Mobility Separation lc->ims Co-eluting Isomers ms Mass Spectrometry (MS and MS/MS) lc->ms Direct Coupling ims->ms identification Isomer Identification & Quantification ms->identification

Caption: Workflow for the separation and identification of lipid isomers.

troubleshooting_logic cluster_chrom Chromatographic Optimization cluster_ms Advanced MS Techniques start Co-eluting Isomers Detected? opt_mp Optimize Mobile Phase start->opt_mp Yes use_ims Employ Ion Mobility (IMS) start->use_ims Chromatography Maxed Out resolved Isomers Resolved opt_mp->resolved Successful not_resolved Still Co-eluting opt_mp->not_resolved No Improvement opt_col Change Stationary Phase (e.g., CSH, Phenyl) try_sfc Switch to SFC opt_col->try_sfc Still Unresolved opt_col->resolved Successful try_sfc->resolved use_ozid Use OzID or Photochemical Derivatization use_ims->use_ozid Still Unresolved use_ims->resolved use_ozid->resolved not_resolved->opt_col

Caption: Troubleshooting flowchart for co-eluting lipid isomers.

References

Minimizing matrix effects in the LC-MS analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects in the LC-MS analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis. In the analysis of lipids like this compound, the primary sources of matrix effects are phospholipids, which are highly abundant in biological samples.[1][2]

Q2: What is the most effective general strategy to minimize matrix effects?

A2: The most effective way to reduce matrix effects is through rigorous sample preparation to remove interfering components before they are introduced into the mass spectrometer. Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up samples for lipid analysis.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Sample dilution can be a simple method to reduce matrix effects by lowering the concentration of interfering components. However, this approach is only suitable if the concentration of this compound remains high enough for sensitive detection after dilution.

Q4: Are there any mass spectrometry source parameters I can adjust to mitigate matrix effects?

A4: Yes, optimizing MS conditions can help. For instance, adjusting parameters like ion source temperature and gas flows can influence ionization efficiency and potentially reduce the impact of co-eluting substances.

Q5: How do internal standards help with matrix effects?

A5: Internal standards (IS) are essential for accurate quantification in the presence of matrix effects. An ideal internal standard is chemically similar to the analyte and experiences the same matrix effects. By adding a known amount of the IS to each sample before extraction, you can normalize the analyte's signal, correcting for variations in both sample preparation and ionization efficiency. Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and are affected by the matrix in the same way.[3] For the analysis of this compound, a deuterated analog such as this compound-d5 would be an appropriate internal standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Matrix components co-eluting with the analyte.- Optimize the chromatographic gradient to improve separation. - Employ a more effective sample cleanup method (e.g., SPE, LLE) to remove interferences.
Low Signal Intensity (Ion Suppression) High concentration of co-eluting phospholipids or other matrix components competing for ionization.- Implement a phospholipid removal step in your sample preparation (e.g., fluorous biphasic extraction, specific SPE cartridges). - Dilute the sample if the analyte concentration is sufficient. - Optimize MS source parameters (e.g., temperature, gas flow).
High Signal Intensity (Ion Enhancement) Co-eluting matrix components enhancing the ionization of the analyte.- Improve sample cleanup to remove the enhancing compounds. - Use a stable isotope-labeled internal standard to compensate for the enhancement.
Poor Reproducibility Inconsistent matrix effects across different samples.- Standardize the sample collection and preparation protocol meticulously. - Use a robust internal standard (preferably a stable isotope-labeled one) added at the beginning of the sample preparation process.[3]
Carryover in Blank Injections Adsorption of the analyte or matrix components to the LC column or MS source.- Implement a rigorous wash method for the injection needle and port. - Use a stronger solvent in the wash step. - Increase the column flushing time between injections.

Experimental Protocols

Protocol 1: Fluorous Biphasic Liquid-Liquid Extraction for Phospholipid Removal

This protocol is based on a novel method for selectively removing phospholipids from plasma samples, which results in a significant reduction of matrix effects for diacylglycerol analysis.[1][2][4]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • Tetradecafluorohexane (fluorous solvent)

  • Perfluoropolyethercarboxylic acid-lanthanum(III) salt solution

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To 100 µL of plasma, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex for 1 minute.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the lower organic phase (chloroform layer) containing the lipids.

  • Fluorous Biphasic Extraction:

    • Evaporate the collected chloroform extract to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a non-fluorous solvent.

    • Add the perfluoropolyethercarboxylic acid-lanthanum(III) salt solution.

    • Add an equal volume of tetradecafluorohexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the two phases.

    • The upper (non-fluorous) phase containing the diacylglycerols is collected for LC-MS analysis. The lower (fluorous) phase contains the phospholipids complexed with the lanthanum salt.

Quantitative Data:

Method Phospholipid Removal Efficiency Matrix Effect Reduction
Fluorous Biphasic LLE>99.9%[2][4]Significant reduction in ion suppression for DAGs[1]
Conventional LLEVariable, often incompleteModerate
Protein PrecipitationPoor phospholipid removalMinimal
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol for cleaning up lipid extracts using a reversed-phase SPE cartridge.

Materials:

  • Lipid extract (from Bligh-Dyer or other extraction method)

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol

  • Water

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture)

Procedure:

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the reconstituted lipid extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of an aqueous organic mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of the elution solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (e.g., Plasma) is_addition Add Internal Standard (e.g., deuterated DAG) sample->is_addition lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) is_addition->lipid_extraction cleanup Sample Cleanup (e.g., SPE or Fluorous LLE) lipid_extraction->cleanup dry_reconstitute Dry & Reconstitute cleanup->dry_reconstitute lc_separation LC Separation (Reversed-Phase) dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic start Inaccurate or Irreproducible Quantification Results check_is Is a stable isotope-labeled internal standard being used? start->check_is add_is Implement a suitable stable isotope-labeled internal standard. check_is->add_is No check_cleanup Is the sample cleanup method effective? check_is->check_cleanup Yes add_is->check_cleanup optimize_cleanup Optimize sample cleanup: - SPE - Fluorous LLE - Phospholipid removal plates check_cleanup->optimize_cleanup No check_chromatography Is there sufficient chromatographic separation from interferences? check_cleanup->check_chromatography Yes optimize_cleanup->check_chromatography optimize_lc Optimize LC gradient and/or column chemistry. check_chromatography->optimize_lc No check_ms Are MS parameters optimized? check_chromatography->check_ms Yes optimize_lc->check_ms optimize_ms Optimize source parameters (temperature, gas flows). check_ms->optimize_ms No end_node Reliable Quantification check_ms->end_node Yes optimize_ms->end_node

Caption: Troubleshooting flowchart for minimizing matrix effects.

References

Best practices for preparing 1-Palmitoyl-2-linoleoyl-rac-glycerol standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of 1-Palmitoyl-2-linoleoyl-rac-glycerol standard solutions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For this compound and similar diacylglycerols, several organic solvents can be used. While specific solubility data for this exact molecule is limited, related compounds show good solubility in solvents like ethanol and dimethylformamide (DMF). Chloroform can also be used, though the solubility may be lower ("slightly soluble"). For aqueous buffers, it is recommended to first dissolve the standard in a water-miscible organic solvent like ethanol and then dilute it into the aqueous buffer.

Q2: What is the optimal storage temperature for this compound standard solutions?

A2: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Storage at -20°C in a suitable organic solvent is a common practice for diacylglycerols. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: How long are the standard solutions stable?

A3: The stability of the standard solution depends on the solvent and storage conditions. When stored properly at -20°C in an appropriate organic solvent, similar triacylglycerol standards have been shown to be stable for at least four years.[2] However, for aqueous solutions, it is not recommended to store them for more than one day.

Q4: What are the signs of degradation in my this compound standard?

A4: Signs of degradation can include a change in the appearance of the solution (e.g., discoloration, precipitation), or the appearance of unexpected peaks in your analytical chromatogram. Diacylglycerols are susceptible to oxidation and hydrolysis.[3]

Quantitative Data Summary

The following table summarizes the solubility of a closely related triglyceride, 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, which can provide guidance for solvent selection.

SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Ethanol12.5 mg/mL
ChloroformSlightly Soluble
PBS:Ethanol (1:1)500 µg/mL

Experimental Protocol: Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound.

Materials:

  • This compound standard

  • High-purity organic solvent (e.g., Ethanol, DMF)

  • Glass vials with Teflon-lined caps

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial containing the lyophilized or solid standard to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the standard using an analytical balance.

  • Dissolution:

    • Add the appropriate volume of the chosen organic solvent to the vial to achieve the desired stock concentration.

    • Cap the vial tightly and vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) may aid in dissolving the lipid, but avoid excessive heat.[4]

  • Storage:

    • For long-term storage, aliquot the stock solution into single-use glass vials with Teflon-lined caps.

    • Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Standard does not fully dissolve - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Add a small amount of additional solvent.- Try a different recommended solvent (see table above).- Gently warm the solution (e.g., 37°C) and vortex.
Precipitate forms after storage - Solution was not fully dissolved initially.- Solvent evaporation.- Exceeded solubility limit upon cooling.- Gently warm the solution and vortex to redissolve.- Ensure vials are tightly capped.- Prepare a more dilute stock solution.
Inconsistent analytical results - Inaccurate initial weighing.- Pipetting errors.- Degradation of the standard.- Use a calibrated analytical balance.- Use calibrated micropipettes and proper pipetting technique.- Prepare a fresh stock solution from a new vial of standard.
Evidence of oxidation (e.g., extra peaks in chromatogram) - Improper storage (exposure to air and light).- Use of plastic containers.- Store solutions under an inert gas (e.g., argon or nitrogen).- Use amber glass vials to protect from light.- Always use glass or Teflon-lined containers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Use start Start equilibrate Equilibrate Standard to Room Temperature start->equilibrate weigh Accurately Weigh Standard equilibrate->weigh add_solvent Add Appropriate Organic Solvent weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Use for Experiments store->use

Caption: Experimental workflow for preparing this compound standard solutions.

troubleshooting_guide cluster_dissolution Dissolution Issues cluster_results Analytical Issues issue Problem Encountered incomplete_dissolution Incomplete Dissolution issue->incomplete_dissolution precipitate Precipitate Formation issue->precipitate inconsistent_results Inconsistent Results issue->inconsistent_results degradation_peaks Degradation Peaks issue->degradation_peaks solution1 Add more solvent or gently warm incomplete_dissolution->solution1 solution2 Warm and vortex to redissolve precipitate->solution2 solution3 Prepare fresh standard, check equipment calibration inconsistent_results->solution3 solution4 Use inert gas, store in amber vials degradation_peaks->solution4

Caption: Troubleshooting guide for common issues with standard solutions.

References

Technical Support Center: Mitigating Inter-Laboratory Variability in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing inter-laboratory variability in lipidomics data. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during lipidomics experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you ensure data quality and reproducibility across different laboratories.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-laboratory variability in lipidomics?

A1: Inter-laboratory variability in lipidomics can arise from multiple sources throughout the experimental workflow. These can be broadly categorized into pre-analytical, analytical, and post-analytical factors.

  • Pre-analytical variability includes differences in sample collection, handling, storage, and the freeze-thaw cycles samples undergo.[1] The stability of lipids is highly dependent on storage temperature and the duration of storage.[1]

  • Analytical variability stems from inconsistencies in lipid extraction methods, instrument calibration, the choice of internal standards, and the mass spectrometry platform used.[2][3][4] Different extraction protocols, such as Folch, Bligh and Dyer, or methyl-tert-butyl ether (MTBE) methods, can yield different lipid profiles.[3][5][6]

  • Post-analytical variability is introduced during data processing and analysis. This includes differences in peak identification, integration, normalization strategies, and the software used for data analysis.[7][8][9]

Q2: How can I minimize variability originating from sample collection and handling?

A2: Standardizing pre-analytical procedures is crucial. Key recommendations include:

  • Standardized Collection Protocols: Use consistent methods for sample collection, including the type of collection tubes and anticoagulants used.

  • Immediate Processing: Process samples as quickly as possible after collection to minimize enzymatic activity that can alter lipid profiles.[10]

  • Controlled Freezing and Storage: Flash-freeze samples in liquid nitrogen immediately after processing and store them at -80°C to maintain lipid stability.[1][11] Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.[1]

  • Detailed Record Keeping: Maintain a thorough record of the entire pre-analytical process for each sample.

Q3: What are Quality Control (QC) samples and why are they important?

A3: Quality Control (QC) samples are essential for monitoring the stability and performance of the analytical system throughout a study.[12] They help to identify and correct for analytical variability.

  • Pooled QC Samples: A pooled QC sample is created by mixing a small aliquot from every study sample.[11][13] These are injected periodically throughout the analytical run (e.g., every 10-12 samples) to monitor system stability and performance.

  • Standard Reference Materials (SRMs): SRMs, such as those from the National Institute of Standards and Technology (NIST), are well-characterized materials with certified concentrations of specific lipids.[3][4][11] They are used to assess the accuracy and comparability of measurements between different laboratories.

Q4: How do I choose the right internal standards for my lipidomics experiment?

A4: The use of appropriate internal standards (IS) is critical for correcting variations in lipid extraction and instrument response.[1][14]

  • Structural Similarity: Internal standards should be structurally similar to the lipid classes being analyzed.[1]

  • Isotope-Labeled Standards: Stable isotope-labeled lipids are the preferred choice as they have nearly identical chemical and physical properties to their endogenous counterparts.[12]

  • Comprehensive Coverage: A mixture of internal standards representing different lipid classes should be used to cover the diversity of the lipidome.[15] The SPLASH™ LIPIDOMIX® Mass Spec Standard is a commercially available example of such a mixture.[13]

Q5: What are the most common data normalization strategies and which one should I use?

A5: Data normalization is a critical step to correct for systematic variations and make data from different samples and laboratories comparable.[7][9][16][17][18][19] Common strategies include:

  • Internal Standard Normalization: This is the most widely used method, where the intensity of each identified lipid is divided by the intensity of a specific internal standard.[7][9][14]

  • Total Ion Current (TIC) Normalization: This method assumes that the total amount of ions detected is similar across all samples and normalizes the data to the total ion current.[18]

  • Probabilistic Quotient Normalization (PQN): PQN assumes that for most lipids, the concentration does not change between samples. It calculates a normalization factor based on the median fold change of all lipid intensities.[18]

  • Locally Estimated Scatterplot Smoothing (LOESS): This is a regression-based method that can correct for non-linear trends in the data.[18]

The choice of normalization method depends on the specific experimental design and the nature of the data. It is often advisable to test multiple normalization strategies and evaluate their impact on the data distribution and variance.[16][17][18]

Troubleshooting Guides

Issue 1: High Coefficient of Variation (%CV) in QC Samples

High %CV in pooled QC samples indicates significant analytical variability during the run.

Troubleshooting Steps:

  • System Conditioning: Ensure the LC-MS system is properly conditioned before starting the analytical run. This involves running several blank and QC injections to stabilize the system.[7]

  • Inspect Chromatography: Check for inconsistencies in peak shape, retention time shifts, and pressure fluctuations. These can indicate issues with the column, mobile phases, or the LC system.

  • Review Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure that the same standardized protocol was followed for all samples.[13]

  • Check Internal Standard Addition: Verify that the internal standard mixture was added accurately and consistently to all samples.

Parameter Acceptable Range Potential Cause if Out of Range
QC Sample %CV < 20% for most lipids[14]System instability, inconsistent sample prep
Retention Time Shift < 0.2 minutesColumn degradation, mobile phase issue
Peak Area of IS Consistent across runInaccurate pipetting, instrument drift
Issue 2: Poor Inter-Laboratory Agreement of Lipid Concentrations

Discrepancies in the quantitative results between different laboratories are a common challenge.

Troubleshooting Steps:

  • Harmonize Protocols: Ensure that all participating laboratories are using the exact same Standard Operating Procedures (SOPs) for sample preparation, extraction, and analysis. The Lipidomics Standards Initiative (LSI) provides guidelines for standardizing workflows.[20][21]

  • Cross-Validation with SRMs: Analyze a common Standard Reference Material (SRM) in all participating laboratories to assess and correct for systematic bias.[3][4]

  • Standardize Data Processing: Use the same software and parameters for data processing, including peak picking, alignment, and normalization.[8]

  • Inter-Laboratory Ring Trial: Conduct a ring trial where the same set of samples is analyzed by all participating labs to identify and address sources of discrepancy.

Experimental Protocol: Standardized Lipid Extraction (Modified Folch Method)

This protocol provides a standardized method for lipid extraction from plasma or serum to minimize variability.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal Standard (IS) mixture (e.g., SPLASH™ LIPIDOMIX®)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 15 mL glass centrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the internal standard mixture to each sample.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute.

  • Incubate on a shaker at room temperature for 30 minutes.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of isopropanol).

Visualizing the Lipidomics Workflow

A standardized workflow is essential for reducing inter-laboratory variability. The following diagram illustrates the key stages of a typical lipidomics experiment.

Lipidomics_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection SampleHandling Sample Handling & Storage SampleCollection->SampleHandling LipidExtraction Lipid Extraction SampleHandling->LipidExtraction MS_Analysis LC-MS Analysis LipidExtraction->MS_Analysis DataProcessing Data Processing MS_Analysis->DataProcessing Normalization Data Normalization DataProcessing->Normalization StatisticalAnalysis Statistical Analysis Normalization->StatisticalAnalysis QC_Samples Quality Control (Pooled QCs, SRMs) QC_Samples->MS_Analysis InternalStandards Internal Standards InternalStandards->LipidExtraction

Caption: A typical lipidomics workflow from sample collection to data analysis.

The following diagram illustrates a decision-making process for troubleshooting high variability in lipidomics data.

Troubleshooting_Workflow Start High Inter-Laboratory Variability Detected Check_SOPs Are Standard Operating Procedures (SOPs) Identical? Start->Check_SOPs Harmonize_SOPs Harmonize SOPs for Sample Handling, Extraction, and Analysis Check_SOPs->Harmonize_SOPs No Check_QCs Are QC Samples (Pooled & SRM) within Acceptable Limits? Check_SOPs->Check_QCs Yes Harmonize_SOPs->Check_QCs Investigate_System Investigate Analytical System: - Instrument Calibration - Column Performance - MS Parameters Check_QCs->Investigate_System No Check_Normalization Is the Same Data Normalization Strategy Used? Check_QCs->Check_Normalization Yes Investigate_System->Check_Normalization Standardize_DataProc Standardize Data Processing and Normalization Methods Check_Normalization->Standardize_DataProc No Ring_Trial Conduct an Inter-Laboratory Ring Trial Check_Normalization->Ring_Trial Yes Standardize_DataProc->Ring_Trial End Variability Reduced Ring_Trial->End

Caption: A troubleshooting workflow for addressing inter-laboratory variability.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 1-Palmitoyl-2-linoleoyl-rac-glycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) with alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document outlines the performance characteristics of HPLC and compares it with Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from various studies on diacylglycerol analysis.

Performance Comparison of Analytical Methods

The selection of an optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a comparative summary of the performance characteristics of HPLC, GC-FID, and LC-MS/MS for the analysis of diacylglycerols.

Performance CharacteristicHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.990.9900 - 0.9980> 0.99
Limit of Detection (LOD) 0.2–0.7 µg/mL2.2 µg/mLNot explicitly found, but generally in the ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.6–1.9 µg/mL6.7 µg/mLNot explicitly found, but generally in the ng/mL to pg/mL range
Accuracy (% Recovery) Not explicitly found> 95%86 - 93%
Precision (%RSD) < 5% (Intra-day)< 4%< 15%
Specificity/Selectivity Moderate to HighModerateVery High
Sample Throughput HighModerateModerate to High
Derivatization Required SometimesYesNo

Note: The data presented is a compilation from multiple sources and may not be specific to this compound but for diacylglycerols with similar structures.[1][2][3][4]

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and implementation of an analytical method. The following sections describe a generalized protocol for the validation of an HPLC method for the quantification of this compound.

Sample Preparation
  • Lipid Extraction: A modified Bligh and Dyer method is commonly used for the extraction of lipids from biological samples.[5]

    • To a homogenized sample, add a 2:1 (v/v) mixture of chloroform and methanol.

    • Vortex the mixture thoroughly and then add chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge the mixture to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of isopropanol and hexane, for HPLC analysis.

HPLC Method Validation Protocol

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically evaluated by comparing the chromatograms of blank samples, samples spiked with PLG, and samples containing potential interfering substances.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6]

    • Prepare a series of at least five standard solutions of PLG of known concentrations.

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the concentration and determine the linearity using the coefficient of determination (R²).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Perform recovery studies by spiking a blank matrix with known concentrations of PLG at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples and calculate the percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at one concentration on the same day.

    • Intermediate precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or using different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This can be assessed by introducing small changes in parameters such as mobile phase composition, flow rate, and column temperature.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Sample Biological Sample Homogenization Homogenization Sample->Homogenization LipidExtraction Lipid Extraction (Bligh & Dyer) Homogenization->LipidExtraction Drying Drying under N2 LipidExtraction->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC_System HPLC System Reconstitution->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV/ELSD Detector C18_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness validation_relationships cluster_parameters Core Validation Parameters cluster_derived_parameters Derived Performance Limits Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Specificity->Accuracy Robustness Robustness Specificity->Robustness Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Linearity->Robustness Accuracy->Robustness Precision->Accuracy Precision->LOQ Precision->Robustness LOD->Robustness LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated Method System_Suitability->Validated_Method

References

A Guide to Inter-Laboratory Comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule of significant interest in various research fields due to its role as a second messenger in cellular signaling pathways. Accurate and reproducible quantification of PLG is crucial for understanding its physiological and pathological functions. This guide provides a framework for conducting an inter-laboratory comparison of PLG analysis, offering insights into common analytical methodologies and their performance. While direct inter-laboratory comparison data for PLG is not publicly available, this document outlines a proposed study design, presents hypothetical comparative data, and details the experimental protocols for key analytical techniques.

Hypothetical Inter-laboratory Comparison Study Design

An inter-laboratory study is essential to assess the reproducibility and reliability of analytical methods across different laboratories. A typical study design for PLG analysis would involve the following steps:

  • Preparation and Distribution of a Standard Reference Material: A homogenous sample of PLG of known purity would be prepared and distributed to participating laboratories.

  • Sample Analysis: Each laboratory would analyze the reference material using their in-house analytical methods (e.g., LC-MS/MS, GC-MS).

  • Data Submission: Laboratories would submit their quantitative results, along with detailed descriptions of their methodologies.

  • Statistical Analysis: The collected data would be statistically analyzed to determine inter-laboratory variability, identify potential sources of error, and assess the performance of different analytical methods.

Data Presentation: Hypothetical Performance of Analytical Methods

The following table summarizes hypothetical quantitative data from a proposed inter-laboratory comparison of two common analytical techniques for PLG analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL5 ng/mL
**Linearity (R²) **>0.99>0.99
Intra-day Precision (%RSD) <5%<10%
Inter-day Precision (%RSD) <10%<15%
Recovery (%) 90-105%85-110%
Throughput HighModerate

Note: This table presents hypothetical data for illustrative purposes. Actual performance may vary depending on the specific instrumentation, protocol, and laboratory.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are outlines of common protocols for PLG analysis.

1. Lipid Extraction from Biological Samples

A common method for extracting lipids, including PLG, from biological matrices is the Bligh-Dyer method.

  • Homogenization: Homogenize the sample in a mixture of chloroform and methanol.

  • Phase Separation: Add water to induce phase separation. The lower organic phase will contain the lipids.

  • Collection and Drying: Collect the lower phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

2. Quantification by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for quantifying lipids.[1][2][3]

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol with a suitable modifier (e.g., ammonium formate).

    • Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).

    • Injection Volume: Inject a small volume of the extracted sample (e.g., 5 µL).

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Transitions: Monitor specific precursor-to-product ion transitions for PLG and an internal standard.

3. Quantification by GC-MS (with Derivatization)

GC-MS is another powerful technique for lipid analysis, though it often requires derivatization to improve the volatility of the analytes.

  • Derivatization: Convert the hydroxyl group of PLG to a more volatile silyl ether by reacting the lipid extract with a silylating agent (e.g., BSTFA).

  • Gas Chromatographic Separation:

    • Column: Use a capillary column suitable for lipid analysis (e.g., DB-5ms).

    • Carrier Gas: Use helium at a constant flow rate.

    • Temperature Program: Start at a low temperature and gradually increase to a high temperature to elute the derivatized PLG.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electron ionization (EI).

    • Analysis Mode: Operate in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized PLG.

Mandatory Visualizations

Experimental Workflow for PLG Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_gcms GC-MS Sample Biological Sample Homogenization Homogenization (Chloroform/Methanol) Sample->Homogenization Phase_Separation Phase Separation (Addition of Water) Homogenization->Phase_Separation Lipid_Extraction Lipid Extraction (Lower Organic Phase) Phase_Separation->Lipid_Extraction Drying Drying (Nitrogen Stream) Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation For LC-MS/MS Derivatization Derivatization (Silylation) Reconstitution->Derivatization For GC-MS MS_Detection_LC MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection_LC Data_Analysis Data Analysis and Quantification MS_Detection_LC->Data_Analysis GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI, SIM) GC_Separation->MS_Detection_GC MS_Detection_GC->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound (PLG).

Diacylglycerol (DAG) Signaling Pathway

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates

Caption: Simplified diagram of the diacylglycerol (DAG) signaling pathway leading to PKC activation.

References

A Comparative Analysis of the Biological Activities of 1-Palmitoyl-2-linoleoyl-rac-glycerol and its Acetylated Form (PLAG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) and its acetylated counterpart, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). The addition of an acetyl group to the glycerol backbone significantly enhances the compound's therapeutic properties, particularly its anti-inflammatory and cytoprotective effects. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of their differential activities.

Data Presentation: Quantitative Comparison

The available scientific literature strongly indicates that the acetylation of this compound is crucial for its enhanced biological efficacy. Direct comparative studies have shown that in its unacetylated form (referred to as PLH or PLG), the molecule exhibits significantly reduced or no activity in key biological assays.

Table 1: Comparative Efficacy in Mitigating Chemotherapy-Induced Hematological Toxicity

CompoundParameterModelEfficacySource
PLAG Duration of Neutropenia5-Fluorouracil-induced toxicity in miceSignificantly reduced[1][2]
PLH Duration of Neutropenia5-Fluorouracil-induced toxicity in miceNo significant effect[1][2]

Table 2: Comparative Efficacy in Modulating Neutrophil Activity

CompoundParameterModelEfficacySource
PLAG Gemcitabine-induced CXCL8 productionIn vitroInhibited[3]
PLH Gemcitabine-induced CXCL8 productionIn vitroNo effect[3]
PLAG Gemcitabine-induced dHL-60 migrationIn vitroInhibited[3]
PLH Gemcitabine-induced dHL-60 migrationIn vitroNo effect[3]

Table 3: Anti-inflammatory Activity of PLAG

ParameterModelEffect of PLAGSource
Neutrophil InfiltrationCollagen-Induced Arthritis (CIA) in miceSignificantly reduced in synovial joints[1]
IL-6 and TNF-α levelsCurdlan-induced SKG miceDownregulated[1]
IL-4 and IL-6 productionHuman Peripheral Blood Mononuclear Cells (PBMCs)Lowered[4]
Neutrophil MigrationIn vitro chemotaxis assaysDecreased[3]

Note: Extensive searches for quantitative data such as IC50 values for this compound (PLG/PLH) in anti-inflammatory or anti-cancer assays did not yield specific results. The available data predominantly focuses on the potent activity of the acetylated form, PLAG.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Neutrophil Chemotaxis Assay

This assay evaluates the effect of PLAG on the migration of neutrophils towards a chemoattractant.

Principle: The Boyden chamber or Transwell® assay is commonly used. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber, separated by a porous membrane. The number of cells that migrate to the lower chamber is quantified.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Chamber Setup: Use a 96-well Boyden chamber with 5.0 µm pore size polyester membrane inserts.

  • Cell Seeding: Seed the isolated neutrophils in the upper chamber in serum-free medium.

  • Chemoattractant and Compound Addition: Add the chemoattractant (e.g., IL-8 or MIP-2) and the test compound (PLAG or PLG) to the lower chamber.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification: Measure the number of migrated neutrophils in the lower chamber. This can be done by cell counting or by using a fluorescent dye (e.g., Calcein-AM) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (PLAG or PLG) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

Cytokine Production Assay (ELISA)

This assay quantifies the levels of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or serum.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody against the target cytokine and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add standards of known cytokine concentrations and samples (cell culture supernatants or diluted serum) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by PLAG and a typical experimental workflow.

PLAG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PLAG PLAG PLAG->TLR4 Modulates Trafficking p47phox p47phox PLAG->p47phox Inhibits Phosphorylation Rac1 Rac1 PLAG->Rac1 Inhibits Translocation MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 IKK IKK Complex TRAF6->IKK p_IRF3 p-IRF3 IRF3->p_IRF3 Phosphorylation NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Translocates NOX2 NOX2 p47phox->NOX2 Rac1->NOX2 ROS ROS NOX2->ROS Gene_Expression Gene Expression NFkB_nuc->Gene_Expression p_IRF3_nuc->Gene_Expression Cytokines Cytokines Gene_Expression->Cytokines IL-6, TNF-α, MIP-2

Caption: PLAG's Anti-inflammatory Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Cancer Cells) Treatment 3. Cell Treatment (Varying concentrations of PLAG/PLG) Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (PLAG and PLG solutions) Compound_Prep->Treatment Incubation 4. Incubation (Specified time period, e.g., 24h) Treatment->Incubation Viability 5a. Cell Viability Assay (e.g., MTT) Incubation->Viability Cytokine 5b. Cytokine Measurement (e.g., ELISA) Incubation->Cytokine Migration 5c. Cell Migration Assay (e.g., Transwell) Incubation->Migration Western 5d. Western Blot (e.g., for p-STAT3) Incubation->Western Data_Quant 6. Data Quantification (Absorbance, Fluorescence, etc.) Viability->Data_Quant Cytokine->Data_Quant Migration->Data_Quant Western->Data_Quant Stat_Analysis 7. Statistical Analysis (e.g., IC50 calculation) Data_Quant->Stat_Analysis Conclusion 8. Conclusion Stat_Analysis->Conclusion

Caption: General Experimental Workflow.

References

A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS Methods for Triglyceride Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate profiling of triglycerides is paramount in various fields, from disease biomarker discovery to food science. The two primary analytical workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods is not always straightforward and hinges on factors like the specific sample matrix, required sensitivity, and desired throughput. This guide provides an objective comparison of GC-MS and LC-MS methods for triglyceride analysis, supported by experimental data and detailed protocols, to aid in making an informed decision.

Quantitative Performance Comparison

The following table summarizes key performance parameters for typical GC-MS and LC-MS methods used in triglyceride analysis. The data presented is a synthesis of values reported in various validation studies.

Performance MetricGC-MS (as FAMEs)LC-MS/MS (intact Triglycerides)Citation
**Linearity (R²) **>0.99>0.978[1]
Limit of Detection (LOD) Low ng/mL rangepg/mL to low ng/mL range[2]
Limit of Quantitation (LOQ) ng/mL rangeng/mL range[2]
Precision (RSD%) <15%<15% (interday CV ~0.15)[1]
Accuracy/Recovery 85-115%80-120%
Throughput Lower (derivatization required)Higher (direct analysis possible)[3][4]
Specificity High for fatty acid compositionHigh for intact triglyceride species[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both GC-MS and LC-MS analysis of triglycerides.

GC-MS Protocol for Triglyceride Profiling (as Fatty Acid Methyl Esters - FAMEs)

Gas chromatography-mass spectrometry for triglyceride analysis typically involves a derivatization step to convert the non-volatile triglycerides into volatile fatty acid methyl esters (FAMEs).[6][7]

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue or fluid samples.

  • Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v) according to the Folch method.[8]

  • Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization: Transesterification to FAMEs:

  • To the dried lipid extract, add a reagent like 14% boron trifluoride in methanol (BF3-methanol).[9]

  • Heat the mixture at 60-100°C for a specified time (e.g., 1 hour) to ensure complete conversion of fatty acids to FAMEs.[10][11]

  • After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.[8]

  • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.[8]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 GC or similar.[10]

  • Column: A polar capillary column, such as a Supelcowax or HP-88, is typically used for FAME separation.[8][12]

  • Injector: Split/splitless injector, with an injection volume of 1 µL.[10][12]

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 120°C and ramping up to 250°C.[12]

  • Carrier Gas: Helium or nitrogen at a constant flow rate.[10]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Scan Range: m/z 50-500.[12]

    • Identification: FAMEs are identified by their retention times and comparison of their mass spectra with a library (e.g., NIST).

LC-MS/MS Protocol for Intact Triglyceride Profiling

Liquid chromatography-tandem mass spectrometry allows for the analysis of intact triglycerides without the need for derivatization.[13][14]

1. Sample Preparation and Lipid Extraction:

  • Similar to GC-MS, extract total lipids from the sample using a suitable solvent system.

  • Dissolve the dried lipid extract in a solvent compatible with the LC mobile phase, such as a mixture of isopropanol and hexane.[15]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UHPLC system like the Nexera™ UHPLC system.[3]

  • Column: A reverse-phase column, such as a C18 or C30, is commonly used.[1][13]

  • Mobile Phase: A gradient elution using two mobile phases is typical. For example:

    • Mobile Phase A: Acetonitrile/water mixture.

    • Mobile Phase B: Isopropanol/acetonitrile mixture.[15]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[3][12]

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode are commonly used.[12][16] Ammonium adducts ([M+NH4]+) are often monitored as precursor ions.[3]

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly specific and sensitive.[3][14] Precursor ion scanning or neutral loss scanning can be used for identification of triglyceride classes.[14][17]

Workflow and Method Comparison Diagrams

To visualize the experimental workflows and the logical relationship in cross-validation, the following diagrams are provided.

G cluster_sample Sample cluster_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow cluster_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Transesterification to FAMEs) Extraction->Derivatization For GC-MS LC_Separation LC Separation Extraction->LC_Separation For LC-MS (Direct Analysis) GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis Data Processing & Quantification MS_Detection_GC->Data_Analysis MS_Detection_LC MS/MS Detection (ESI/APCI) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

Caption: General workflow for triglyceride profiling by GC-MS and LC-MS.

G GCMS GC-MS Advantages: - High resolution for FAMEs - Robust and well-established - Lower initial instrument cost Disadvantages: - Requires derivatization - Not suitable for intact TGs - Potential for thermal decomposition LCMS LC-MS/MS Advantages: - Analysis of intact triglycerides - No derivatization needed - High specificity and sensitivity - Suitable for a wide range of lipids Disadvantages: - Higher instrument and operational cost - Potential for ion suppression

Caption: Key advantages and disadvantages of GC-MS vs. LC-MS/MS.

Concluding Remarks: Making the Right Choice

Both GC-MS and LC-MS are powerful techniques for the analysis of triglycerides.[15] Gas Chromatography (GC) is a well-established and robust technique that generally offers high sensitivity and resolution, particularly for the analysis of fatty acid profiles after transesterification.[10][15] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, on the other hand, allows for the analysis of intact triglycerides, which can provide more direct information about the triglyceride profile of a sample.[13][15] It is particularly well-suited for the analysis of a wide range of lipids without the need for derivatization.[14]

Ultimately, the decision to use GC-MS or LC-MS for triglyceride analysis will depend on the specific research question and the available resources. For routine quality control of known lipid compositions where high throughput is desired, a well-validated GC method may be more suitable. For complex samples or when the analysis of intact triglycerides is necessary for a deeper understanding of the lipidome, LC-MS is often the preferred method.[15] This guide provides the foundational information to assist researchers in navigating this choice and implementing a robust and reliable analytical method for their specific needs.

References

Navigating the Complex World of Triglyceride Separation: A Guide to Chromatography Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of triglycerides are paramount. This guide provides an objective comparison of different chromatography columns, supported by experimental data, to aid in the selection of the most suitable tools for your analytical needs.

The separation of triglycerides, which are the primary components of fats and oils, is crucial for various applications, including food quality control, lipid metabolism research, and the development of lipid-based drug delivery systems.[1] The choice of chromatography column significantly impacts the resolution, selectivity, and overall efficiency of this separation. This guide delves into the performance of commonly used columns, offering a comparative overview to inform your methodological choices.

The Contenders: A Look at Common Chromatography Columns

The most prevalent columns for triglyceride separation fall under the umbrella of reversed-phase high-performance liquid chromatography (RP-HPLC).[2] Within this category, C18, C30, and silver-ion columns are the workhorses, each offering distinct advantages.

  • C18 (Octadecylsilyl) Columns: These are the most widely used columns in reversed-phase chromatography.[3] They separate triglycerides primarily based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[1] While versatile, they may not always provide sufficient resolution for complex mixtures of structurally similar triglycerides.[4][5]

  • C30 Columns: Offering enhanced shape selectivity compared to their C18 counterparts, C30 columns are particularly adept at separating hydrophobic, structurally related isomers.[4][5] This increased selectivity can lead to higher resolution in the analysis of complex samples like cooking oils.[4][6]

  • Silver-Ion (Ag+) Columns: This specialized type of column is the method of choice for separating triglycerides based on their degree and type of unsaturation.[1][7] The silver ions interact with the double bonds of the fatty acid chains, allowing for the separation of isomers that would co-elute on standard C18 or C30 columns.

Performance Head-to-Head: A Comparative Analysis

The selection of an appropriate column is dictated by the specific analytical goal. The following table summarizes the key performance characteristics of C18, C30, and silver-ion columns based on available data.

Column TypePrimary Separation PrincipleKey AdvantagesIdeal Applications
C18 (ODS) Equivalent Carbon Number (ECN) - based on chain length and degree of unsaturation.[1][2]Versatility, wide availability, good for general triglyceride profiling.Routine analysis of fats and oils, quality control.
C30 Enhanced shape selectivity for hydrophobic molecules.[4][5]Higher resolution for structurally similar triglycerides and isomers compared to C18.[4][6]Detailed analysis of complex oils, separation of carotenoids and other lipids.[5]
Silver-Ion (Ag+) Degree and geometry (cis/trans) of unsaturation.[1][7]Unparalleled separation of isomers based on unsaturation.In-depth analysis of isomeric triglycerides, fatty acid methyl esters (FAMEs).[7]

Experimental Corner: Protocols for Triglyceride Separation

The following are generalized experimental protocols for Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC, which are the two primary HPLC-based approaches for separating triglyceride isomers.[1]

Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

This method separates triglycerides based on their equivalent carbon number (ECN).[1]

1. Sample Preparation:

  • Dissolve the lipid sample in a non-polar solvent like hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.[1]

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a column oven and a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[1]

  • Column: A C18 or C30 column is typically used. For example, a Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm has been shown to be effective.[1]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and 2-propanol is common. The exact ratio may need optimization.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintaining a controlled column temperature, for instance at 18°C, is crucial for reproducible results.[1]

  • Injection Volume: 5-20 µL.[1]

Silver-Ion HPLC for Unsaturation-Based Isomer Separation

This technique is the preferred method for separating isomers based on the degree and type of unsaturation.[1]

1. Sample Preparation:

  • Similar to NARP-HPLC, dissolve the lipid sample in a suitable non-polar solvent and filter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).

  • Column: A silver-ion column, such as a Varian ChromSpher Lipids column.[7]

  • Mobile Phase: An isocratic solvent system, for example, a low percentage of acetonitrile in hexane (e.g., 1.0% or 1.5%), is often used.[7]

  • Flow Rate: Dependent on the column dimensions and particle size, but typically in the range of 0.5-1.5 mL/min.

  • Column Temperature: Column temperature can be varied (e.g., 10°C, 20°C, 30°C, or 40°C) to optimize the separation of specific isomers.[7]

  • Injection Volume: Typically 5-20 µL.

Visualizing the Workflow

To better understand the process, the following diagram illustrates a typical experimental workflow for triglyceride analysis using chromatography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection cluster_analysis Data Analysis sp1 Lipid Extraction sp2 Dissolution in Solvent sp1->sp2 sp3 Filtration (0.2 µm) sp2->sp3 cs1 HPLC/UHPLC System sp3->cs1 Injection cs2 Column Selection (C18, C30, Ag+) cs1->cs2 cs3 Mobile Phase Gradient/ Isocratic Elution cs2->cs3 d1 ELSD / MS cs3->d1 da1 Peak Identification d1->da1 da2 Quantification da1->da2

Caption: A generalized workflow for triglyceride analysis.

Conclusion

The choice of a chromatography column is a critical decision in the analysis of triglycerides. While C18 columns serve as a reliable option for general profiling, C30 columns offer superior resolution for complex mixtures of structurally similar triglycerides. For the intricate task of separating isomers based on unsaturation, silver-ion columns are indispensable. By understanding the distinct separation mechanisms and performance characteristics of these columns, researchers can optimize their analytical methods to achieve accurate and reproducible results. For comprehensive analysis of complex lipid samples, a multi-dimensional approach combining these techniques is often recommended.[1]

References

A Comparative Guide to Diacylglycerols in Protein Kinase C Activation: Focusing on 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) and other common diacylglycerols (DAGs) in their ability to activate Protein Kinase C (PKC), a crucial family of enzymes in cellular signaling. This document synthesizes available experimental data to offer an objective overview for researchers in cell biology and drug development.

Introduction to Diacylglycerols and Protein Kinase C Activation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the presence of diacylglycerol (DAG), a second messenger generated at the cell membrane. DAGs, along with phosphatidylserine (PS), recruit PKC to the membrane and induce a conformational change that relieves autoinhibition, leading to kinase activation.

The specific structure of the DAG molecule, particularly the fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone, can significantly influence its potency and selectivity for different PKC isoforms. This guide explores these differences, with a special focus on this compound.

Comparative Analysis of Diacylglycerol Potency in PKC Activation

While direct quantitative data comparing the activation of various PKC isoforms by this compound (PLG) to other diacylglycerols is limited in publicly available literature, extensive research has been conducted on other DAG species. The following tables summarize the known effects of various well-characterized DAGs on different PKC isoforms. This data provides a valuable framework for understanding the structure-activity relationships of DAG-mediated PKC activation.

It is important to note that the acetylated form of PLG, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been studied for its immunomodulatory effects and has been shown to attenuate the activation of atypical PKC (aPKC) isoforms. However, aPKCs are not directly activated by diacylglycerols, and the presence of the acetyl group in PLAG may alter its interaction with conventional and novel PKC isoforms.

Quantitative Comparison of Various Diacylglycerols on PKC Isoform Activation
Diacylglycerol (DAG) SpeciesPKC IsoformEffect on ActivationReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) PKCα, PKCδSignificantly higher stimulatory effect compared to SDG and SEG.[1]Madhyastha et al., 2002
PKCβILower stimulatory effect compared to SDG and SEG.[1]Madhyastha et al., 2002
PKCγNo significant difference in activation compared to SDG and SEG.[1]Madhyastha et al., 2002
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) PKCβIHigher stimulatory effect compared to SAG.[1]Madhyastha et al., 2002
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) PKCβIHigher stimulatory effect compared to SAG.[1]Madhyastha et al., 2002
Unsaturated 1,2-diacylglycerols PKCαGenerally more potent activators than saturated 1,2-diacylglycerols.N/A
1,2-dioctanoyl-sn-glycerol (DOG) General PKCPotent activator of PKC.N/A
1-Oleoyl-2-acetyl-sn-glycerol (OAG) General PKCA commonly used synthetic analog for PKC activation studies.N/A

Signaling Pathways

The activation of conventional and novel PKC isoforms by DAG is a central event in many signaling pathways. Upon binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG recruits and activates PKC at the plasma membrane.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (Cytosolic) DAG->PKC_inactive recruits & activates PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Cellular Response Downstream->Cellular_Response

Canonical PKC Activation Pathway

Experimental Protocols

Accurate assessment of PKC activation by different diacylglycerols requires robust experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro PKC Activity Assay using Lipid Vesicles

This assay measures the kinase activity of purified PKC in the presence of lipid vesicles containing various diacylglycerols.

Materials:

  • Purified PKC isoforms

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS)

  • Diacylglycerols of interest (e.g., PLG, SAG, OAG)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a lipid mixture of POPC, POPS, and the desired diacylglycerol in chloroform. A common molar ratio is 75:24:1 (POPC:POPS:DAG).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in the kinase reaction buffer by vortexing.

    • Sonicate the lipid suspension to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the prepared lipid vesicles, purified PKC, and Histone H1.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding cold TCA to precipitate the proteins.

    • Filter the reaction mixture through a phosphocellulose filter paper to capture the phosphorylated Histone H1.

    • Wash the filter paper extensively with TCA to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated per minute per microgram of enzyme).

    • Compare the activity of PKC in the presence of different diacylglycerols.

Experimental_Workflow A 1. Lipid Vesicle Preparation B Mix Lipids (POPC, POPS, DAG) in Chloroform A->B C Dry to Form Lipid Film B->C D Resuspend in Buffer & Sonicate C->D F Combine Vesicles, PKC, & Histone H1 D->F E 2. Kinase Reaction E->F G Add [γ-³²P]ATP & Incubate F->G I Stop with TCA & Filter G->I H 3. Termination & Measurement H->I J Wash Filter & Measure Radioactivity I->J L Calculate & Compare PKC Activity J->L K 4. Data Analysis K->L

In Vitro PKC Activity Assay Workflow

Conclusion

The activation of Protein Kinase C by diacylglycerols is a highly specific process influenced by the structure of the DAG molecule. While data on well-characterized DAGs like SAG, SDG, and OAG reveal isoform-specific activation patterns, there is a notable gap in the literature regarding the quantitative effects of this compound on conventional and novel PKC isoforms. Further research is required to fully elucidate the comparative potency and efficacy of PLG in order to leverage its potential in research and therapeutic applications. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

Unveiling the Lipidome: A Researcher's Guide to Quantitative Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the journey from sample to insight begins with a critical, yet often challenging, first step: lipid extraction. The chosen method can significantly impact the quantitative accuracy and comprehensive coverage of the lipidome. This guide provides an objective comparison of three widely-used lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—supported by experimental data to empower informed decisions in your lipidomics workflow.

The "gold standard" methods developed by Folch and Bligh and Dyer have long been staples in lipid research.[1] These chloroform/methanol-based protocols are renowned for their high efficiency in extracting a broad range of lipids from various biological samples, including tissues and biofluids.[1] However, concerns over the toxicity of chloroform have spurred the development of safer and more streamlined alternatives, such as the MTBE method, which has demonstrated comparable or even superior recovery for certain lipid classes.[2][3]

Quantitative Comparison of Lipid Extraction Methods

The efficiency of a lipid extraction method is often evaluated based on the recovery of various lipid classes, which can differ significantly in their polarity. The following table summarizes quantitative data from comparative studies, highlighting the performance of the Folch, Bligh-Dyer, and MTBE (also referred to as Matyash) methods.

Lipid ClassFolch MethodBligh-Dyer MethodMTBE (Matyash) MethodKey Findings
Total Lipids High recovery, often considered the "gold standard".[1][7]High recovery, comparable to Folch for samples with <2% lipid content.[8]Comparable or slightly better recovery than Bligh-Dyer.[2]The Folch method generally yields a higher amount of total lipids, especially in samples with high lipid content.[7][8]
Phospholipids (e.g., PC, PE) High efficiency.[9]High efficiency, similar to Folch.[9]Good recovery, with some studies showing slightly better recovery of certain species.[2]All three methods are generally effective for major phospholipid classes.
Lysophospholipids (e.g., LPC, LPE) Higher peak areas for LPCs compared to MTBE in some studies.[10]Higher peak areas for LPCs compared to MTBE in some studies.[10]May show lower recovery for highly polar lipids like LPC compared to Folch and Bligh-Dyer.[11]Folch and Bligh-Dyer methods may be more efficient for extracting highly polar lysophospholipids.[10][11]
Triglycerides (TG) Effective extraction.[9]Effective, but may underestimate in high-lipid samples compared to Folch.[8]Good recovery, comparable to Bligh-Dyer.[2]The choice of method can influence the quantification of nonpolar lipids like TGs.
Cholesteryl Esters (CE) Good extraction efficiency.[9]Good extraction efficiency.[9]Comparable recovery to Bligh-Dyer.[2]All methods perform well for this nonpolar lipid class.
Ceramides (Cer) Effective extraction.[9]Effective extraction.[9]Slightly better recovery from high-lipid-content plasma samples compared to Bligh-Dyer.[2]The MTBE method may offer an advantage for ceramide extraction in certain sample types.[2]
Method Reproducibility (CV%) Median intra-assay CV% of 15.1 in one study.[11]Not explicitly stated in the provided results.Median intra-assay CV% of 21.8 in one study.[11]The Alshehry method (a single-phase butanol/methanol method) showed a lower CV% (14.1) in the same study, suggesting potentially higher reproducibility.[11]
Overall Recovery Average recovery of 86% in one study.[11]Not explicitly stated in the provided results.Average recovery of 73% in one study.[11]A single-phase butanol/methanol method (Alshehry) showed the highest average recovery at 99% in the same comparative study.[11]

Note: The data presented is a synthesis from multiple studies and performance may vary depending on the specific sample matrix and experimental conditions.

Experimental Workflows and Methodologies

A comprehensive understanding of the procedural differences between these methods is crucial for their successful implementation.

G General Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling cluster_interpretation Interpretation SampleCollection Sample Collection (Tissue, Plasma, etc.) LipidExtraction Lipid Extraction (Folch, Bligh-Dyer, MTBE) SampleCollection->LipidExtraction PhaseSeparation Phase Separation LipidExtraction->PhaseSeparation OrganicPhaseCollection Organic Phase Collection PhaseSeparation->OrganicPhaseCollection DryingAndReconstitution Drying & Reconstitution OrganicPhaseCollection->DryingAndReconstitution MS_Analysis Mass Spectrometry Analysis (LC-MS/MS, Shotgun) DryingAndReconstitution->MS_Analysis DataProcessing Data Processing (Peak Picking, Alignment) MS_Analysis->DataProcessing LipidIdentification Lipid Identification DataProcessing->LipidIdentification Quantification Quantification LipidIdentification->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Caption: A typical experimental workflow in a lipidomics study.

The following diagram illustrates the key procedural differences between the Folch, Bligh-Dyer, and MTBE lipid extraction methods.

G Comparison of Lipid Extraction Methodologies cluster_folch Folch Method cluster_bd Bligh-Dyer Method cluster_mtbe MTBE (Matyash) Method F1 Homogenize sample with Chloroform:Methanol (2:1) F2 Add water or 0.9% NaCl to induce phase separation F1->F2 F3 Centrifuge F2->F3 F4 Collect lower organic phase F3->F4 BD1 Add Chloroform and Methanol to sample (1:2) BD2 Add Chloroform to create monophasic mixture BD1->BD2 BD3 Add water to induce phase separation BD2->BD3 BD4 Centrifuge BD3->BD4 BD5 Collect lower organic phase BD4->BD5 M1 Add Methanol to sample M2 Add MTBE M1->M2 M3 Incubate M2->M3 M4 Add water to induce phase separation M3->M4 M5 Centrifuge M4->M5 M6 Collect upper organic phase M5->M6

References

A Researcher's Guide to Evaluating the Purity of Synthetic 1-Palmitoyl-2-linoleoyl-rac-glycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of lipid standards is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthetic 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a crucial diacylglycerol (DAG) involved in cellular signaling. We present a comparative overview of commercially available standards, detailed experimental protocols for purity assessment, and visualizations of analytical workflows and relevant biological pathways.

Comparative Purity of Commercially Available Diacylglycerol Standards

Obtaining a precise, side-by-side comparison of the purity of this compound from various commercial suppliers can be challenging, as detailed certificates of analysis are not always publicly accessible. However, based on available product information, the stated purity of PLG and its common alternatives varies. Researchers should always request a lot-specific certificate of analysis before purchase.

For comparison, we have compiled the stated purities of PLG and two common alternative diacylglycerol standards: 1,2-Dioleoyl-rac-glycerol and 1-Stearoyl-2-arachidonoyl-rac-glycerol.

ProductSupplier ASupplier BSupplier C
This compound Not specifiedNot specifiedNot specified
1,2-Dioleoyl-rac-glycerol ≥97%[1]98%≥95%[2]
1-Stearoyl-2-arachidonoyl-rac-glycerol ≥95%[3][4]≥98%≥95%[3][5]

Note: This table is illustrative and based on publicly available data, which may not be exhaustive. Purity can vary between lots.

Key Experimental Protocols for Purity Evaluation

A multi-pronged approach is recommended for the comprehensive evaluation of PLG purity. The following are detailed protocols for three critical analytical techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Overall Purity

HPLC-CAD is a powerful technique for separating and quantifying non-volatile compounds like diacylglycerols without the need for chromophores. The Charged Aerosol Detector provides a near-universal response to non-volatile analytes, making it ideal for purity assessment.

Protocol:

  • Instrumentation: A high-performance liquid chromatography system equipped with a Charged Aerosol Detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable for separating diacylglycerol isomers.

  • Mobile Phase: A gradient of two solvents is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Nebulizer Gas (Nitrogen): 35 psi

  • Sample Preparation: Dissolve the PLG standard in a suitable organic solvent (e.g., chloroform or methanol/chloroform mixture) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 5 µL.

  • Data Analysis: Purity is determined by the area percentage of the main PLG peak relative to the total area of all detected peaks.

Gas Chromatography of Fatty Acid Methyl Esters (GC-FAME) for Fatty Acid Composition

To verify the correct fatty acid composition of the PLG standard (one palmitic acid and one linoleic acid), the sample is first transesterified to convert the fatty acids into their volatile methyl ester derivatives (FAMEs), which are then analyzed by gas chromatography.

Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., 100 m x 0.25 mm, 0.2 µm film thickness), is required to separate the FAMEs.

  • Sample Preparation (Transesterification):

    • Weigh approximately 10 mg of the PLG standard into a screw-cap glass tube.

    • Add 2 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes.

    • Cool and add 2 mL of 14% boron trifluoride in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 4 minutes.

      • Ramp to 240°C at 3°C/min.

      • Hold at 240°C for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector Temperature: 260°C.

  • Data Analysis: Identify the FAME peaks by comparing their retention times with those of a known FAME standard mixture. The relative percentage of each fatty acid is calculated from the peak areas. For pure PLG, the expected ratio of palmitic acid methyl ester to linoleic acid methyl ester should be approximately 1:1.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a precise amount of the PLG standard (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a precise amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, characteristic signal of the PLG (e.g., specific glycerol backbone protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the PLG standard can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing Workflows and Biological Pathways

To further clarify the experimental processes and the biological relevance of PLG, the following diagrams are provided.

Experimental_Workflow_Purity_Analysis cluster_sample Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_gc GC-FAME Analysis cluster_qnmr qNMR Analysis PLG Synthetic PLG Standard HPLC_Sample Dissolve in Solvent PLG->HPLC_Sample Transesterification Transesterification to FAMEs PLG->Transesterification qNMR_Sample Weigh with Internal Standard PLG->qNMR_Sample HPLC Inject into HPLC-CAD HPLC_Sample->HPLC HPLC_Data Peak Area Analysis (Overall Purity) HPLC->HPLC_Data GC Inject into GC-FID Transesterification->GC GC_Data Peak Identification & Area % (Fatty Acid Composition) GC->GC_Data qNMR Acquire ¹H NMR Spectrum qNMR_Sample->qNMR qNMR_Data Signal Integration & Calculation (Absolute Purity) qNMR->qNMR_Data

Workflow for the comprehensive purity assessment of synthetic PLG standards.

Diacylglycerols like PLG are critical second messengers in various cellular signaling pathways. A key role is the activation of Protein Kinase C (PKC), which regulates a multitude of cellular processes.

DAG_PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (e.g., PLG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC recruits & activates ER Endoplasmic Reticulum IP3->ER binds to receptor Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream phosphorylates substrates Ca Ca²⁺ Ca->PKC co-activates (for conventional PKCs) ER->Ca releases Extracellular Extracellular Signal Extracellular->Receptor

Simplified signaling pathway showing DAG-mediated activation of Protein Kinase C.

By employing these rigorous analytical techniques and understanding the biological context of this compound, researchers can ensure the quality of their standards, leading to more reliable and impactful scientific discoveries.

References

Navigating the Analytical Maze: A Comparative Guide to the Accurate and Precise Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount. This guide provides a comprehensive comparison of analytical methodologies for the precise measurement of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a key diacylglycerol, in certified reference materials (CRMs). We delve into the performance of prevalent analytical techniques, supported by experimental data, to empower informed decisions in your analytical workflows.

The integrity of research and development in lipidomics and related fields hinges on the ability to reliably quantify specific lipid molecules. This compound, a diacylglycerol (DAG), plays a significant role in various physiological processes, including acting as a second messenger in signaling pathways. Certified reference materials (CRMs) provide a benchmark for analytical accuracy, ensuring that measurements are traceable and comparable across different laboratories and methodologies. This guide will explore the accuracy and precision of common analytical techniques used for the quantification of this compound in these essential materials.

Performance Comparison of Analytical Methodologies

The quantification of diacylglycerols like this compound is typically achieved through chromatographic techniques coupled with various detectors. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method presents a unique set of advantages and limitations in terms of accuracy, precision, sensitivity, and sample preparation complexity.

The following table summarizes the typical performance characteristics of these methods for the quantification of diacylglycerols, based on available literature for similar lipid species. It is important to note that while specific performance data for this compound is not extensively published, the data presented for other diacylglycerols provides a reliable proxy for expected analytical performance.

Analytical MethodAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD) & Limit of Quantification (LOQ)ThroughputKey Considerations
HPLC-CAD 93 - 114%[1]0.4 - 9.0%[1][2]LOD: <1.85 µg/ml, LOQ: <6.16 µg/ml[3]ModerateGood for a wide range of lipids without the need for derivatization. Response is independent of the analyte's optical properties.[4]
GC-MS 87 - 108% (for fatty acids)[5]< 15%[5]High sensitivity, dependent on derivatizationModerate to HighRequires derivatization to increase volatility, which can introduce variability. Provides detailed structural information.[6]
LC-MS/MS 77 - 95%[7]< 15%[7]LOD: 0.1 ng/mL, LOQ: 0.05 - 50 ng/mL[8]HighHigh selectivity and sensitivity, ideal for complex matrices. Method validation is crucial due to potential matrix effects.[9][10]

Note: The data presented are indicative and can vary based on the specific instrumentation, experimental conditions, and the matrix of the certified reference material.

Experimental Protocols

Detailed and standardized experimental protocols are critical for achieving reproducible and accurate results. Below are representative methodologies for the quantification of this compound using the aforementioned techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method offers a robust approach for quantifying diacylglycerols without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh a known amount of the certified reference material.

  • Dissolve the CRM in an appropriate organic solvent (e.g., a mixture of chloroform and methanol).

  • Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.

2. HPLC-CAD System and Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, and a charged aerosol detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and isopropanol can effectively separate different lipid classes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • CAD Settings: Nebulizer temperature and gas pressure should be optimized for the specific mobile phase composition.

3. Quantification:

  • A calibration curve is constructed using a certified reference standard of this compound at various concentrations.

  • The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high-resolution separation and structural information but requires derivatization of the diacylglycerol.

1. Sample Preparation and Derivatization:

  • Accurately weigh the CRM and dissolve it in a suitable solvent.

  • The diacylglycerols are converted to their more volatile trimethylsilyl (TMS) ethers by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at an elevated temperature.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A capillary column suitable for high-temperature analysis of lipids (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set to a high temperature (e.g., 300°C) to ensure complete volatilization.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized diacylglycerols. For example, an initial temperature of 150°C held for 1 minute, then ramped to 350°C at 10°C/min and held for 10 minutes.

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3. Quantification:

  • An internal standard (e.g., a deuterated diacylglycerol) is added to the sample prior to derivatization to correct for variations in sample preparation and injection.

  • A calibration curve is prepared using the certified reference standard and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of lipids in complex mixtures.

1. Sample Preparation:

  • Sample preparation is similar to HPLC-CAD, involving accurate weighing, dissolution in an appropriate solvent mixture, and filtration.

2. LC-MS/MS System and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water with a small amount of formic acid and acetonitrile or methanol is commonly used.

  • MS/MS System: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

3. Quantification:

  • An isotopically labeled internal standard (e.g., this compound-d5) is added to the sample to ensure the highest accuracy and precision.

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the reference standard.

Visualizing the Workflow and Biological Context

To further clarify the analytical process and the biological relevance of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification CRM Certified Reference Material Dissolution Dissolution in Solvent CRM->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Optional Filtration Filtration Dissolution->Filtration Derivatization->Filtration HPLC_CAD HPLC-CAD Filtration->HPLC_CAD Injection GC_MS GC-MS Filtration->GC_MS Injection LC_MSMS LC-MS/MS Filtration->LC_MSMS Injection Peak_Integration Peak Integration HPLC_CAD->Peak_Integration GC_MS->Peak_Integration LC_MSMS->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for diacylglycerol quantification.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling (e.g., Gene Expression, Cell Growth) PKC_active->Downstream Phosphorylates Targets Ligand Ligand Ligand->Receptor Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Ca_release->PKC_inactive Recruits & Activates

Caption: Diacylglycerol-mediated Protein Kinase C activation.

Conclusion

The accurate and precise quantification of this compound in certified reference materials is achievable through several robust analytical techniques. The choice of method will depend on the specific requirements of the laboratory, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. While HPLC-CAD offers a straightforward approach without derivatization, GC-MS provides detailed structural information, and LC-MS/MS delivers the highest sensitivity and selectivity. By understanding the performance characteristics and adhering to detailed experimental protocols, researchers can ensure the reliability and integrity of their analytical data, ultimately advancing our understanding of the critical roles of diacylglycerols in biological systems.

References

Head-to-Head Comparison of Internal Standards for Diacylglycerol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of diacylglycerols (DAGs) is crucial for understanding their role as key signaling molecules and metabolic intermediates. Given their low abundance and susceptibility to ionization variability in mass spectrometry, the choice of an appropriate internal standard (IS) is paramount for reliable analysis. This guide provides a head-to-head comparison of commonly used internal standards for DAG quantification, supported by experimental protocols and data.

Comparison of Internal Standard Types

For mass spectrometry-based lipidomics, internal standards are essential to correct for analyte loss during sample preparation and for variations in instrument response. The two primary categories of internal standards used for DAG analysis are Stable Isotope-Labeled (SIL) Standards and Structural Analogs .

  • Stable Isotope-Labeled (SIL) Standards: These are considered the "gold standard" in quantitative mass spectrometry. They are chemically identical to the endogenous DAG species of interest, but a few atoms are replaced with heavy isotopes (e.g., ²H or ¹³C). Deuterated standards (e.g., d5-DAG) are commonly used. The key advantage is that they co-elute with the analyte and have nearly identical ionization efficiencies, providing the most accurate correction for matrix effects and other experimental variations.[1][2]

  • Structural Analogs: These standards are chemically similar but not identical to the endogenous DAGs. The most common structural analogs are odd-chain DAGs (e.g., 1,3-diheptadecanoin, C17:0) or those with fatty acids not typically found in the biological system being studied.[1][3] They are often more cost-effective than SIL standards but may not perfectly mimic the chromatographic behavior and ionization response of all endogenous DAG species, which can be a limitation.[4][5]

Quantitative Performance Comparison

While direct, comprehensive head-to-head studies are scarce, the following table summarizes the expected performance characteristics of different internal standard types based on established principles in quantitative lipidomics.

Performance MetricStable Isotope-Labeled (e.g., Deuterated)Structural Analog (e.g., Odd-Chain)Key Considerations
Correction for Matrix Effects SuperiorEffectiveSIL standards co-elute and experience the same ion suppression/enhancement as the analyte, providing better correction.[1]
Correction for Extraction Recovery ExcellentGoodBoth perform well, but the identical chemical properties of SIL standards ensure they more closely mimic the recovery of endogenous lipids.
Chromatographic Co-elution Excellent (Identical)VariableStructural differences can lead to different retention times, potentially compromising accuracy if matrix effects vary across the chromatographic peak.[1]
Linearity & Dynamic Range ExcellentGoodA study using 1,3-di15:0 DAG as an internal standard demonstrated a linear dynamic range of over 2,500-fold.[3] SIL standards are expected to provide excellent linearity.
Precision & Accuracy HighGenerally GoodThe use of a stable isotope internal standard for each DAG species ensures high accuracy.[6] However, good reproducibility (CV < 10.8%) has been achieved with odd-chain standards.[3]
Commercial Availability Limited and ExpensiveMore Widely Available and Cost-EffectiveThe availability of specific SIL standards for every endogenous DAG is limited.[4][6]
Risk of Isotopic Overlap Low (with sufficient mass shift)NoneThe mass difference between the SIL standard and the analyte must be large enough to avoid overlap with natural ¹³C isotopes.

Mandatory Visualizations

Experimental Workflow for DAG Analysis

The general workflow for the quantitative analysis of diacylglycerols using an internal standard involves several key stages from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Derivatize Derivatization (Optional) (e.g., with DMG) Extract->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Integrate Peak Integration LCMS->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify Report Data Reporting Quantify->Report

General workflow for DAG analysis using an internal standard.
Diacylglycerol Signaling Pathway

Diacylglycerol is a critical second messenger produced by the action of Phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC) and downstream cellular responses.[7][8]

G Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release (from ER) IP3->Ca Triggers Response Cellular Responses PKC->Response Phosphorylates Substrates Ca->Response Modulates Activity

Simplified Phospholipase C signaling pathway producing DAG.

Experimental Protocols

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a common method for extracting total lipids from biological samples.[3][9]

  • Homogenization : Homogenize the tissue sample (e.g., ~50 mg) in a suitable buffer.

  • Internal Standard Addition : Add a known amount of the chosen internal standard (e.g., 1,3-di15:0 DAG or a deuterated DAG standard) to the homogenate.[3] This should be the very first step to account for losses throughout the procedure.

  • Solvent Addition : To the homogenate, add chloroform and methanol to achieve a single-phase solution of chloroform/methanol/water (typically in a 1:2:0.8 v/v/v ratio). Vortex thoroughly.

  • Phase Separation : Add additional chloroform and water to induce phase separation, bringing the final solvent ratio to approximately 2:2:1.8 (chloroform/methanol/water). Vortex again and centrifuge (e.g., 1000 x g for 10 minutes) to separate the phases.

  • Collection : Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

  • Drying : Dry the collected organic phase under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Derivatization of Diacylglycerols (DMG Derivatization)

To enhance detection sensitivity by mass spectrometry, DAGs can be derivatized to introduce a permanent positive charge.[3][6]

  • Reagent Preparation : Prepare solutions of N,N-dimethylglycine (DMG), 4-dimethylaminopyridine (DMAP), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in anhydrous chloroform.

  • Reaction : Re-dissolve the dried lipid extract in a small volume of chloroform. Add the DMG, DMAP, and EDC solutions to the lipid extract.

  • Incubation : Vortex the mixture, flush with nitrogen, cap the tube, and incubate at 45°C for 90 minutes.[3]

  • Quenching and Extraction : Terminate the reaction by adding a chloroform/methanol mixture and an ammonium hydroxide solution. Perform a liquid-liquid extraction as described in the lipid extraction protocol to purify the derivatized DAGs.

  • Final Preparation : Dry the final organic phase and reconstitute in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general protocol for the analysis of derivatized DAGs. Conditions should be optimized for the specific instrument and internal standards used.

  • Chromatography : Reversed-phase liquid chromatography (RPLC) is often used to separate DAG species.

    • Column : A C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm).[6]

    • Mobile Phase A : Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

    • Mobile Phase B : Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

    • Gradient : A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the DAG species based on their hydrophobicity.

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves monitoring a specific precursor-to-product ion transition for each DAG species and for the internal standard. For derivatized DAGs, a common product ion corresponding to the derivative tag can often be used.[3]

    • Quantification : The amount of each endogenous DAG species is calculated by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve.[3]

References

Safety Operating Guide

Safe Disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol, ensuring compliance and minimizing risk.

I. Hazard Assessment and Safety Data

This compound and structurally similar triglycerides are generally not classified as hazardous substances according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to handle all laboratory chemicals with appropriate caution.

The following table summarizes the hazard ratings for a representative compound, 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol, which indicates a low level of immediate risk under standard laboratory conditions.[1]

Hazard ClassificationRating (Scale 0-4)Description
NFPA
Health0No hazard beyond that of ordinary combustible material.
Fire0Will not burn under typical fire conditions.
Reactivity0Normally stable, even under fire exposure conditions, and is not reactive with water.
HMIS
Health0No significant risk to health.
Flammability0Not combustible.
Reactivity0Minimal hazard.

NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System.

II. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn.

  • Gloves: Use impermeable gloves resistant to oils and greases.

  • Eye Protection: Wear safety glasses or goggles to prevent accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Handle the substance in a well-ventilated area.[2][3] While not required, a fume hood can provide an additional layer of safety.

III. Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The process involves segregation, containment, labeling, and transfer of the waste material.

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment Phase cluster_label Labeling & Storage Phase cluster_dispose Final Disposal Phase A 1. Don Personal Protective Equipment B 2. Identify Waste (Pure compound, solution, or contaminated materials) A->B Proceed C 3. Select Appropriate Waste Container (Chemically compatible, sealable) B->C D 4. Transfer Waste into Container C->D E 5. Label Container (Full chemical name, 'Waste', date) D->E F 6. Store in Designated Secondary Containment Area E->F G 7. Arrange for Pickup by Institutional EHS F->G H 8. Document Waste Manifest G->H

Caption: Disposal workflow for this compound.

IV. Step-by-Step Disposal Protocol

This protocol provides detailed steps for the disposal of pure this compound, solutions containing the compound, and contaminated labware.

1. Waste Segregation:

  • Pure Compound/Solutions: Do not mix with other waste streams, particularly halogenated solvents or heavy metals.

  • Contaminated Materials: Items such as pipette tips, gloves, and absorbent pads should be collected separately from the liquid waste.

2. Containment:

  • Liquid Waste: Collect in a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle). Ensure the container is not completely full to allow for expansion.

  • Solid Waste: Place contaminated items into a designated, labeled solid waste container or a sealed, labeled bag.[2]

3. Special Precaution for Absorbent Materials:

  • Materials such as paper towels, rags, or vermiculite used to absorb spills of this compound may be prone to auto-oxidation, which can generate heat and lead to spontaneous combustion.[4]

  • CRITICAL STEP: Before disposal, thoroughly wet any oil-soaked absorbent materials with water to dissipate heat and prevent ignition.[4] These wetted materials should then be placed in a sealed container.

4. Labeling:

  • Clearly label the waste container with the following information:

    • "Waste: this compound"

    • List any solvents if it is a solution.

    • The date of accumulation.

    • The name of the principal investigator or laboratory.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from ignition sources and incompatible materials, such as strong oxidizing agents.[2][4]

  • Utilize secondary containment (e.g., a chemical-resistant tray) to prevent the spread of material in case of a leak.

6. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the chemical waste.

  • Follow all institutional and local regulations for waste manifests and handover procedures.

  • Disposal may involve incineration in a licensed facility or burial in a designated landfill, as determined by waste management authorities.[5]

V. Spill Management Decision Tree

In the event of a spill, the following decision tree outlines the appropriate response protocol.

SpillManagement A Spill Occurs B Assess Spill Size and Location A->B C Is the spill large or in a poorly ventilated area? B->C D Evacuate Area. Alert EHS. Restrict Access. C->D Yes E Contain spill with inert absorbent material (e.g., vermiculite, sand) C->E No F Clean up spill using appropriate PPE E->F G Wet absorbent material with water F->G H Place in a sealed container for disposal G->H I Decontaminate the area H->I

Caption: Decision tree for managing spills of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific protocols and your local waste management authority for any additional requirements.

References

Personal protective equipment for handling 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Palmitoyl-2-linoleoyl-rac-glycerol. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.

While this compound and similar triglycerides are generally not classified as hazardous substances, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] Direct contact may cause transient eye discomfort, and materials soaked with the oil could present a fire hazard through auto-oxidation.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Safety glasses with side shieldsNitrile glovesStandard laboratory coatNot generally required
Heating or Generating Aerosols Chemical splash gogglesNitrile glovesFlame-retardant lab coatUse in a well-ventilated area or fume hood
Large Volume Transfers (>1L) Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coatNot generally required if performed in a well-ventilated area
Spill Cleanup Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Standard laboratory coatNot required for small spills; use appropriate respiratory protection for large spills or in confined spaces
Storage and Transport within Facility Safety glassesNot generally requiredStandard laboratory coatNot required

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for the lifecycle of this compound within a laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order specifications.

  • Wear safety glasses and a lab coat during inspection.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, heat, sparks, and open flames.[3]

  • Consult the product's technical data sheet for specific storage temperature recommendations.

3. Handling and Use:

  • Always handle the substance in a well-ventilated area. For procedures that may generate aerosols, use a fume hood.

  • Wear appropriate PPE as detailed in the table above.

  • Avoid contact with eyes, skin, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • "Oily cleaning rags should be collected regularly and immersed in water, or spread to dry in safe-place away from direct sunlight or stored, immersed, in solvents in suitably closed containers" to prevent spontaneous combustion.[5]

4. Spill Management:

  • Minor Spills: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[5]

  • Major Spills: Evacuate the area. Contain the spill to prevent it from entering drains.[4][5] Wear appropriate PPE, including respiratory protection if necessary, and clean up as with a minor spill.

5. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[4]

  • Contaminated materials (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container for proper disposal.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Storage Store Appropriately Inspect->Storage Don_PPE Don PPE Storage->Don_PPE Weighing Weighing/Aliquoting Don_PPE->Weighing Experiment Experimental Use Weighing->Experiment Waste Collect Waste Experiment->Waste Dispose Dispose per Regulations Waste->Dispose

Caption: Workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.